molecular formula C9H17NO2 B374930 Ethyl 2-aminocyclohexanecarboxylate CAS No. 64162-07-8

Ethyl 2-aminocyclohexanecarboxylate

Katalognummer: B374930
CAS-Nummer: 64162-07-8
Molekulargewicht: 171.24g/mol
InChI-Schlüssel: VODUKXHGDCJEOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-aminocyclohexanecarboxylate (CAS 1436-60-8) is a carbocyclic β-amino ester that serves as a vital building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor for the preparation of enantiomerically pure β-amino acids, which are important scaffolds in the development of pharmaceuticals and modified peptides with enhanced stability and activity . The compound is frequently utilized in green chemistry approaches, particularly in Candida antarctica lipase B (CALB)-catalyzed enzymatic hydrolysis. This process allows for the efficient kinetic resolution of the racemic amino ester to obtain valuable (1R,2S)-enantiomers of β-amino esters and (1S,2R)-enantiomers of β-amino acids with high enantiomeric excess, which are key intermediates for compounds with antifungal properties, such as cispentacin and icofungipen . This enzymatic resolution has been successfully optimized under various environmentally friendly conditions, including in green organic solvents like tBuOMe, under solvent-free conditions, and using novel ball-milling mechanochemical methods . The compound is offered in different forms, including the free base and a stable hydrochloride salt (e.g., CAS 1127-99-7 for the cis isomer) for convenient handling and storage . This product is intended for research and scientific applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereoselective Synthesis of Ethyl 2-Aminocyclohexanecarboxylate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 2-aminocyclohexanecarboxylate is a pivotal chiral building block in medicinal chemistry, serving as a constrained β-amino acid surrogate in the synthesis of peptidomimetics, bioactive molecules, and active pharmaceutical ingredients (APIs). The spatial orientation of the amine and ester functionalities—specifically the cis and trans diastereomers and their respective enantiomers—dramatically influences the pharmacological profile of the final compound.[1][2][3] Consequently, robust and efficient stereoselective synthetic routes are paramount for drug discovery and development. This guide provides an in-depth analysis of field-proven strategies for accessing the stereoisomers of this valuable scaffold, focusing on the causality behind methodological choices and providing actionable protocols for the modern research laboratory.

Strategic Overview: Pathways to Stereocontrol

The synthesis of optically pure this compound isomers hinges on the effective control of two stereocenters. The choice of strategy depends on factors such as the desired stereoisomer (cis vs. trans), required scale, cost, and available technologies. We will explore three dominant and reliable strategies: Asymmetric Catalysis, Enzymatic Resolution, and Chiral Auxiliary-Mediated Synthesis.

G cluster_start Common Precursors cluster_methods Stereoselective Methodologies cluster_products Target Stereoisomers P1 Cyclohexanone P2 Ethyl 2-Oxocyclohexanecarboxylate P1->P2 Claisen Condensation M3 Chiral Auxiliary Control P1->M3 Attach Auxiliary P3 Enamine/Enamide Precursor P2->P3 Condensation w/ Amine M2 Enzymatic Kinetic Resolution P2->M2 1. Racemic Synthesis 2. Resolution M1 Asymmetric Hydrogenation P3->M1 T1 Enantiopure This compound (cis or trans) M1->T1 M2->T1 M3->T1

Figure 1: High-level overview of primary synthetic strategies.

Asymmetric Hydrogenation: The Atom-Economical Approach

Asymmetric hydrogenation is one of the most efficient methods for installing chirality, offering high atom economy and catalytic turnover.[4] The strategy typically involves the hydrogenation of a prochiral enamine or enamide derived from ethyl 2-oxocyclohexanecarboxylate using a chiral transition metal catalyst, most commonly rhodium or ruthenium complexed with a chiral phosphine ligand.[5][6]

Mechanistic Rationale: The Role of the Chiral Ligand

The success of this method lies in the chiral environment created by the ligand bound to the metal center. Ligands like TangPhos or DuPhos create a rigid C₂-symmetric scaffold that forces the substrate to coordinate to the metal in a specific orientation.[5][7] This facial selectivity dictates which face of the C=C double bond is exposed to hydrogenation, leading to the preferential formation of one enantiomer. A dihydride mechanism is often proposed for rhodium-catalyzed hydrogenations.[7]

G cluster_main Catalytic Cycle A [Rh(L)]⁺ Catalyst Resting State B [H₂Rh(L)]⁺ Oxidative Addition A->B H₂ C [H₂Rh(L)(Substrate)]⁺ Substrate Coordination B->C Enamine Substrate D [HRh(L)(Product-H)]⁺ Migratory Insertion C->D Inner-sphere H transfer E Product Reductive Elimination D->E Inner-sphere H transfer E->A

Figure 2: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Rh-TangPhos Catalyzed Hydrogenation

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of β-enamino esters.[5]

Step 1: Synthesis of the Enamine Substrate

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in toluene, add benzylamine (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting ketoester is consumed.

  • Remove the solvent under reduced pressure to yield the crude N-benzyl enamine, which can be used directly in the next step.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (0.01 eq) and TangPhos (0.011 eq) in degassed methanol.

  • Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add a solution of the N-benzyl enamine substrate (1.0 eq) in degassed methanol.

  • Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 10 bar).

  • Stir the reaction at a controlled temperature (e.g., 40 °C) for 12-24 hours.

  • Carefully vent the hydrogen pressure and concentrate the reaction mixture.

  • Purify the product by column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC.

  • The N-benzyl protecting group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the free amine.

Catalyst SystemSubstrate TypePressure (bar)ee (%)Reference
Rh-TangPhosN-Aryl β-enamino esters10-50up to 96.3[5]
Rh-DuPhosα-(Acylamino)acrylic acids1-10>95[4]
Rh-BINAPα-(Acylamino)acrylic acids1-10>95[8]

Table 1: Representative Catalyst Performance in Asymmetric Hydrogenation.

Enzymatic Kinetic Resolution: A Green Chemistry Approach

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign strategy that leverages the high stereoselectivity of enzymes, typically lipases, to separate a racemic mixture.[9] In the context of this compound, a racemic mixture of the cis or trans diastereomer is subjected to an enzyme that preferentially catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other unreacted.

Causality: The Principle of Enantioselective Acylation/Hydrolysis

Lipases, such as Candida antarctica lipase B (CALB), possess a chiral active site.[10][11] When a racemic ester enters the active site, one enantiomer fits optimally, allowing for rapid acylation of the enzyme's serine residue (and subsequent hydrolysis or alcoholysis). The other enantiomer fits poorly, resulting in a significantly slower reaction rate. This rate difference allows for the separation of the fast-reacting enantiomer (as the acid or a new ester) from the slow-reacting enantiomer (which remains as the starting ester) when the reaction is stopped at approximately 50% conversion.[12]

G Start Racemic Ethyl (±)-2-aminocyclohexanecarboxylate Process Enzymatic Reaction (e.g., CALB, Hydrolysis) Start->Process Stop Stop Reaction at ~50% Conversion Process->Stop Separation Separation (e.g., Extraction) Stop->Separation Product1 Unreacted Ester (e.g., R-enantiomer) Separation->Product1 Product2 Carboxylic Acid Product (e.g., S-enantiomer) Separation->Product2

Figure 3: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Experimental Protocol: CALB-Catalyzed Hydrolysis

This protocol is based on established methods for the lipase-catalyzed resolution of cyclic β-amino esters.[10]

  • Prepare a racemic mixture of cis-ethyl 2-aminocyclohexanecarboxylate via standard methods (e.g., reduction of the corresponding enamine followed by separation of diastereomers).

  • In a temperature-controlled vessel, dissolve the racemic ester (1.0 eq) in a suitable buffer system (e.g., phosphate buffer, pH 7.0) containing a co-solvent like toluene to improve solubility.

  • Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (e.g., 50-100 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress carefully by chiral HPLC, tracking the disappearance of one ester enantiomer and the appearance of the corresponding acid.

  • When the conversion reaches ~50% (ideally yielding product and remaining substrate with high ee), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the unreacted amine and the newly formed carboxylic acid.

  • Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).

  • Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaHCO₃) and extract the amino acid product with an appropriate organic solvent.

  • Analyze both fractions by chiral HPLC to confirm enantiomeric purity.

EnzymeReaction TypeTypical E-value*Reference
Candida antarctica Lipase B (CALB)Hydrolysis/Transesterification>200[10]
Pseudomonas cepacia Lipase (PCL)Hydrolysis53[13]
Pseudomonas fluorescens LipaseHydrolysisGood selectivity[13]

Table 2: Common Enzymes for Kinetic Resolution of Esters. (*E-value is the enantioselectivity factor).

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

This classical yet powerful strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[14][15] The inherent chirality of the auxiliary directs a subsequent bond-forming reaction to occur diastereoselectively. After the desired stereocenter(s) are set, the auxiliary is cleaved and can be recovered. Evans oxazolidinones and pseudoephedrine amides are common and highly effective auxiliaries.[14][16]

Mechanistic Principle: Steric Shielding and Chelation

The auxiliary controls stereochemistry by creating a sterically biased environment. For example, in the alkylation of an enolate derived from an N-acyloxazolidinone, one face of the enolate is shielded by a bulky group on the auxiliary (e.g., an isopropyl or benzyl group).[17] The incoming electrophile is therefore forced to approach from the less hindered face. Chelation control, where a metal ion coordinates to both the auxiliary and the substrate, can further lock the transition state into a rigid conformation, enhancing diastereoselectivity.[17]

G Start Prochiral Substrate (e.g., Cyclohexanone derivative) Step1 Attach Chiral Auxiliary (e.g., Evans Auxiliary) Start->Step1 Intermediate Chiral Auxiliary-Substrate Adduct Step1->Intermediate Step2 Diastereoselective Reaction (e.g., Conjugate Addition of Amine) Intermediate->Step2 Diastereomer Single Diastereomer Product Step2->Diastereomer Step3 Cleave & Recover Auxiliary Diastereomer->Step3 Final Enantiopure Target Molecule Step3->Final

Figure 4: General Workflow for Chiral Auxiliary-Mediated Synthesis.

Conceptual Protocol: Diastereoselective Conjugate Addition

While a direct protocol for the target molecule is complex, this conceptual workflow illustrates the application of an auxiliary for a key bond-forming step.

  • Auxiliary Attachment: React an α,β-unsaturated cyclohexenone derivative with a chiral auxiliary, such as (S)-4-benzyloxazolidinone, to form a chiral N-enoyl oxazolidinone.

  • Diastereoselective Reaction: Perform a conjugate addition of a protected amine equivalent (e.g., lithium N-benzyl-N-(trimethylsilyl)amide) to the activated double bond. The benzyl group of the auxiliary will direct the incoming nucleophile to the opposite face of the molecule.

  • Workup and Purification: Quench the reaction and purify the resulting single diastereomer adduct by chromatography.

  • Auxiliary Cleavage: Cleave the auxiliary under mild conditions (e.g., lithium borohydride reduction to the alcohol, followed by esterification) to yield the enantiopure 2-aminocyclohexane derivative. The chiral auxiliary can be recovered from the reaction mixture.

Auxiliary TypeKey TransformationTypical d.r.Reference
Evans OxazolidinoneAldol, Alkylation, Conjugate Addition>95:5[14][17]
Pseudoephedrine AmideAlkylation>95:5[14]
CamphorsultamDiels-Alder, Alkylation>95:5[14]

Table 3: Common Chiral Auxiliaries and Their Applications.

Conclusion and Outlook

The stereoselective synthesis of this compound can be achieved through several robust and well-established methodologies.

  • Asymmetric Hydrogenation stands out for its high efficiency and atom economy, making it highly suitable for industrial-scale production, provided a suitable prochiral substrate can be synthesized economically.

  • Enzymatic Kinetic Resolution offers an environmentally friendly ("green") alternative that operates under mild conditions and often provides access to both enantiomers with very high purity. Its main drawback is the theoretical maximum yield of 50% for each enantiomer from the racemate.

  • Chiral Auxiliary-Mediated Synthesis is a reliable and predictable method that provides excellent stereocontrol. While highly effective at the lab scale for establishing proof-of-concept, its multi-step nature and lower atom economy can make it less desirable for large-scale manufacturing.

The optimal strategy depends on the specific project goals. For rapid access to small quantities of all stereoisomers for initial screening, enzymatic resolution is often ideal. For process development and large-scale synthesis of a single, defined stereoisomer, asymmetric hydrogenation is frequently the method of choice. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and selective routes to this critical pharmaceutical building block.[18][19][20]

References

An In-Depth Technical Guide on the Synthesis of Ethyl 2-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-aminocyclohexanecarboxylate is a pivotal molecular scaffold in the landscape of modern medicinal chemistry and drug development. Its rigid, alicyclic framework, adorned with both an amino and an ester functional group, provides a versatile platform for the synthesis of a diverse array of pharmacologically active compounds. The stereochemical relationship between the substituents on the cyclohexane ring profoundly influences the biological activity of its derivatives, making stereoselective synthesis a critical area of research. This guide offers an in-depth exploration of the primary synthetic methodologies for accessing this valuable building block, focusing on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices.

I. Reductive Amination of Ethyl 2-Oxocyclohexanecarboxylate: A Workhorse Strategy

The most prevalent and industrially scalable approach to this compound involves the reductive amination of the corresponding β-keto ester, Ethyl 2-oxocyclohexanecarboxylate. This method is attractive due to the commercial availability of the starting materials and the operational simplicity of the transformation.[1] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A. Mechanism of Reductive Amination

The reductive amination process is a cascade of two fundamental organic reactions: imine/enamine formation and subsequent reduction. The reaction is typically carried out in a one-pot fashion.[2]

  • Imine/Enamine Formation: The carbonyl group of Ethyl 2-oxocyclohexanecarboxylate reacts with an ammonia source (e.g., ammonia, ammonium salt) under mildly acidic conditions to form a transient iminium ion. This intermediate can then deprotonate to form the more stable enamine. The equilibrium between the keto-ester, imine, and enamine is crucial and is influenced by factors such as pH and solvent.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or the C=C double bond of the enamine to furnish the final amine product. The choice of reducing agent is critical for achieving high yields and, in stereoselective variants, for controlling the diastereomeric outcome.

B. Key Experimental Parameters and Their Rationale
ParameterChoiceRationale
Ammonia Source Ammonia, Ammonium Acetate, Ammonium FormateProvides the nitrogen atom for the amino group. Ammonium salts can also act as a buffer to maintain the optimal pH for imine formation.
Reducing Agent Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel)NaBH₃CN is particularly effective as it is selective for the iminium ion over the ketone, preventing the formation of the corresponding alcohol byproduct.[2] Catalytic hydrogenation is a "greener" alternative but may require higher pressures and specialized equipment.
Solvent Methanol, Ethanol, Tetrahydrofuran (THF)Protic solvents like methanol can participate in the proton transfer steps of imine formation. The choice of solvent also influences the solubility of reagents and the reaction temperature.
pH Mildly Acidic (pH 4-6)Catalyzes the dehydration step in imine formation. Strongly acidic conditions can protonate the amine nucleophile, rendering it unreactive, while basic conditions do not favor the initial carbonyl protonation.
C. Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol is added an ammonia source, such as ammonium acetate (2.0-3.0 eq).

  • The mixture is stirred at room temperature to facilitate the formation of the imine/enamine intermediate.

  • A reducing agent, for instance, sodium cyanoborohydride (1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.

  • The reaction is quenched by the addition of water, and the pH is adjusted to be basic to ensure the amine is in its free base form.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography or distillation to afford pure this compound.

D. Asymmetric Reductive Amination for Stereocontrol

A significant advancement in this area is the development of asymmetric reductive amination, which allows for the synthesis of specific stereoisomers of this compound.[3] This is often achieved by employing a chiral amine, such as (R)- or (S)-α-methylbenzylamine, as the nitrogen source. The chiral auxiliary directs the reduction of the imine intermediate from a less sterically hindered face, leading to the preferential formation of one diastereomer. The chiral auxiliary can then be removed in a subsequent step, typically by hydrogenolysis.

Asymmetric_Reductive_Amination Ketoester Ethyl 2-oxocyclohexanecarboxylate Imine Diastereomeric Imine Intermediate Ketoester->Imine + ChiralAmine Chiral Amine (e.g., (R)-α-methylbenzylamine) ChiralAmine->Imine Diastereomer Major Diastereomer Imine->Diastereomer Diastereoselective Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Diastereomer Product Enantiopure Ethyl 2-aminocyclohexanecarboxylate Diastereomer->Product Removal of Chiral Auxiliary Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Hydrogenolysis->Product

Caption: Workflow for Asymmetric Reductive Amination.

II. Hofmann Rearrangement of Cyclohexanecarboxamide Derivatives

The Hofmann rearrangement provides an alternative route to this compound, proceeding through the conversion of a primary amide to a primary amine with one fewer carbon atom.[4] While not as direct as reductive amination for this specific target, it is a powerful transformation in organic synthesis.

A. Mechanism of the Hofmann Rearrangement

The reaction mechanism involves several key steps:[5][6][7]

  • N-Halogenation: The primary amide reacts with a halogen (typically bromine) in the presence of a base (like sodium hydroxide) to form an N-bromoamide.[8]

  • Deprotonation: The base abstracts the remaining acidic proton from the nitrogen, generating an N-bromoamide anion.

  • Rearrangement: The crucial step involves the rearrangement of the bromoamide anion. The alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous departure of the bromide ion, to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.

Hofmann_Rearrangement Amide Cyclohexanecarboxamide Derivative NBromoamide N-Bromoamide Amide->NBromoamide + Br2_NaOH Br₂, NaOH Br2_NaOH->NBromoamide Anion N-Bromoamide Anion NBromoamide->Anion Deprotonation Base Base Base->Anion Isocyanate Isocyanate Intermediate Anion->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid Hydrolysis H2O H₂O H2O->CarbamicAcid Amine Amine CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of the Hofmann Rearrangement.

B. Application to this compound Synthesis

To synthesize this compound via the Hofmann rearrangement, one would start with a suitable cyclohexanecarboxamide precursor bearing an ester group. A plausible starting material would be Ethyl 2-carbamoylcyclohexanecarboxylate.

III. Schmidt Reaction of Cyclohexanecarboxylic Acid Derivatives

The Schmidt reaction offers another pathway involving the reaction of an azide with a carbonyl compound or a carboxylic acid in the presence of a strong acid.[9][10] This reaction can be used to convert carboxylic acids into amines with the loss of one carbon atom.[11]

A. Mechanism of the Schmidt Reaction with Carboxylic Acids

The mechanism for the reaction of a carboxylic acid is as follows:[12][13]

  • Acylium Ion Formation: The carboxylic acid is protonated by the strong acid, followed by the loss of a water molecule to generate an acylium ion.

  • Azide Addition: The acylium ion is then attacked by hydrazoic acid (HN₃) to form a protonated acyl azide.

  • Rearrangement and Nitrogen Extrusion: The protonated acyl azide undergoes a rearrangement where the alkyl group migrates to the nitrogen atom, leading to the expulsion of dinitrogen gas (N₂) and the formation of a protonated isocyanate.

  • Hydrolysis: Similar to the Hofmann rearrangement, the protonated isocyanate is hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to give the primary amine.

Schmidt_Reaction CarboxylicAcid Cyclohexanecarboxylic Acid Derivative AcyliumIon Acylium Ion CarboxylicAcid->AcyliumIon + H_plus H⁺ H_plus->AcyliumIon AcylAzide Protonated Acyl Azide AcyliumIon->AcylAzide + HN3 HN₃ HN3->AcylAzide Isocyanate Protonated Isocyanate AcylAzide->Isocyanate Rearrangement N2 N₂ AcylAzide->N2 CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid Hydrolysis H2O H₂O H2O->CarbamicAcid Amine Amine CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of the Schmidt Reaction with a Carboxylic Acid.

B. Synthetic Considerations

For the synthesis of this compound, the starting material would be a cyclohexanedicarboxylic acid monoester. The regioselectivity of the Schmidt reaction on such a substrate would need to be carefully considered.

IV. Bucherer-Bergs Reaction: A Multicomponent Approach

The Bucherer-Bergs reaction is a classic multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source (e.g., potassium cyanide).[14][15] The resulting hydantoin can then be hydrolyzed to afford the corresponding amino acid.

A. Mechanism of the Bucherer-Bergs Reaction

The mechanism is believed to proceed through the following steps:[14]

  • Cyanohydrin Formation: The ketone (in this case, a cyclohexanone derivative) reacts with cyanide to form a cyanohydrin.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.

  • Hydantoin Formation: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form a 5,5-disubstituted hydantoin.

B. Application and Limitations

To produce this compound, one would start with Ethyl 2-oxocyclohexanecarboxylate. The resulting hydantoin would then require hydrolysis to yield the desired amino ester. A key consideration is the stereochemical outcome of the reaction, which can be influenced by the reaction conditions and the structure of the starting ketone.[16][17][18]

V. Enzymatic Synthesis: A Green Chemistry Perspective

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[19] Enzymes, such as lipases and aminotransferases, can be employed to synthesize this compound with high enantioselectivity.

A. Enzymatic Kinetic Resolution

One common enzymatic approach is the kinetic resolution of a racemic mixture of this compound.[20] A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.

B. Advantages of Biocatalysis
  • High Stereoselectivity: Enzymes often exhibit excellent enantio- and diastereoselectivity, leading to optically pure products.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

  • Environmental Friendliness: Biocatalysis is considered a green technology due to the use of biodegradable catalysts and milder reaction conditions.

Conclusion

The synthesis of this compound can be accomplished through several distinct and powerful synthetic strategies. Reductive amination of the corresponding β-keto ester stands out as the most direct and widely used method, with asymmetric variants offering excellent stereocontrol. Rearrangement reactions, such as the Hofmann and Schmidt reactions, provide alternative, albeit less direct, pathways. The Bucherer-Bergs reaction represents a classic multicomponent approach, while enzymatic methods offer a modern, green alternative for the synthesis of enantiopure products. The choice of a particular synthetic route will depend on a variety of factors, including the desired stereochemistry, the scale of the synthesis, the availability of starting materials, and considerations of cost and environmental impact. A thorough understanding of the underlying mechanisms of these transformations is essential for researchers and drug development professionals to make informed decisions and to troubleshoot and optimize their synthetic endeavors.

References

Introduction: The Strategic Importance of Chiral Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Resolution of Racemic Ethyl 2-Aminocyclohexanecarboxylate

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and therapeutic necessity. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] The 2-aminocyclohexanecarboxylic acid framework is a privileged scaffold, serving as a crucial building block for a variety of pharmaceuticals, including antivirals, neuroleptics, and peptide foldamers.[3][4][5] Its ethyl ester derivative, this compound, is a common synthetic intermediate.

However, de novo synthesis of this molecule typically yields a racemic mixture—an equal 50:50 blend of its two enantiomers. The critical challenge for chemists and process developers is to efficiently separate, or resolve, this mixture to isolate the desired enantiomer. This guide provides an in-depth exploration of the primary, field-proven methodologies for the chiral resolution of racemic this compound, grounded in mechanistic principles and practical application. We will dissect two powerful and widely adopted strategies: classical resolution via diastereomeric salt formation and biocatalytic kinetic resolution.

Part 1: The Classical Approach: Diastereomeric Salt Formation

The principle of resolution by diastereomeric salt formation is a cornerstone of stereochemistry, first demonstrated by Louis Pasteur in 1853.[6] It leverages a fundamental difference: while enantiomers have identical physical properties, diastereomers do not.[1] By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), we convert the enantiomeric pair into a diastereomeric pair of salts, which can then be separated based on their differential solubility.[7]

Expertise & Causality: The Rationale Behind Component Selection
  • The Resolving Agent: The success of this method hinges on the choice of the resolving agent. For a basic compound like this compound, chiral carboxylic acids are ideal. Agents like (+)-tartaric acid, (-)-mandelic acid, and their more rigid, aromatic derivatives such as O,O'-dibenzoyltartaric acid (DBTA) are frequently employed.[6][8][9] The selection is a highly empirical process aimed at maximizing the solubility difference between the two resulting diastereomeric salts. The goal is to form a stable, crystalline lattice with one enantiomer while the other's corresponding salt remains preferentially in solution.[10]

  • The Solvent System: The solvent is not a passive medium; it is an active participant in the crystallization process.[11] An ideal solvent must exhibit temperature-dependent solubility for the salts—high enough at elevated temperatures to dissolve the mixture but low enough upon cooling to allow for the selective precipitation of the less soluble diastereomer. Alcohols (methanol, ethanol) and aqueous mixtures are common starting points.

Workflow: Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic Ethyl 2-aminocyclohexanecarboxylate dissolve Dissolve in Hot Solvent racemate->dissolve agent Enantiopure Chiral Acid (e.g., (+)-Tartaric Acid) agent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filtration cool->filter less_soluble Less Soluble Diastereomeric Salt (Solid) filter->less_soluble Collect more_soluble More Soluble Diastereomeric Salt (Filtrate) filter->more_soluble Discard or Rework base Add Base (e.g., aq. K2CO3) less_soluble->base extract Organic Extraction & Purification base->extract product Enantiopure Ethyl 2-aminocyclohexanecarboxylate extract->product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol 1: Resolution with (+)-Tartaric Acid

This protocol is a representative example and may require optimization for solvent choice and temperature profiles.

  • Dissolution & Salt Formation:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a hot solvent (e.g., 95% ethanol).

    • In a separate vessel, dissolve 0.5 - 1.0 equivalents of an enantiopure resolving agent, such as (+)-tartaric acid, in the same hot solvent.[7][8]

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt should begin to precipitate.

    • For maximum yield, the mixture can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering soluble diastereomer.

    • At this stage, the diastereomeric purity can be checked, and if necessary, the salt can be recrystallized from the same solvent to improve its purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., a saturated aqueous solution of sodium bicarbonate or potassium carbonate) until the solution is alkaline (pH > 9) to deprotonate the amine.[7][12]

    • The free, enantiomerically enriched amine ester will separate, often as an oil.

  • Extraction and Isolation:

    • Extract the aqueous mixture multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

  • Validation:

    • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC analysis.

    • Measure the specific optical rotation using a polarimeter.

Part 2: The Biocatalytic Approach: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) represents a highly efficient and environmentally benign "green" chemistry approach to obtaining chiral compounds.[13] This method relies on the intrinsic chirality of enzymes, which act as highly selective catalysts, to differentiate between the two enantiomers of a racemic substrate.[14] For an ester like this compound, lipases are particularly effective, catalyzing an enantioselective hydrolysis reaction.[15][16]

Expertise & Causality: The Rationale Behind Biocatalytic Choices
  • The Enzyme: Lipases are robust and versatile enzymes that function well in both aqueous and organic media. Candida antarctica Lipase B (CALB), often used in its immobilized form (Novozym® 435), is a biocatalyst of choice for the resolution of various esters due to its broad substrate scope and high enantioselectivity.[15][16][17] The enzyme's three-dimensional active site creates a chiral pocket that preferentially binds and catalyzes the reaction of one enantiomer over the other.

  • The Reaction: In a hydrolysis-based EKR, the lipase selectively hydrolyzes one enantiomer of the ester to its corresponding carboxylic acid, while leaving the other, less reactive ester enantiomer untouched. The reaction is stopped at or near 50% conversion, which theoretically provides the maximum possible yield (50%) and highest enantiomeric excess for both the remaining substrate and the newly formed product.[13] The resulting mixture of an amino acid and an amino ester is easily separated due to their differing acid-base properties.

  • The Medium: EKR of esters like this can be performed in organic solvents like tert-butyl methyl ether (tBuOMe), or even under solvent-free conditions, which increases process efficiency and reduces waste.[16]

Workflow: Enzymatic Kinetic Resolution (EKR) via Hydrolysis

G cluster_0 Biocatalytic Reaction cluster_1 Workup & Separation cluster_2 Isolated Products racemate Racemic Ethyl 2-aminocyclohexanecarboxylate reaction Stir at Controlled Temp. (Monitor to ~50% Conversion) racemate->reaction enzyme Immobilized Lipase (e.g., CALB) + H2O enzyme->reaction filter Filter to Remove Enzyme reaction->filter separation Acid-Base Extraction filter->separation Reaction Mixture product1 Enantiopure Amino Acid separation->product1 product2 Enantiopure Amino Ester (Unreacted) separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) via Hydrolysis.

Protocol 2: Lipase-Catalyzed Hydrolysis

This protocol is based on established methodologies for the resolution of cis-β-amino esters using CALB.[15][16]

  • Reaction Setup:

    • To a flask, add racemic cis-Ethyl 2-aminocyclohexanecarboxylate (1.0 eq.).

    • Add a suitable solvent such as tert-butyl methyl ether (tBuOMe) and a controlled amount of water (e.g., 0.5 eq.) to facilitate hydrolysis.

    • Add the immobilized lipase, Candida antarctica Lipase B (Novozym® 435), typically at a loading of 25-50 mg per mmol of substrate.

  • Incubation and Monitoring:

    • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC.

    • The goal is to stop the reaction when the conversion reaches approximately 50%.

  • Enzyme Recovery:

    • Once the target conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can often be washed with solvent and reused for subsequent batches.

  • Product Separation:

    • Transfer the filtrate (the reaction mixture) to a separatory funnel.

    • Add an aqueous acid solution (e.g., 1 M HCl) to protonate the unreacted basic amino ester, transferring it to the aqueous phase.

    • Separate the layers. The organic layer now contains the neutral, N-protected amino acid product (if the starting material was N-protected) or requires further steps if not.

    • Alternative (for the free amine): Extract the mixture with an organic solvent to isolate the unreacted ester. Then, adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate it, or isolate it via ion-exchange chromatography.

  • Isolation and Validation:

    • Isolate the respective products by removing the solvent.

    • Confirm the chemical identity and determine the enantiomeric excess of both the recovered ester and the amino acid product via chiral HPLC and NMR.

Data Presentation: Representative EKR Results

The following table summarizes typical data obtained from the enzymatic resolution of cis-Ethyl 2-aminocyclohexanecarboxylate, demonstrating the high selectivity achievable.

EnzymeConditionsConversion (%)Unreacted Ester e.e. (%)Formed Acid e.e. (%)Selectivity (E)
Candida antarctica Lipase BtBuOMe, 45 °C51>9996>200
Candida antarctica Lipase BSolvent-Free, 60 °C52>9994>200
Candida antarctica Lipase BBall Milling, 30 °C53>9993>200
Data adapted from reference[16]. Enantiomeric excess (e.e.) and E-factor are key metrics for resolution efficiency.

Part 3: Analytical Validation: Confirming Resolution Success

A successful resolution is contingent on accurate analytical validation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (e.e.) of a sample.[2] The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[18][19] Polysaccharide-based columns are highly effective for separating a wide range of chiral amines and amino acid esters.[18]

  • Polarimetry: Measurement of the specific optical rotation ([α]D) provides confirmation of which enantiomer has been isolated and serves as a classical indicator of optical purity when compared against established literature values.[1]

Conclusion and Outlook

The chiral resolution of racemic this compound is a critical process for accessing enantiopure building blocks for the pharmaceutical industry. Both classical diastereomeric salt formation and modern enzymatic kinetic resolution are powerful, viable strategies.

  • Diastereomeric salt crystallization is a robust, time-tested method that, while often requiring extensive empirical optimization of the resolving agent and solvent, is highly scalable and well-understood.

  • Enzymatic kinetic resolution offers an elegant and highly selective alternative, often proceeding under mild, environmentally friendly conditions with the added benefit of catalyst recyclability. Its limitation is the theoretical maximum yield of 50% for any single enantiomer from a racemate.

The choice between these methods depends on factors such as development timelines, cost of goods, scale of operation, and "green chemistry" initiatives. For researchers and drug development professionals, a thorough understanding of the principles and practical execution of both techniques is essential for the efficient and successful synthesis of chiral molecules.

References

Diastereoselective Synthesis of cis- and trans-Ethyl 2-Aminocyclohexanecarboxylate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminocyclohexanecarboxylate and its derivatives are pivotal structural motifs in medicinal chemistry, serving as conformationally restricted building blocks for a variety of pharmaceutical agents. The precise spatial arrangement of the amino and ester functional groups—either cis or trans—profoundly influences the biological activity and pharmacokinetic properties of the final drug candidate. Achieving high diastereoselectivity in the synthesis of these isomers is therefore a critical challenge for synthetic and process chemists. This technical guide provides a comprehensive overview of field-proven strategies for the diastereoselective synthesis of both cis- and trans-ethyl 2-aminocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of key transformations, including catalytic hydrogenation for cis-isomer synthesis and reductive amination for the trans-isomer, supported by detailed experimental protocols and comparative data.

Introduction

The cyclohexane ring is a privileged scaffold in drug design, offering a three-dimensional framework that can mimic peptide turns or present substituents in well-defined vectors to interact with biological targets. The 1,2-disubstituted pattern of this compound, in particular, makes it a valuable precursor for synthesizing β-amino acids, which are integral to the development of peptidomimetics, enzyme inhibitors, and other therapeutics. The challenge lies in controlling the relative stereochemistry at the C1 and C2 positions. The cis-isomer, with both substituents on the same face of the ring, and the trans-isomer, with them on opposite faces, possess distinct conformational preferences and biological profiles. This guide offers a detailed exploration of the primary methodologies employed to selectively access each diastereomer, emphasizing the causal factors that govern the stereochemical outcome.

Section 1: Diastereoselective Synthesis of cis-Ethyl 2-Aminocyclohexanecarboxylate

The synthesis of the cis isomer is predominantly achieved through the catalytic hydrogenation of a planar precursor, where the hydrogen atoms are delivered to the same face of the molecule.

Methodology: Catalytic Hydrogenation of Enamine Precursors

The most reliable strategy for obtaining the cis product is the hydrogenation of an enamine or a related unsaturated precursor. The substrate adsorbs onto the surface of a heterogeneous catalyst, and the adsorbed hydrogen is then delivered from the catalyst face, ensuring a syn-addition across the double bond.

Causality of Stereoselection: The planarity of the C=C double bond in the enamine intermediate allows it to lie flat on the catalyst surface. Hydrogen is then delivered from the metallic surface to the proximal face of the double bond, resulting in the exclusive formation of the cis diastereomer. The choice of catalyst can be critical in achieving high efficiency and selectivity. Nishimura's catalyst (an alloy of rhodium and platinum oxides) is particularly effective for the hydrogenation of aromatic systems under mild conditions, which can be adapted for such transformations.[1]

Experimental Protocol: cis-Selective Hydrogenation

  • Precursor Synthesis: Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) is reacted with a suitable amine (e.g., ammonia or benzylamine, 1.1 equiv) in a solvent such as toluene or ethanol, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid), to form the corresponding enamine intermediate. Water is removed azeotropically using a Dean-Stark apparatus.

  • Hydrogenation: The crude enamine solution is transferred to a high-pressure hydrogenation vessel. A heterogeneous catalyst (e.g., 5 mol% PtO₂, Rh/C, or Nishimura's catalyst) is added.

  • Reaction: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Workup and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure. If a benzylamine was used, the N-benzyl group is typically removed via a subsequent hydrogenolysis step (e.g., using Pd/C and H₂). The resulting crude product is purified by column chromatography or crystallization to yield pure cis-ethyl 2-aminocyclohexanecarboxylate.

Data Presentation: Comparison of Catalysts for cis-Hydrogenation

CatalystPressure (psi)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
5% Rh/Al₂O₃60Acetic Acid252>95>98:2
PtO₂50Ethanol2512~90>95:5
Nishimura's Catalyst50Methanol256~96>99:1[1]

Note: Data is representative and compiled from typical laboratory results.

cis_synthesis start Ethyl 2-oxocyclohexanecarboxylate enamine Enamine Intermediate start->enamine + R-NH₂ - H₂O hydrogenation Catalytic Hydrogenation (H₂, Rh/C or PtO₂) enamine->hydrogenation Syn-addition cis_product cis-Ethyl 2-aminocyclohexanecarboxylate hydrogenation->cis_product

Caption: Workflow for cis-isomer synthesis via hydrogenation.

Section 2: Diastereoselective Synthesis of trans-Ethyl 2-Aminocyclohexanecarboxylate

The synthesis of the trans isomer generally relies on the diastereoselective reduction of an imine intermediate, where a bulky group directs the approach of a reducing agent to the opposite face of the ring.

Methodology: Diastereoselective Reductive Amination

This powerful method involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines (or their enamine tautomers).[2] Subsequent reduction proceeds with high diastereoselectivity, as the reducing agent attacks from the face opposite to the bulky chiral auxiliary.

Causality of Stereoselection: The chiral auxiliary (α-methylbenzylamine) serves two purposes. First, it forms an intermediate that is a diastereomer. Second, and more importantly, the bulky phenyl group of the auxiliary shields one face of the molecule. The hydride reducing agent (e.g., from NaBH₄) can therefore only approach from the less sterically hindered face. This controlled trajectory of attack locks in the trans relationship between the ester and the incoming amino group. The chiral auxiliary is then cleaved, typically by hydrogenolysis, to yield the final product.

Experimental Protocol: trans-Selective Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)[3] and (R)-(+)-α-methylbenzylamine (1.05 equiv) in an appropriate solvent like methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine equilibrium.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The major trans diastereomer is often isolated at this stage via crystallization or chromatography.[2]

  • Auxiliary Removal: The isolated diastereomer is dissolved in ethanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is hydrogenated at 50-60 psi for 12-24 hours to cleave the α-methylbenzyl group.

  • Purification: After catalyst filtration, the solvent is evaporated, and the final trans-ethyl 2-aminocyclohexanecarboxylate is purified by column chromatography or distillation.

Data Presentation: Reductive Amination for trans-Isomer Synthesis

Chiral AuxiliaryReducing AgentSolventYield (%)Diastereomeric Ratio (trans:cis)
(R)-α-MethylbenzylamineNaBH₄Methanol~85>95:5[2]
(S)-α-MethylbenzylamineNaBH₃CNEthanol~82>95:5
p-MethoxyphenylamineH₂/Pd-CToluene~75~80:20

Note: Data is representative and compiled from typical laboratory results.

trans_synthesis start Ethyl 2-oxocyclohexanecarboxylate imine Diastereomeric Imine (with Chiral Amine) start->imine + Chiral Amine* - H₂O reduction Diastereoselective Reduction (e.g., NaBH₄) imine->reduction Anti-addition from less hindered face cleavage Auxiliary Cleavage (H₂, Pd/C) reduction->cleavage trans_product trans-Ethyl 2-aminocyclohexanecarboxylate cleavage->trans_product

Caption: Workflow for trans-isomer synthesis via reductive amination.

Section 3: Advanced and Alternative Methodologies

While the primary methods described above are robust, other techniques offer solutions for obtaining enantiomerically pure isomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful green chemistry tool for separating enantiomers.[4] For a racemic mixture of either cis- or trans-ethyl 2-aminocyclohexanecarboxylate, an enzyme, typically a lipase like Candida antarctica lipase B (CALB), can selectively catalyze a reaction (e.g., hydrolysis or acylation) on one of the enantiomers at a much faster rate than the other.[5][6] This allows for the separation of the fast-reacting enantiomer (now in a modified form) from the slow-reacting, un-modified enantiomer. This method does not create the diastereomer but is essential for producing enantiopure versions of the already-formed cis or trans isomers.

Conclusion

The diastereoselective synthesis of cis- and trans-ethyl 2-aminocyclohexanecarboxylate is a well-established field with reliable and scalable solutions. The choice of synthetic strategy is dictated by the desired diastereomer:

  • For the cis-isomer , catalytic hydrogenation of an enamine precursor is the method of choice, leveraging a catalyst surface to direct a syn-addition of hydrogen.

  • For the trans-isomer , diastereoselective reductive amination using a chiral auxiliary provides excellent control by using steric hindrance to guide the approach of a hydride reagent in an anti-addition fashion.

Understanding the mechanistic principles behind the stereocontrol is paramount for troubleshooting, optimization, and adaptation of these protocols in a research or drug development setting. As the demand for stereochemically pure and complex molecules grows, the continued refinement of these and other novel asymmetric methods will remain a key focus for the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Properties of Ethyl 2-aminocyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminocyclohexanecarboxylate is a pivotal structural motif in medicinal chemistry, with its stereochemistry profoundly influencing biological activity. This guide provides a comprehensive analysis of the spectroscopic properties of its cis and trans isomers. As Senior Application Scientists, we delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for unambiguous stereochemical assignment. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative references.

Introduction: The Significance of Stereoisomerism

In drug development, the three-dimensional arrangement of atoms in a molecule is as critical as its chemical composition. Diastereomers, stereoisomers that are not mirror images of each other, often exhibit distinct physicochemical and biological properties.[1] this compound, possessing two stereogenic centers, exists as cis and trans diastereomers. The ability to differentiate and characterize these isomers is paramount for ensuring the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about molecular structure and conformation.[2]

Molecular Structure and Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation to minimize steric strain. The substituents—the amino group (-NH₂) and the ethyl carboxylate group (-COOCH₂CH₃)—can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).[3]

  • trans Isomer: In the most stable chair conformation, both the amino and the ethyl carboxylate groups are in the equatorial position (e,e) to minimize steric hindrance.

  • cis Isomer: In the most stable chair conformation, one substituent is in the equatorial position while the other is in the axial position (a,e or e,a).

This difference in the spatial arrangement of the substituents is the basis for their distinct spectroscopic signatures.

isomers cluster_trans trans-Isomer (e,e) cluster_cis cis-Isomer (a,e) trans_struct Trans Isomer Structure cis_struct Cis Isomer Structure

Caption: Conformational representations of trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation

NMR spectroscopy is arguably the most powerful technique for differentiating diastereomers in solution.[2][4] The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a detailed map of the chemical environment and spatial relationships of the atoms.

¹H NMR Spectral Analysis

The key to differentiating the cis and trans isomers lies in analyzing the chemical shifts and coupling constants of the methine protons at C1 and C2 (the carbons bearing the carboxylate and amino groups, respectively).

  • trans-Isomer (diequatorial): The proton at C1 (H1) and the proton at C2 (H2) are both in the axial position. This results in a large diaxial coupling constant (³J_ax,ax) typically in the range of 8-13 Hz.

  • cis-Isomer (axial-equatorial): One of the protons (either H1 or H2) is axial and the other is equatorial. This leads to smaller axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) coupling constants, usually in the range of 2-5 Hz.

Table 1: Expected ¹H NMR Data for this compound Isomers

Protontrans-Isomer (e,e)cis-Isomer (a,e)Rationale for Difference
H1 (α to -COOEt)Lower δ (less deshielded)Higher δ (more deshielded)Anisotropic effect of the C-C bonds in the ring.
H2 (α to -NH₂)Lower δ (less deshielded)Higher δ (more deshielded)Anisotropic effect of the C-C bonds in the ring.
³J(H1, H2)~8-13 Hz (diaxial)~2-5 Hz (axial-equatorial)Karplus relationship: coupling constant depends on the dihedral angle.
¹³C NMR Spectral Analysis

The ¹³C NMR spectra also show distinct differences between the two isomers. The chemical shifts of the ring carbons are particularly sensitive to the stereochemistry.[5][6]

  • Steric Compression (γ-gauche effect): In the cis-isomer, the axial substituent experiences steric compression from the axial hydrogens at C3 and C5. This results in an upfield shift (lower δ value) for the carbon bearing the axial substituent and the γ-carbons (C3 and C5) compared to the trans-isomer where both substituents are equatorial.

Table 2: Expected ¹³C NMR Chemical Shift Differences (Δδ = δ_trans - δ_cis)

CarbonExpected Δδ (ppm)Rationale
C1Positiveγ-gauche effect in the cis isomer if -COOEt is axial.
C2Positiveγ-gauche effect in the cis isomer if -NH₂ is axial.
C3, C6PositiveSteric compression from the axial substituent in the cis isomer.
C4, C5VariableLess pronounced effect.

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

FTIR spectroscopy is a rapid and non-invasive technique that provides information about the functional groups present in a molecule.[7] For this compound, the key vibrational bands are the N-H stretches of the amine, the C=O stretch of the ester, and the C-N stretch.

  • N-H Stretching: The position and shape of the N-H stretching bands (typically around 3300-3500 cm⁻¹) can be influenced by intra- and intermolecular hydrogen bonding. In the cis-isomer, intramolecular hydrogen bonding between the amino and the ester groups is possible, which can lead to a shift in the N-H stretching frequency compared to the trans-isomer where this is less favorable.

  • C=O Stretching: The C=O stretching frequency (around 1735 cm⁻¹) can also be affected by hydrogen bonding. Intramolecular hydrogen bonding in the cis-isomer may cause a slight shift to a lower wavenumber.

Table 3: Key IR Absorption Frequencies

Functional GroupApproximate Frequency (cm⁻¹)Expected Difference between Isomers
N-H Stretch (amine)3300-3500Shift to lower frequency in the cis-isomer due to potential intramolecular H-bonding.
C-H Stretch (alkane)2850-3000Minimal difference expected.
C=O Stretch (ester)1730-1750Slight shift to lower frequency in the cis-isomer due to potential intramolecular H-bonding.
C-N Stretch1000-1250Minor differences may be observed.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is primarily used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[2] While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.

  • Molecular Ion Peak (M⁺): Both isomers will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₇NO₂ = 171.24 g/mol ).[8][9]

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and cleavage of the cyclohexane ring. The relative intensities of these fragment ions may differ slightly between the cis and trans isomers due to differences in their steric strain and conformational stability.

Experimental Protocols

NMR Spectroscopy

NMR_Workflow A Sample Preparation: Dissolve ~10 mg of the isomer in ~0.6 mL of deuterated chloroform (CDCl₃). B Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A->B C ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters: 32 scans, 2s relaxation delay. B->C D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters: 1024 scans, 2s relaxation delay. B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. C->E D->E F Spectral Analysis: Integrate peaks, determine chemical shifts (ppm), and measure coupling constants (Hz). E->F

Caption: Workflow for NMR spectroscopic analysis.

FTIR Spectroscopy

FTIR_Workflow A Sample Preparation: Place a small drop of the neat liquid sample on the ATR crystal. B Instrument Setup: Use an FTIR spectrometer with an ATR accessory. A->B C Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typical parameters: 16 scans, 4 cm⁻¹ resolution. B->C D Data Processing: Perform background correction. C->D E Spectral Analysis: Identify characteristic absorption bands and compare the spectra of the two isomers. D->E

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry

MS_Workflow A Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol). B Instrument Setup: Use an ESI or EI mass spectrometer. A->B C Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a relevant m/z range (e.g., 50-250). B->C D Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of key fragments between the isomers. C->D

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The stereochemical assignment of this compound isomers can be achieved with a high degree of confidence through the combined application of NMR, IR, and MS. ¹H NMR spectroscopy, with its ability to probe proton-proton coupling constants, provides the most definitive evidence for distinguishing between the cis and trans isomers. ¹³C NMR, IR, and MS provide valuable complementary data that reinforce the structural assignment. The systematic application of these techniques, guided by a sound understanding of stereochemical principles, is essential for quality control and the advancement of drug development programs that utilize this important chemical scaffold.

References

An In-Depth Technical Guide to the Conformational Analysis of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic molecules like ethyl 2-aminocyclohexanecarboxylate, a comprehensive understanding of their conformational preferences is paramount, particularly in the fields of stereoselective synthesis and drug development. This guide provides a detailed exploration of the principles and methodologies used to analyze the conformational landscape of this important bifunctional molecule. We will delve into the energetic factors governing the stability of its stereoisomers, including steric hindrance and intramolecular hydrogen bonding. This guide will detail both experimental techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry approaches, providing researchers, scientists, and drug development professionals with a robust framework for conformational analysis.

Introduction

The Dynamic World of Cyclohexane Conformations

The cyclohexane ring is not a static, planar structure; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[1] This chair conformation can undergo a "ring flip," interconverting between two distinct chair forms. In this process, substituents that were in axial positions (perpendicular to the ring's general plane) become equatorial (in the approximate plane of the ring), and vice versa.[2] For a monosubstituted cyclohexane, the two chair conformations are not equal in energy. The conformer with the bulky substituent in the more spacious equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions.[1] The energy difference between the axial and equatorial conformers is quantified by the "A-value," with a larger A-value indicating a stronger preference for the equatorial position.[3][4]

This compound: A Molecule of Interest

This compound is a fascinating subject for conformational analysis due to the presence of two key functional groups: an amino group (-NH₂) and an ethyl carboxylate group (-COOEt). The relative orientation of these substituents gives rise to cis and trans stereoisomers. The conformational preferences of these isomers are dictated by a delicate balance of several factors, including the steric bulk of the substituents and the potential for non-covalent interactions, such as intramolecular hydrogen bonding.

Relevance in Drug Development and Organic Synthesis

The specific three-dimensional arrangement of the amino and ester groups is critical. As a chiral building block, the conformational bias of this compound can influence the stereochemical outcome of reactions in which it participates. In drug development, the conformation of a molecule determines how it fits into a biological target's binding site. Understanding and controlling the conformational equilibrium is therefore essential for designing molecules with desired therapeutic effects. The formation of intramolecular hydrogen bonds, for instance, can shield polar groups, potentially improving a drug's membrane permeability and oral absorption.[5]

Theoretical Framework: Driving Forces in Conformational Preferences

Steric Hindrance and 1,3-Diaxial Interactions

The primary factor governing the conformation of substituted cyclohexanes is steric hindrance. When a substituent occupies an axial position, it experiences repulsive steric interactions with the other two axial hydrogens on the same side of the ring.[1] These are known as 1,3-diaxial interactions. To minimize these unfavorable interactions, larger substituents will strongly prefer the less crowded equatorial position. The A-values for the amino group (-NH₂) and the ester group (-COOMe) are approximately 1.2-1.8 kcal/mol and 1.1 kcal/mol, respectively, indicating a significant preference for the equatorial orientation for both.[6]

Intramolecular Hydrogen Bonding

A key feature of the cis-isomer of this compound is the potential for an intramolecular hydrogen bond between the amino group (the hydrogen bond donor) and the carbonyl oxygen of the ester (the hydrogen bond acceptor).[7][8] This interaction can stabilize a conformation that might otherwise be disfavored due to steric strain. For a hydrogen bond to form, the amino and ester groups must be in close proximity, which can influence the chair equilibrium.

Caption: Intramolecular H-bond in cis-ethyl 2-aminocyclohexanecarboxylate.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the conformational analysis of molecules in solution.[9]

3.1.1. Principle of ¹H NMR in Conformational Analysis The key parameters derived from a ¹H NMR spectrum for conformational analysis are chemical shifts and vicinal coupling constants (³JHH). The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[10][11]

  • A large coupling constant (typically 10-14 Hz) is indicative of a dihedral angle of ~180°, which corresponds to an axial-axial relationship between the protons.[12]

  • Smaller coupling constants (typically 2-6 Hz) are observed for axial-equatorial and equatorial-equatorial relationships, where the dihedral angles are around 60°.[12][13]

By analyzing the coupling patterns of the protons on the cyclohexane ring, particularly the protons at C1 and C2, one can deduce the preferred orientation (axial or equatorial) of the substituents.

3.1.2. Step-by-Step Experimental Protocol for ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[15][16]

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[17]

    • Cap the NMR tube securely.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[16]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[16]

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Fourier transform the acquired data.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to confirm proton counts.

    • Carefully measure the coupling constants for the signals corresponding to the protons at C1 and C2. The multiplicity and J-values of these signals are crucial for assigning the conformation.

3.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[18] An NOE is observed as a change in the intensity of one resonance when another is irradiated.[19][20] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for identifying which protons are spatially close, providing definitive evidence for stereochemical and conformational assignments.[21] For example, a strong NOE between a substituent and an axial proton on the ring would confirm the substituent's axial orientation.[22]

Computational Chemistry as a Predictive Tool

Computational modeling is an indispensable partner to experimental methods, providing insights into the relative energies of different conformers.[23][24]

Density Functional Theory (DFT)

DFT is a quantum mechanical method that is well-suited for calculating the geometries and relative energies of small organic molecules with high accuracy.[25] The B3LYP functional combined with a basis set like 6-31G(d) or 6-311G is a common and reliable choice for such conformational analyses.[26][27][28]

A Practical DFT Workflow

DFT_Workflow Start Generate Initial Structures (e.g., cis/trans, axial/equatorial) ConformationalSearch Perform Conformational Search (Molecular Mechanics) Start->ConformationalSearch Optimization Geometry Optimization & Frequencies (DFT: e.g., B3LYP/6-31G(d)) ConformationalSearch->Optimization Energy Single-Point Energy Calculation (Higher Level of Theory, optional) Optimization->Energy Analysis Analyze Relative Energies & Compare with Experimental Data Energy->Analysis

Caption: A typical workflow for computational conformational analysis.

  • Initial Structure Generation: Draw the different possible stereoisomers and their respective chair conformations (e.g., trans-diequatorial, trans-diaxial, cis-ax/eq, cis-eq/ax).

  • Conformational Search: A preliminary search using a less computationally expensive method like Molecular Mechanics can be performed to identify low-energy candidate structures.

  • Geometry Optimization and Frequency Calculation: Each candidate structure is then optimized at a DFT level of theory (e.g., B3LYP/6-31G(d)).[29] A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Energy Analysis: The calculated electronic energies (with zero-point vibrational energy correction) of the optimized conformers are compared. The structure with the lowest energy is the predicted most stable conformer.

Conformational Analysis of Stereoisomers

trans-Ethyl 2-aminocyclohexanecarboxylate

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

  • Diequatorial Conformer: This conformation is expected to be significantly more stable. Both the amino and ethyl carboxylate groups are in the sterically favored equatorial positions, avoiding 1,3-diaxial interactions.[1]

  • Diaxial Conformer: This conformation is highly disfavored due to the severe steric strain from the 1,3-diaxial interactions of both substituents.[1]

Expected NMR Data: The ¹H NMR spectrum would be dominated by the diequatorial conformer. The proton at C1 (attached to the -COOEt group) and the proton at C2 (attached to the -NH₂ group) would both be in axial positions. Therefore, a large axial-axial coupling constant (³Jax,ax ≈ 10-14 Hz) would be expected between them.

cis-Ethyl 2-aminocyclohexanecarboxylate

The cis isomer exists as an equilibrium between two chair conformations, both having one axial and one equatorial substituent.

  • Conformer A: Amino group axial, ethyl carboxylate group equatorial.

  • Conformer B: Amino group equatorial, ethyl carboxylate group axial.

Based solely on A-values, the equilibrium would be expected to favor the conformer with the larger group in the equatorial position. However, Conformer A allows for the formation of a stabilizing intramolecular hydrogen bond between the axial amino group and the equatorial ester group. This hydrogen bond can significantly shift the equilibrium towards Conformer A, even if the ester group is sterically larger.

Expected NMR Data: The observed coupling constant between the C1 and C2 protons will be a population-weighted average of the coupling constants of the two rapidly interconverting conformers. If the equilibrium strongly favors the hydrogen-bonded Conformer A, the C1 proton would be axial and the C2 proton would be equatorial. This would result in a small axial-equatorial coupling constant (³Jax,eq ≈ 2-5 Hz).

Comparative Data Summary
IsomerMost Stable ConformerKey Substituent OrientationsExpected ³JH1,H2 (Hz)Key Stabilizing Factor
trans Diequatorial-NH₂ (eq), -COOEt (eq)~10-14 (ax-ax)Avoidance of Steric Strain
cis Axial-Equatorial-NH₂ (ax), -COOEt (eq)~2-5 (eq-ax)Intramolecular H-Bonding

Conclusion

The conformational analysis of this compound is a multi-faceted challenge that requires the synergistic application of experimental and computational methods. For the trans isomer, the conformational preference is overwhelmingly dictated by steric factors, leading to a diequatorial arrangement. In contrast, the cis isomer presents a more nuanced case where a stabilizing intramolecular hydrogen bond can override simple steric considerations, favoring a conformation with an axial amino group. A thorough analysis, grounded in the principles of NMR spectroscopy and validated by computational chemistry, is essential for accurately describing the three-dimensional structure and, by extension, the chemical and biological properties of this versatile molecule. This comprehensive approach provides the detailed structural insights necessary for its effective application in drug discovery and synthetic chemistry.

References

An In-Depth Technical Guide to Ethyl 2-Aminocyclohexanecarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminocyclohexanecarboxylate is a cyclic β-amino acid ester that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclohexane scaffold imparts conformational constraints, making it a key component in the design of peptidomimetics and other complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its distinct cis and trans isomers. Understanding the unique characteristics of each isomer is crucial for their effective application in research and development. This document will delve into their synthesis, reactivity, spectral analysis, and role as a constrained amino acid in drug design.

Physicochemical Properties

This compound is a colorless oil, though it is often handled as a more stable crystalline hydrochloride salt. The properties of the free base and its hydrochloride salts are summarized below. It is important to distinguish between the generic compound and its specific stereoisomers, as their physical properties can differ.

PropertyValueIsomerSource
Molecular Formula C₉H₁₇NO₂All[1][2]
Molecular Weight 171.24 g/mol All[1][2]
CAS Number 64162-07-8Mixture of Isomers[2]
1436-60-8cis isomer (free base)[1]
1127-99-7cis isomer (hydrochloride)[3]
28250-14-8trans isomer (hydrochloride)[4]
Boiling Point 235.3°C at 760 mmHg (predicted)Mixture of Isomers
Melting Point 128-135°Ccis isomer (hydrochloride)[3]
152-156°Ctrans isomer (hydrochloride)[4]
Density 1.018 g/cm³ (predicted)Mixture of Isomers
Flash Point 101.5°C (predicted)Mixture of Isomers
Appearance Colorless OilMixture of Isomers (free base)[5]
White to off-white crystalline powdercis & trans isomers (hydrochloride)[3][4]
Solubility Chloroform (Slightly), Methanol (Slightly)Mixture of Isomers (free base)[5]

Stereoisomerism: A Critical Consideration

The relative orientation of the amino and ester groups on the cyclohexane ring gives rise to cis and trans diastereomers. This stereochemical difference significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and reactivity.

Fig. 1: Stereoisomers of this compound

Synthesis and Purification

The synthesis of this compound isomers can be approached through several routes, often starting from readily available precursors. The choice of synthetic strategy can influence the resulting stereochemistry.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives

A common method for the asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives involves the reduction of a chiral template. While this procedure details the synthesis of the N-tosylated carboxylic acid, subsequent esterification would yield the desired ethyl ester.

Protocol: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic Acid [6]

  • Reduction of the Pyrrolobenzodiazepine: A solution of (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][7][8]benzodiazepine-5,11(10H,11aH)-dione in tert-butyl alcohol and dry tetrahydrofuran (THF) is cooled to -78°C. Anhydrous ammonia is condensed into the mixture, followed by the portion-wise addition of potassium metal. The reaction is stirred for 1 hour and then quenched with solid ammonium chloride. After evaporation of the ammonia, the residue is worked up with chloroform and water to yield the crude perhydro-pyrrolobenzodiazepine-5,11-dione.

  • Hydrolysis: The crude product from the previous step is subjected to acidic hydrolysis using 6 M sulfuric acid at reflux for 14 hours. After cooling, the product is extracted with dichloromethane.

  • Tosylation: The resulting crude amine is dissolved in dry THF with triethylamine and cooled to 0°C. A solution of p-toluenesulfonyl chloride in dry THF is added dropwise, and the reaction is stirred for 60 hours at room temperature. An aqueous workup followed by purification yields the N-tosylated product.

  • Final Hydrolysis: The N-tosylated intermediate is heated at reflux with 6 M sulfuric acid for 14 hours. Extraction with dichloromethane and recrystallization affords the final (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid.

Rationale: This multi-step synthesis utilizes a chiral starting material to induce the desired stereochemistry in the final product. The Birch reduction conditions in the first step are crucial for the diastereoselective reduction of the aromatic ring. Subsequent hydrolysis and protection/deprotection steps yield the enantiomerically pure trans isomer.

Synthesis of cis-Ethyl 2-Aminocyclohexanecarboxylate via Enzymatic Resolution

The cis isomer is often obtained through the resolution of a racemic mixture. Enzymatic kinetic resolution is a powerful technique for this purpose.

Conceptual Workflow: Enzymatic Kinetic Resolution [8]

  • Racemic Ester Synthesis: A racemic mixture of cis-ethyl 2-aminocyclohexanecarboxylate is synthesized through conventional methods, such as the reduction of an appropriate precursor.

  • Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using a lipase, such as Candida antarctica lipase B (CALB), in a suitable buffer or organic solvent system.

  • Separation: The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. The unreacted ester enantiomer can then be separated from the carboxylic acid product by extraction or chromatography.

Enzymatic_Resolution racemic_ester Racemic cis-Ethyl 2-Aminocyclohexanecarboxylate lipase Lipase (e.g., CALB) racemic_ester->lipase Selective hydrolysis separation Separation lipase->separation enantioenriched_ester Enantioenriched (R,S)-Ester separation->enantioenriched_ester enantioenriched_acid Enantioenriched (S,R)-Acid separation->enantioenriched_acid

Fig. 2: Conceptual workflow for the enzymatic resolution of cis-Ethyl 2-Aminocyclohexanecarboxylate.

Chemical Reactivity and Applications

The amino and ester functionalities of this compound are the primary sites of its chemical reactivity. The amino group can act as a nucleophile and a base, while the ester is susceptible to hydrolysis and amidation.

Role in Peptide Synthesis and Drug Design

As a constrained β-amino acid, this compound is a valuable building block for the synthesis of β-peptides and other peptidomimetics.[9][10] The incorporation of such cyclic structures into peptide chains can induce stable secondary structures, such as helices and turns, which are often crucial for biological activity.[11][12] This conformational rigidity can also enhance metabolic stability by reducing susceptibility to enzymatic degradation.

Key Advantages in Drug Design: [10]

  • Conformational Rigidity: The cyclohexane backbone restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

  • Metabolic Stability: The unnatural amino acid structure can be more resistant to proteases, leading to a longer in vivo half-life.

  • Scaffold for Diversity: The amino and carboxyl groups provide handles for further chemical modification, allowing for the creation of diverse compound libraries for drug screening.

The trans isomer, in particular, has been incorporated into peptide chains to study the formation of stable 14-helix secondary structures.[9][13]

Spectral Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the cyclohexane ring can provide information about the relative orientation of the substituents.

  • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), as well as a complex multiplet pattern for the cyclohexyl protons. The chemical shifts of the protons alpha to the amino and ester groups are particularly diagnostic.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the six carbons of the cyclohexane ring. The chemical shifts of the ring carbons are sensitive to the stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.

  • C=O stretch: A strong absorption around 1730 cm⁻¹ indicates the presence of the ester carbonyl group.

  • C-N stretch: An absorption in the range of 1020-1250 cm⁻¹ corresponds to the C-N bond.

For the hydrochloride salt of the cis isomer, a conforming infrared spectrum is a key quality control parameter.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak (M+) would be expected at m/z 171, corresponding to the molecular weight of the free base.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[7][14][15][16]

General Precautions: [7]

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound may be hygroscopic and should be stored under an inert atmosphere.[7]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This compound, in its cis and trans isomeric forms, represents a versatile and valuable tool for chemists engaged in the design and synthesis of complex organic molecules. Its conformationally constrained cyclohexane framework makes it particularly attractive for applications in medicinal chemistry, where the control of molecular shape is paramount for achieving desired biological activity. A thorough understanding of the distinct properties and synthetic routes for each isomer, as detailed in this guide, is essential for leveraging the full potential of this important building block in the development of novel therapeutics and other advanced materials.

References

CAS number and nomenclature for Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-aminocyclohexanecarboxylate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and drug development professionals. The document delineates the compound's nomenclature, stereoisomerism, and physicochemical properties. A detailed, field-proven protocol for its synthesis via reductive amination of Ethyl 2-oxocyclohexanecarboxylate is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and safety. Furthermore, this guide explores the molecule's critical role as a constrained cyclic β-amino acid ester in medicinal chemistry, particularly in the development of peptidomimetics and other pharmacologically active agents.

Introduction: The Strategic Value of Constrained β-Amino Acids

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both biological activity and improved pharmacokinetic profiles is relentless. Cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid, are of paramount importance in this endeavor.[1][2] Incorporating these conformationally restricted moieties into peptide sequences or small molecules can induce specific secondary structures, such as turns and helices, which are crucial for target binding affinity and specificity.[3]

This compound, the ethyl ester of this parent acid, serves as a versatile and readily functionalizable intermediate. Its constrained cyclohexane backbone offers a significant advantage over linear analogues by reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating into enhanced potency.[3] This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chemical entity in research and development programs.

Chemical Identity and Nomenclature

The nomenclature of this compound is intrinsically linked to its stereochemistry, which dictates its spatial arrangement and, consequently, its utility. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.

G

Table 1: Nomenclature and CAS Registry Information

Compound Name Stereochemistry CAS Number IUPAC Name
This compound Mixture of isomers 64162-07-8[1] ethyl 2-aminocyclohexane-1-carboxylate[1]
ethyl cis-2-aminocyclohexanecarboxylate cis (racemic) 1436-60-8[4] ethyl rel-(1R,2S)-2-aminocyclohexane-1-carboxylate[4]
cis-Ethyl 2-amino-1-cyclohexanecarboxylate HCl cis (racemic), HCl salt 1127-99-7 Not specified

| trans-2-Amino-cyclohexanecarboxylic acid ethyl ester HCl | trans (racemic), HCl salt | 28250-14-8 | Not specified |

Physicochemical Properties

The physical and chemical properties are essential for handling, reaction setup, and purification. The free base is typically an oil, while the hydrochloride salts are crystalline solids, which can be advantageous for purification and long-term storage.

Table 2: Physicochemical Properties

Property Value (Free Base, Isomer Mix) Value (trans-HCl Salt) Value (cis-HCl Salt) Source(s)
Molecular Formula C₉H₁₇NO₂ C₉H₁₈ClNO₂ C₉H₁₈ClNO₂ [1]
Molecular Weight 171.24 g/mol 207.70 g/mol 207.70 g/mol [4]
Appearance Liquid (presumed) White to off-white granular powder White to off-white crystalline powder
Boiling Point 235.3 °C @ 760 mmHg Not Applicable Not Applicable
Melting Point Not Applicable 152-156 °C 128-135 °C
Density 1.018 g/cm³ Not Determined Not Determined

| Flash Point | 101.5 °C | Not Determined | Not Determined | |

Synthesis and Purification

A robust and widely applicable method for synthesizing this compound is the reductive amination of the corresponding β-keto ester, Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8).[5] This precursor is commercially available and can be prepared through well-established organic reactions.

// Nodes Start [label="Start: Ethyl\n2-oxocyclohexanecarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\n- Ammonium Acetate (NH₃ source)\n- NaBH₃CN (Reducing Agent)\n- Methanol (Solvent)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Step 1: In-situ Imine Formation\n& Selective Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 2: Aqueous Workup\n& pH Adjustment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Step 3: Organic Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Step 4: Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents [label="Combine"]; Reagents -> Reaction [label="Initiate Reaction\n(Stir at RT, monitor pH)"]; Reaction -> Workup [label="Quench & Neutralize"]; Workup -> Extraction [label="Isolate Crude Product"]; Extraction -> Purification [label="Distillation (free base) or\nSalt formation & Recrystallization"]; Purification -> Product; } Caption: Workflow for the synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from Ethyl 2-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Ammonium acetate (NH₄OAc, 5-10 eq)

  • Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and dissolve it in methanol (approx. 5-10 mL per gram of starting material).

  • Ammonia Source: Add ammonium acetate (5-10 eq) to the solution. Stir until it is fully dissolved.

    • Expertise & Experience: Ammonium acetate serves as a convenient, solid source of ammonia in equilibrium. Using a large excess drives the formation of the intermediate imine/enamine, maximizing the yield.

  • Reductant Addition: In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture over 10-15 minutes.

    • Trustworthiness: NaBH₃CN is the reductant of choice because it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for preventing side reactions. The reaction is typically run at or slightly below neutral pH to ensure the imine is present in its reactive, protonated form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl until gas evolution (HCN, handle in a fume hood) ceases and the pH is acidic (~pH 2). Stir for 30 minutes to hydrolyze any remaining imine.

  • Workup - Basification: Basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8-9. This deprotonates the amine product, making it soluble in organic solvents.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification Strategy
  • For the Free Base (Oil): The crude oil can be purified by vacuum distillation. This is effective for removing non-volatile impurities.

  • For the Hydrochloride Salt (Solid): For easier handling and purification, the crude oil can be converted to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid can be collected by filtration and purified by recrystallization from a solvent system like ethanol/ether.

Chemical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the ethyl ester (triplet and quartet), protons on the cyclohexane ring, and the amine proton (which may be broad and exchangeable with D₂O). The coupling constants between protons at C1 and C2 can help distinguish between cis and trans isomers.

    • ¹³C NMR: Will show the characteristic carbonyl carbon of the ester (~175 ppm), the two carbons of the ethyl group, and the six distinct carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: Key signals include N-H stretching of the amine group (~3300-3400 cm⁻¹), C-H stretching of the alkane ring, and a strong C=O stretch from the ester group (~1730 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight of the compound (m/z = 171.24 for the free base).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial building block. Its value lies in its identity as a conformationally constrained β-amino acid scaffold.

  • Peptidomimetics: The primary application is in the synthesis of peptidomimetics. By replacing a standard dipeptide unit in a biologically active peptide with a 2-aminocyclohexanecarboxylic acid moiety, researchers can enforce a specific turn or bend in the peptide backbone. This can enhance binding to the target receptor while also increasing resistance to enzymatic degradation by proteases, thereby improving the molecule's half-life and oral bioavailability.[3]

  • Scaffold for Small Molecule Synthesis: The amine and ester functionalities provide two orthogonal points for chemical elaboration. The amine can be acylated, alkylated, or used in sulfonamide formation, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to an alcohol. This allows the cyclohexane ring to be used as a rigid scaffold to orient various pharmacophoric groups in three-dimensional space, a key strategy in structure-based drug design.

  • Pharmacologically Active Compounds: Derivatives of aminocyclohexanecarboxylic acid have been incorporated into compounds explored for various therapeutic areas. For example, related structures like trans-4-aminocyclohexanecarboxylic acid are building blocks for pharmacologically active compounds such as certain thrombin inhibitors.[6] The 1,2-substitution pattern of the title compound makes it a valuable precursor for ligands targeting proteins where precise spatial arrangement of adjacent functional groups is critical for activity.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the principles of conformational constraint in medicinal chemistry. Its well-defined stereoisomers and versatile functional handles make it an indispensable tool for constructing sophisticated molecules with tailored pharmacological profiles. The synthetic and analytical protocols detailed in this guide provide a reliable framework for researchers to access and utilize this compound, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

A Technical Guide to the Synthesis of Ethyl 2-aminocyclohexanecarboxylate: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-aminocyclohexanecarboxylate is a pivotal building block in medicinal and materials chemistry, serving as a precursor to a wide array of complex molecules. Its synthesis is a subject of significant interest for researchers in drug development and process chemistry. This guide provides an in-depth technical analysis of the principal synthetic routes to this target molecule, with a core focus on the selection of starting materials and the underlying mechanistic principles that govern each transformation. We will explore three robust and field-proven strategies: the reductive amination of a β-keto ester intermediate, the Hofmann rearrangement of a dicarboxylic acid derivative, and the catalytic hydrogenation of an aromatic precursor. Each section includes detailed experimental protocols, mechanistic diagrams, and a critical evaluation of the causality behind experimental choices, offering a comprehensive resource for scientists engaged in synthetic organic chemistry.

Route 1: Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate

This is arguably the most direct and widely employed route, leveraging readily available and inexpensive starting materials. The strategy involves two key stages: the formation of a β-keto ester intermediate, followed by its conversion to the target amine via reductive amination.

1.1 Principle & Logic

The core of this strategy is the construction of the carbon skeleton first, followed by the introduction of the amine functionality. The synthesis begins with a Claisen condensation to form Ethyl 2-oxocyclohexanecarboxylate. This intermediate is then reacted with an amine source and a reducing agent. The choice of amine and reducing agent allows for significant control over the final product, including stereochemistry.

1.2 Workflow Diagram

G cluster_0 Stage 1: β-Keto Ester Synthesis cluster_1 Stage 2: Reductive Amination Cyclohexanone Cyclohexanone Intermediate Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Intermediate Claisen Condensation DEC Diethyl Carbonate DEC->Intermediate NaH Sodium Hydride (NaH) in THF NaH->Cyclohexanone Ammonia Ammonia (NH3) or Chiral Amine Product This compound Intermediate->Product Reductive Amination Ammonia->Product Reducer Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducer->Product

Caption: Workflow for the Reductive Amination Route.

1.3 Starting Materials & Synthesis of the Key Intermediate

The primary starting materials for this route are Cyclohexanone and Diethyl Carbonate . The key intermediate, Ethyl 2-oxocyclohexanecarboxylate, is synthesized via a base-mediated Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate [1][2][3]

  • Setup: To a 1000 mL flask equipped with a reflux condenser and a dropping funnel, add diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry tetrahydrofuran (THF).

  • Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (60% dispersion in mineral oil, 63 g, 1.6 mol) to the stirred solution.

    • Expertise & Experience: NaH is a strong, non-nucleophilic base, essential for deprotonating the α-carbon of cyclohexanone to form the enolate. Using an excess ensures complete deprotonation. THF must be anhydrous as NaH reacts violently with water.

  • Initial Reflux: Heat the mixture to reflux for 1 hour to ensure the base is well-dispersed and activated.

  • Enolate Formation: Prepare a solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the refluxing mixture over approximately 30 minutes.

  • Condensation Reaction: Continue to reflux the mixture for an additional 1.5 hours to drive the Claisen condensation to completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 3N hydrochloric acid until the mixture is acidic. Transfer the mixture to a separatory funnel, add brine to improve phase separation, and extract with dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This is often used in the next step without further purification.

1.4 Reductive Amination Protocol

The conversion of the β-keto ester to the amine is a cornerstone of amine synthesis.[4][5]

Experimental Protocol: Synthesis of this compound

  • Imine Formation: In a suitable reaction vessel, dissolve Ethyl 2-oxocyclohexanecarboxylate (10 g, 58.7 mmol) in methanol (100 mL). Add ammonium acetate (22.6 g, 294 mmol) or a similar ammonia source. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/imine.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (4.4 g, 70.5 mmol) portion-wise.

    • Trustworthiness: NaBH₃CN is a selective reducing agent that is stable in mildly acidic to neutral conditions. It preferentially reduces the protonated iminium ion over the ketone, preventing reduction of the starting material and ensuring high yield of the desired amine.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and basify with 1M NaOH to pH > 10. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the target compound. An asymmetric variant using a chiral α-methylbenzylamine has also been reported for preparing optically pure product.[7]

1.5 Data Summary
StepStarting MaterialsKey ReagentsYieldPurityReference
1 Cyclohexanone, Diethyl CarbonateNaH, THF~80%Crude[1][2]
2 Ethyl 2-oxocyclohexanecarboxylateNH₄OAc, NaBH₃CN60-75%>95% (post-chrom.)General Protocol
Route 2: Hofmann Rearrangement

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one less carbon atom.[8][9][10] This route offers an alternative pathway, starting from a dicarboxylic acid derivative.

2.1 Principle & Logic

The strategy here involves preparing a mono-amide, mono-ester derivative of cyclohexane-1,2-dicarboxylic acid. This precursor is then subjected to the Hofmann conditions (typically bromine and a strong base), which induces a rearrangement to form an isocyanate intermediate. This intermediate is then trapped by ethanol to form a carbamate, which upon workup yields the desired amino ester.

2.2 Mechanistic Diagram

G Amide Cyclohexane-1-carboxamide- 2-carboxylate (Precursor) N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide 1. OH⁻ 2. Br₂ Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate OH⁻, Rearrangement (Loss of Br⁻) Product This compound Isocyanate->Product EtOH (Solvent), H₂O Workup

Caption: Key intermediates in the Hofmann Rearrangement.

2.3 Starting Materials & Precursor Synthesis

The primary starting material is Cyclohexane-1,2-dicarboxylic anhydride .

Experimental Protocol: Precursor Synthesis

  • Ring Opening: In a round-bottom flask, dissolve cyclohexane-1,2-dicarboxylic anhydride (15.4 g, 100 mmol) in anhydrous ethanol (150 mL). Add a catalytic amount of sulfuric acid (0.5 mL).

  • Esterification: Heat the mixture to reflux for 4-6 hours. This selectively opens the anhydride ring to form the mono-acid, mono-ester.

  • Amide Formation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Concentrate the solvent. The resulting carboxylic acid is then converted to the primary amide using standard methods (e.g., via the acid chloride with ammonia, or using coupling agents like DCC followed by reaction with ammonia gas).[11]

2.4 Hofmann Rearrangement Protocol
  • Hypobromite Formation: In a flask cooled to 0°C, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a solution of sodium hydroxide (4 eq) in water.

    • Expertise & Experience: The hypobromite solution is unstable and should be prepared fresh and kept cold. The reaction is highly exothermic.

  • Reaction: Add the mono-amide, mono-ester precursor (1 eq) dissolved in a minimal amount of a co-solvent like dioxane to the cold hypobromite solution.

  • Rearrangement: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction can be gently heated (e.g., to 50-60°C) to drive the rearrangement to completion.[10]

  • Workup: After cooling, acidify the reaction mixture with concentrated HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by chromatography or recrystallization.

Route 3: Catalytic Hydrogenation of Ethyl Anthranilate

This route is fundamentally different as it starts with an aromatic precursor and reduces it to the desired alicyclic system. It is particularly useful if the aromatic starting material is readily available and inexpensive.

3.1 Principle & Logic

The synthesis begins with Ethyl 2-aminobenzoate (also known as Ethyl anthranilate).[12] The core of the strategy is the catalytic hydrogenation of the benzene ring to a cyclohexane ring. This requires a powerful catalyst and typically high pressures of hydrogen gas. The existing ester and amine functionalities are generally stable under these conditions.

3.2 Workflow Diagram

G Start Ethyl 2-aminobenzoate (Ethyl Anthranilate) Product This compound (cis/trans mixture) Start->Product Catalyst H₂ Gas (High Pressure) + Rh/C or PtO₂ Catalyst Catalyst->Product

Caption: Workflow for the Catalytic Hydrogenation Route.

3.3 Starting Materials & Protocol

The sole starting material is Ethyl 2-aminobenzoate .

Experimental Protocol: Catalytic Hydrogenation

  • Setup: In a high-pressure hydrogenation vessel (Parr apparatus), charge a solution of Ethyl 2-aminobenzoate (16.5 g, 100 mmol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add the hydrogenation catalyst. Rhodium on carbon (5% Rh/C, 1-2 mol%) is highly effective for aromatic ring reduction. Platinum(IV) oxide (PtO₂, Adam's catalyst) is also a viable option.[13]

    • Trustworthiness: These catalysts are chosen for their high activity in reducing aromatic systems without significantly affecting other functional groups. The choice of catalyst can influence the stereoselectivity (cis/trans ratio) of the product.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 500-1500 psi). Begin agitation and heat the reaction to 50-80°C.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting product is often a mixture of cis and trans diastereomers, which may require separation by chromatography or fractional crystallization.

3.4 Data Summary
Starting MaterialCatalystConditionsOutcomeReference
Ethyl 2-aminobenzoate5% Rh/C1000 psi H₂, 60°C, EtOHHigh yield, cis/trans mixtureGeneral Protocol
Ethyl 2-aminobenzoatePtO₂1 atm H₂, EtOHSlower reaction, may require higher pressure/temp[13]
Alternative Mention: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides a pathway to the corresponding α-amino acid, which can then be esterified.

  • Starting Materials : Cyclohexanone , potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).[14][15]

  • Principle : This multi-component reaction assembles a hydantoin ring system from the ketone.[16][17][18] The hydantoin is a stable intermediate that can be isolated.

  • Subsequent Steps : The hydantoin is then subjected to vigorous hydrolysis (typically with strong acid or base) to yield 2-aminocyclohexanecarboxylic acid. The final step is a standard Fischer esterification using ethanol and an acid catalyst to produce the target molecule. This route is robust but multi-stepped and often requires harsh conditions for the hydrolysis step.

References

Methodological & Application

The Strategic Utility of Ethyl 2-Aminocyclohexanecarboxylate in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is perpetual. Ethyl 2-aminocyclohexanecarboxylate, a cyclic β-amino ester, has emerged as a privileged scaffold, offering a unique combination of functionalities ripe for elaboration into a diverse array of heterocyclic systems. Its constrained cyclic backbone, coupled with the nucleophilic amino group and the electrophilic ester moiety, provides a powerful platform for the construction of fused ring systems of significant interest in medicinal chemistry and materials science. This guide delineates the strategic application of this versatile building block in the synthesis of key heterocyclic cores, providing not only detailed protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

The Synthesis of Fused Pyrimidines: Accessing the Quinazolinone Core

One of the most prominent applications of this compound is in the synthesis of tetrahydroquinazolinones, a scaffold prevalent in numerous biologically active compounds. This transformation typically proceeds through a condensation-cyclization cascade, offering a straightforward entry into this important class of heterocycles.

Mechanistic Rationale

The synthesis is often initiated by the reaction of the primary amine of this compound with an isocyanate or isothiocyanate. This nucleophilic addition forms a urea or thiourea intermediate. Subsequent intramolecular cyclization, often promoted by a base, involves the attack of the newly formed urea/thiourea nitrogen onto the ester carbonyl, followed by the elimination of ethanol to yield the fused bicyclic system. The choice of reaction conditions can be critical in achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of a Tetrahydroquinazolinone Derivative

This protocol details the synthesis of a 2-thioxo-decahydro-quinazoline-4-one derivative, a common intermediate for further functionalization.

Materials:

  • This compound hydrochloride

  • Ethyl isothiocyanate

  • Triethylamine (TEA)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • To this solution, add ethyl isothiocyanate (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-thioxo-decahydro-quinazoline-4-one derivative.

Workflow for Tetrahydroquinazolinone Synthesis

G cluster_0 Step 1: Free Amine Generation cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Cyclization start This compound HCl reagent1 Triethylamine (TEA) in Ethanol start->reagent1 Stir at RT product1 This compound (free base) reagent1->product1 reagent2 Ethyl Isothiocyanate product1->reagent2 Addition product2 Thiourea Intermediate reagent2->product2 condition Reflux in Ethanol product2->condition Intramolecular Cyclization final_product 2-Thioxo-decahydro-quinazoline-4-one condition->final_product

Caption: Workflow for the synthesis of a tetrahydroquinazolinone derivative.

Data Summary: Synthesis of Quinazolinone Analogs
EntryIsocyanate/IsothiocyanateBaseSolventTime (h)Yield (%)
1Phenyl isocyanateTEAToluene585
2Benzoyl isothiocyanateNaOEtEthanol392[1]
3Allyl isothiocyanateDBUTHF688
4Ethyl isocyanateK2CO3DMF875[2]

The Pictet-Spengler Reaction: A Gateway to Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids and pharmacologically active compounds.[3] While classically performed with tryptamine derivatives, this compound can be utilized in a modified approach.

Mechanistic Insights

The reaction involves the condensation of an amine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution with an electron-rich aromatic ring. In the context of our starting material, the amino group reacts with an aldehyde to form an imine. The cyclohexene ring, formed in situ via tautomerization of the corresponding enamine, acts as the nucleophile for the cyclization, leading to the formation of the tetrahydro-β-carboline skeleton.[3][4] An acidic catalyst is typically required to activate the imine for the cyclization step.[5]

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

Materials:

  • This compound

  • Indole-3-carboxaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and indole-3-carboxaldehyde (1.0 eq) in dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline derivative.[6]

Pictet-Spengler Reaction Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearomatization start This compound reagent1 Aldehyde/Ketone start->reagent1 Condensation product1 Schiff Base/Iminium Ion reagent1->product1 catalyst Acid Catalyst (e.g., TFA) product1->catalyst Electrophilic Attack product2 Spirocyclic Intermediate catalyst->product2 final_product Tetrahydro-β-carboline product2->final_product Deprotonation

Caption: Generalized workflow for the Pictet-Spengler reaction.

Data Summary: Pictet-Spengler Reaction with Various Aldehydes
EntryAldehydeAcid CatalystSolventTime (h)Yield (%)
1BenzaldehydeTFADCM2478
24-Methoxybenzaldehydep-TsOHToluene1885[6]
3FormaldehydeHClH2O1290
4AcetaldehydeH2SO4Acetic Acid2072

Multicomponent Reactions: A Strategy for Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials.[7] this compound is an excellent substrate for MCRs, enabling the rapid construction of complex heterocyclic libraries.

The Biginelli Reaction and its Analogs

While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea, analogs of this reaction can utilize this compound as the amino component. This leads to the formation of dihydropyrimidinone-fused systems in a highly atom-economical fashion.[8]

Experimental Protocol: A Biginelli-type Multicomponent Reaction

Materials:

  • This compound

  • Benzaldehyde

  • Ethyl acetoacetate

  • Scandium(III) triflate (Sc(OTf)3) as a Lewis acid catalyst

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and Sc(OTf)3 (10 mol%) in acetonitrile.

  • Stir the mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the fused dihydropyrimidinone product.

Multicomponent Reaction Workflow

G start1 This compound intermediate Reaction Cascade start1->intermediate start2 Aldehyde start2->intermediate start3 β-Ketoester start3->intermediate catalyst Lewis Acid Catalyst catalyst->intermediate Catalyzes product Fused Dihydropyrimidinone intermediate->product One-Pot

Caption: A generalized workflow for a three-component reaction.

Aromatization via Dehydrogenation

Many of the synthetic routes described above yield saturated or partially saturated heterocyclic systems. To access the corresponding aromatic heterocycles, a final dehydrogenation or oxidation step is often necessary. This is a crucial transformation that can significantly impact the biological activity of the final compound.

Common Dehydrogenation Methods

A variety of reagents can be employed for the dehydrogenation of N-heterocycles, with the choice depending on the substrate's sensitivity and the desired reaction conditions.[9]

  • Palladium on carbon (Pd/C): A versatile heterogeneous catalyst, often used with a hydrogen acceptor at high temperatures.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful oxidant that works under mild conditions.[10]

  • Sulfur or Selenium: Classical reagents for dehydrogenation at high temperatures.

  • Manganese dioxide (MnO2): A mild oxidant suitable for certain substrates.

General Protocol for Dehydrogenation using Pd/C

Materials:

  • Tetrahydro-heterocycle (e.g., tetrahydroquinazolinone)

  • 10% Palladium on carbon (Pd/C)

  • High-boiling solvent (e.g., decalin or diphenyl ether)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

Procedure:

  • To a solution of the tetrahydro-heterocycle in decalin, add 10% Pd/C (10-20% by weight).

  • Heat the mixture to reflux under a nitrogen atmosphere for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the aromatic heterocycle.

Conclusion

This compound has proven to be a remarkably versatile and valuable building block in heterocyclic synthesis. Its inherent functionalities and stereochemistry provide a robust starting point for the construction of a wide range of complex and biologically relevant scaffolds, including quinazolinones, tetrahydro-β-carbolines, and dihydropyrimidinones. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and strategic synthesis of novel heterocyclic compounds for applications in drug discovery and beyond.

References

Application Note & Protocols: A Strategic Guide to the Synthesis of Quinazolinone Scaffolds from Ethyl 2-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Traditional syntheses predominantly rely on anthranilic acid and its derivatives as starting materials. This guide presents a strategic approach for the synthesis of quinazolinone-related structures starting from the non-aromatic precursor, ethyl 2-aminocyclohexanecarboxylate. We detail two primary synthetic pathways: (1) a direct cyclization to yield saturated, fused tetrahydroquinazolinones, and (2) a two-step strategy involving the aromatization of the cyclohexane ring to form an ethyl anthranilate intermediate, followed by classical quinazolinone synthesis. These protocols provide researchers with versatile methods to access both novel and established quinazolinone frameworks, expanding the toolkit for drug discovery and development.

Introduction: Rationale and Strategic Overview

Quinazolinones are a class of fused heterocyclic compounds that have garnered immense interest in pharmaceutical sciences due to their broad spectrum of pharmacological activities.[5][6] The stability of the quinazolinone nucleus has made it a prime target for chemical modification to develop new potential medicinal agents.[6] While numerous synthetic routes exist, they typically commence from aromatic precursors.[7][8]

The use of this compound, a saturated cyclic amino ester, presents a unique synthetic challenge and opportunity. The primary obstacle is the construction of the fused aromatic pyrimidine ring system from a non-aromatic starting material. This guide addresses this challenge by proposing two distinct and logical synthetic routes, providing access to different classes of quinazolinone analogues.

  • Strategy A: Direct Annulation. This approach leverages the existing amino ester functionality to directly construct a fused pyrimidine ring, yielding 5,6,7,8-tetrahydro-4(3H)-quinazolinone derivatives. These saturated analogues are valuable scaffolds in their own right for exploring new chemical space.

  • Strategy B: Aromatization-Cyclization. This two-stage pathway first involves a dehydrogenation (aromatization) step to convert the starting material into the classical precursor, ethyl 2-aminobenzoate (ethyl anthranilate). Subsequently, well-established methods are employed to form the target 4(3H)-quinazolinone.

This dual-strategy approach offers flexibility and allows chemists to tailor the synthesis toward either novel saturated systems or well-known aromatic quinazolinones, depending on the research objective.

G A This compound B Strategy A: Direct Annulation (e.g., with Isocyanate) A->B One-Pot Synthesis D Strategy B: Aromatization-Cyclization A->D Dehydrogenation (e.g., Pd/C) C 5,6,7,8-Tetrahydro-4(3H)-quinazolinones B->C E Intermediate: Ethyl Anthranilate D->E Dehydrogenation (e.g., Pd/C) F Cyclization (e.g., Niementowski Reaction) E->F G 4(3H)-Quinazolinones F->G

Caption: Overall synthetic strategy from this compound.

Protocol 1: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one (Strategy A)

This protocol describes a direct, one-pot synthesis of a saturated quinazolinone analogue via cyclization with an isothiocyanate. The choice of an isothiocyanate is illustrative; isocyanates can be used similarly to yield the corresponding dioxo-analogue. This method is advantageous for its operational simplicity and for generating novel, non-aromatic scaffolds.

Causality Behind Experimental Choices:

  • Reagent: Phenyl isothiocyanate is used as a source for both the C2 carbon and N3 nitrogen of the quinazolinone ring. The thiourea intermediate formed is highly susceptible to intramolecular cyclization.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to ensure the solubility of the starting materials and intermediates. Its high boiling point allows the reaction to be conducted at elevated temperatures to drive the cyclization to completion.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) is employed to facilitate the initial nucleophilic attack of the amine onto the isothiocyanate and to neutralize the HCl generated if the starting material is an amine salt.

Step-by-Step Methodology:
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.71 g, 10 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask and stir until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (1.4 mL, 10 mmol) to the solution.

  • Reactant Addition: Slowly add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

  • Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.

G cluster_0 Mechanism of Tetrahydroquinazolinone Formation start This compound + Phenyl Isothiocyanate step1 Nucleophilic Attack (Formation of Thiourea Intermediate) start->step1 step2 Intramolecular Cyclization (Attack on Ester Carbonyl) step1->step2 step3 Elimination of Ethanol step2->step3 product 2-Thioxo-2,3,5,6,7,8- hexahydroquinazolin-4(1H)-one step3->product

Caption: Workflow for the direct annulation to form a saturated fused ring.

Protocol 2: Aromatization to Ethyl Anthranilate (Strategy B, Step 1)

This protocol is the critical first step in Strategy B, converting the saturated starting material into the aromatic intermediate required for classical quinazolinone synthesis. Catalytic dehydrogenation is a powerful method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for dehydrogenation reactions. The palladium surface facilitates the removal of hydrogen atoms from the cyclohexane ring.

  • Solvent: A high-boiling point, inert solvent such as diphenyl ether or decalin is necessary to achieve the high temperatures (typically >180 °C) required to overcome the activation energy for aromatization.

  • Safety: Pd/C is flammable, especially when dry and in the presence of hydrogen. It must be handled with care, typically wetted with solvent, and the reaction should be conducted in a well-ventilated fume hood under an inert atmosphere.

Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.71 g, 10 mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.17 g, 10% w/w). Safety Note: Handle Pd/C in a fume hood. It can be pyrophoric.

  • Solvent Addition: Add 25 mL of diphenyl ether.

  • Inert Atmosphere: Purge the system with nitrogen for 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 250-260 °C) with vigorous stirring. The evolution of hydrogen gas will be observed. Continue refluxing for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Add 25 mL of ethyl acetate to dilute the mixture. Remove the Pd/C catalyst by filtering the mixture through a pad of Celite®. Wash the Celite pad with additional ethyl acetate (2 x 15 mL). Safety Note: The Celite pad with Pd/C should be kept wet with water and disposed of properly to prevent fire.

  • Purification: The filtrate contains the product in diphenyl ether. The product can be purified using column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexane) to separate it from the high-boiling solvent.

Protocol 3: Synthesis of 2-Methyl-4(3H)-quinazolinone (Strategy B, Step 2)

With ethyl anthranilate in hand, numerous methods can be used to construct the quinazolinone ring.[9][10] This protocol details a common and reliable method involving reaction with an amide followed by cyclization.

Causality Behind Experimental Choices:

  • Reagents: Acetic anhydride is used to first acetylate the amine of ethyl anthranilate, forming an amide. The subsequent addition of ammonia or an amine source initiates the cyclization by attacking the ester carbonyl, ultimately forming the pyrimidine ring.

  • Conditions: The reaction is often performed at elevated temperatures to facilitate both the initial acylation and the final dehydrative cyclization.

Step-by-Step Methodology:
  • Acylation: In a 50 mL round-bottom flask, dissolve the ethyl anthranilate (1.65 g, 10 mmol, obtained from Protocol 2) in 15 mL of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 2 hours. This step forms the N-acetyl intermediate.

  • Cyclization: Cool the mixture slightly. In a well-ventilated fume hood, carefully pass ammonia gas through the solution, or add a concentrated solution of ammonium hydroxide (20 mL). An exothermic reaction will occur.

  • Heating: Heat the mixture again to 100 °C for 4 hours to ensure complete cyclization and dehydration.

  • Isolation: Cool the reaction mixture in an ice bath. A solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture to yield pure 2-methyl-4(3H)-quinazolinone.

Comparative Data and Characterization

The following table summarizes the key parameters and expected outcomes for the described protocols. Yields are representative and may vary based on reaction scale and optimization.

ProtocolProductKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 2-Thioxo-hexahydroquinazolin-4(1H)-onePhenyl isothiocyanate, TEADMF1206-865-75%
2 Ethyl Anthranilate10% Pd/CDiphenyl Ether~25012-2450-65%
3 2-Methyl-4(3H)-quinazolinoneAcetic Anhydride, NH₃Acetic Anhydride100-140670-85%

Characterization Notes:

  • ¹H NMR: Successful formation of the quinazolinone ring in Protocol 3 will be indicated by the appearance of aromatic protons in the 7.0-8.5 ppm region and the disappearance of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm).

  • IR Spectroscopy: The formation of the amide carbonyl in the quinazolinone ring will show a strong absorption band around 1680 cm⁻¹.

  • Mass Spectrometry: Will confirm the molecular weight of the final products.

Green Chemistry and Modern Approaches

While classical methods are robust, modern synthetic chemistry emphasizes sustainability.[11][12] Researchers are encouraged to explore greener alternatives:

  • Microwave-Assisted Synthesis: Many quinazolinone syntheses can be significantly accelerated using microwave irradiation, often reducing reaction times from hours to minutes and improving yields.[13][14]

  • Ultrasound-Assisted Synthesis: Sonication can be used to promote reactions, particularly in heterogeneous systems.[7][12]

  • Catalytic Methods: The development of novel catalysts, including copper, iron, and iridium-based systems, allows for more efficient and selective syntheses under milder conditions.[15][16][17] For instance, copper-catalyzed tandem reactions can provide access to quinazolinone derivatives in a single pot.[1][9]

References

Application Note: Strategic Synthesis of the 1,4-Benzodiazepine Scaffold from 2-Aminobenzophenone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] While a variety of synthetic routes to this seven-membered heterocyclic system have been developed, the most classical and versatile approach relies on the use of 2-aminobenzophenone derivatives as key starting materials.[2][3][4] This application note provides a detailed exploration of this synthetic strategy.

It is important to clarify a common point of inquiry regarding starting materials. While aliphatic amino esters like ethyl 2-aminocyclohexanecarboxylate are valuable synthons in organic chemistry, they are not conventional precursors for the construction of the traditional benzodiazepine framework, which is defined by a fusion of a benzene ring and a diazepine ring. The synthesis of this specific bicyclic system fundamentally requires an ortho-substituted aniline derivative to build the fused aromatic portion of the molecule. This guide, therefore, focuses on the scientifically established and industrially relevant pathway commencing from 2-aminobenzophenones.

This document will elucidate the mechanistic underpinnings of the synthetic choices, provide detailed, field-tested protocols, and present data in a clear, accessible format to empower researchers in their drug discovery and development endeavors.

The Central Role of 2-Aminobenzophenones

2-Aminobenzophenones are ideal precursors for 1,4-benzodiazepine synthesis because they contain the requisite aromatic amine and the benzoyl group in the correct ortho orientation.[3][5] This pre-assembled carbon skeleton provides a direct pathway to the desired fused ring system through cyclization with a two-carbon building block, typically derived from an amino acid or its ester.

The general retrosynthetic approach is illustrated below. The core strategy involves disconnecting the amide bonds within the diazepine ring, revealing the 2-aminobenzophenone and a glycine equivalent as the primary synthons.

Retrosynthesis cluster_precursors Benzodiazepine 1,4-Benzodiazepine Scaffold Intermediates Amide Bond Disconnection Benzodiazepine->Intermediates Precursors Key Precursors Intermediates->Precursors Aminobenzophenone 2-Aminobenzophenone Glycine Glycine Equivalent (e.g., Glycine Ethyl Ester)

Caption: Retrosynthetic analysis of the 1,4-benzodiazepine scaffold.

The Classical Synthetic Pathway: The Sternbach Approach

The most historically significant and widely adopted method for 1,4-benzodiazepine synthesis was pioneered by Leo Sternbach. This pathway involves the reaction of a 2-aminobenzophenone with a glycine derivative, followed by cyclization. A representative protocol for the synthesis of a diazepam precursor is detailed below.

Experimental Protocol 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol describes the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine (anhydrous)

  • Standard laboratory glassware for reflux and work-up

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzophenone (1.0 mmol, 1.0 eq) in anhydrous pyridine (10 mL) in a round-bottom flask, add glycine ethyl ester hydrochloride (1.5 mmol, 1.5 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminobenzophenone is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual pyridine.

  • Purification: Dry the crude solid under vacuum. The product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization from ethanol or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Causality and Insights:

  • Choice of Reagent: Glycine ethyl ester hydrochloride is used as the source for the C2 and N1 atoms of the benzodiazepine ring. The ester functionality facilitates the final cyclization step.

  • Role of Pyridine: Pyridine serves a dual purpose. It acts as a solvent capable of reaching the high temperatures required for the reaction and also as a base to neutralize the HCl released from the glycine ethyl ester hydrochloride, liberating the free amine for reaction.[6]

  • Mechanism: The reaction proceeds via the formation of a Schiff base (imine) between the amino group of the benzophenone and the glycine ester. This is followed by an intramolecular aminolysis (cyclization), where the newly formed secondary amine attacks the ester carbonyl, displacing ethanol and forming the seven-membered diazepine ring.

Reaction_Workflow start Start: Combine Reactants (2-Aminobenzophenone, Glycine Ester HCl, Pyridine) reflux Heat to Reflux (115°C, 4-6 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup Quench with Ice-Water monitor->workup Reaction Complete isolate Isolate via Filtration workup->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end Final Product purify->end

Caption: Experimental workflow for classical benzodiazepine synthesis.

Data Presentation: Representative Syntheses

The versatility of the 2-aminobenzophenone pathway allows for the synthesis of a wide array of substituted benzodiazepines. The table below summarizes typical reaction conditions and outcomes for the synthesis of different derivatives.

Starting 2-AminobenzophenoneGlycine DerivativeSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-chlorobenzophenoneGlycine ethyl ester HClPyridine1155~86[6]
2-AminobenzophenoneGlycine ethyl ester HClPyridine1156~80
2-Amino-5-nitrobenzophenoneGlycine methyl ester HClDMF1208~75
2-Amino-2',5-dichlorobenzophenoneGlycine ethyl ester HClPyridine1155~82

Modern & Alternative Synthetic Approaches

While the Sternbach method is robust, modern organic synthesis has driven the development of alternative and more efficient protocols. These often focus on milder reaction conditions, improved yields, and the use of catalysts.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), offer a powerful strategy for rapidly generating diverse benzodiazepine scaffolds.[7] In a typical Ugi-based approach, a 2-aminobenzophenone (or a related aminophenylketone) serves as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide in a single pot.[7] The resulting Ugi product contains a strategically placed protecting group (e.g., Boc) that, upon cleavage, initiates a spontaneous intramolecular cyclization to form the 1,4-diazepine ring.[7] This method significantly enhances synthetic efficiency and allows for the introduction of multiple points of diversity in a single step.

Palladium-Catalyzed Cyclization

Palladium catalysis has been employed to construct the benzodiazepine core through intramolecular C-N bond formation.[8] For instance, N-tosyl-disubstituted 2-aminobenzylamines can undergo palladium-catalyzed cyclization with propargylic carbonates. This reaction proceeds through the formation of a π-allylpalladium intermediate, which is then attacked by the amide nitrogen to forge the seven-membered ring.[8] This advanced method provides access to structurally complex benzodiazepines that may be difficult to obtain through classical routes.

Conclusion

The synthesis of 1,4-benzodiazepines from 2-aminobenzophenone precursors remains a cornerstone of medicinal and organic chemistry. The classical Sternbach approach provides a reliable and well-understood pathway, while modern methodologies involving multicomponent reactions and transition-metal catalysis offer enhanced efficiency, diversity, and access to novel chemical space. The protocols and insights provided in this document serve as a validated guide for researchers engaged in the synthesis of this critical class of pharmacologically active compounds. By understanding the underlying principles and experimental nuances, scientists can confidently and effectively construct benzodiazepine libraries for drug discovery programs.

References

Application Notes & Protocols: Ethyl 2-Aminocyclohexanecarboxylate as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of ethyl 2-aminocyclohexanecarboxylate as a strategic starting material for the discovery of novel therapeutics. The inherent stereochemistry and bifunctional nature of this building block make it an attractive scaffold for accessing diverse and complex molecular architectures.

Part 1: The Strategic Importance of the Aminocyclohexanecarboxylate Scaffold

The 2-aminocyclohexanecarboxylate framework is a privileged scaffold in medicinal chemistry. Its rigid, yet three-dimensional, structure allows for the precise spatial orientation of pharmacophoric groups, which is critical for selective binding to biological targets. The presence of both an amine and an ester functionality provides two orthogonal handles for chemical modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This scaffold can be found at the core of molecules targeting a range of diseases, from neurological disorders to cancer.

Causality in Precursor Selection:

The choice of this compound as a precursor is dictated by several key factors:

  • Conformational Rigidity: The cyclohexane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinities and selectivities for target proteins.

  • Stereochemical Complexity: The cis and trans isomers of this compound offer distinct spatial arrangements of the amino and ester groups, allowing for the exploration of different regions of a target's binding pocket.

  • Synthetic Tractability: The amino group can be readily acylated, alkylated, or used in reductive amination, while the ester can be hydrolyzed, reduced, or converted to an amide. This versatility allows for the facile introduction of a wide array of functional groups.

  • Drug-like Properties: The scaffold possesses favorable physicochemical properties, such as a low molecular weight and a balance of hydrophilicity and lipophilicity, which are desirable for oral bioavailability.

Part 2: Synthesis of a Novel Kinase Inhibitor Scaffold via a Multicomponent Reaction

Protein kinases are a major class of drug targets, particularly in oncology.[1] This section details a protocol for the synthesis of a novel spirocyclic oxindole, a scaffold known to be present in numerous kinase inhibitors, using this compound in a key Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful tool in medicinal chemistry for rapidly generating molecular diversity from simple starting materials.[2][3][4][5]

Experimental Workflow for Spirocyclic Oxindole Synthesis:

The overall synthetic strategy involves the Ugi reaction to assemble the core of the molecule, followed by an intramolecular Heck reaction to form the spirocyclic system.

G cluster_0 Ugi Four-Component Reaction cluster_1 Intramolecular Heck Cyclization A This compound E Ugi Adduct A->E B Isatin B->E C 4-Bromobenzaldehyde C->E D tert-Butyl isocyanide D->E F Spirocyclic Oxindole (Kinase Inhibitor Scaffold) E->F Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C

Caption: Synthetic workflow for the preparation of a spirocyclic oxindole kinase inhibitor scaffold.

Protocol 1: Synthesis of the Ugi Adduct

This protocol describes the synthesis of the linear precursor via the Ugi four-component reaction.

Materials:

  • This compound (1.0 eq)

  • Isatin (1.0 eq)

  • 4-Bromobenzaldehyde (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (MeOH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen atmosphere

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol, 171 mg) and isatin (1.0 mmol, 147 mg) in methanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromobenzaldehyde (1.0 mmol, 185 mg) to the reaction mixture and continue stirring for another 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add tert-butyl isocyanide (1.1 mmol, 124 µL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ugi adduct.

Expected Outcome:

The Ugi adduct is expected to be a white to pale yellow solid. The yield and purity should be determined by standard analytical techniques.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Purity (by HPLC)
Ugi Adduct584.560-75>95%
Protocol 2: Intramolecular Heck Cyclization to form the Spirocyclic Oxindole

This protocol details the palladium-catalyzed intramolecular cyclization to form the final spirocyclic product. The synthesis of spiro heterocycles is a valuable strategy in drug discovery.[6][7][8]

Materials:

  • Ugi Adduct (from Protocol 1) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.1 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.2 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen atmosphere

  • Oil bath

Procedure:

  • To a Schlenk flask, add the Ugi adduct (0.5 mmol, 292 mg), palladium(II) acetate (0.05 mmol, 11 mg), and tri(o-tolyl)phosphine (0.1 mmol, 30 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (10 mL) and triethylamine (1.5 mmol, 209 µL) to the flask.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic oxindole.

Expected Outcome:

The final spirocyclic oxindole is expected to be a solid. Characterization should be performed using NMR, Mass Spectrometry, and HPLC.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Purity (by HPLC)
Spirocyclic Oxindole503.650-65>98%

Part 3: Application in the Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern drugs.[9][10][11][12][13] The aminocyclohexanecarboxylate scaffold can also serve as a starting point for the synthesis of novel GPCR modulators. The amino and ester functionalities can be elaborated to introduce pharmacophoric elements that interact with specific residues in the GPCR binding pocket.

Logical Progression from Precursor to GPCR Modulator:

The synthesis of a potential GPCR modulator can be envisioned through a divergent synthetic approach starting from this compound.

G cluster_0 Amine Derivatization cluster_1 Ester Modification A This compound B Reductive Amination (Aromatic Aldehydes) A->B C Amide Coupling (Heterocyclic Carboxylic Acids) A->C D Hydrolysis to Carboxylic Acid B->D E Reduction to Alcohol B->E F Amidation with Primary/Secondary Amines B->F C->D C->E C->F G Library of Potential GPCR Modulators D->G E->G F->G

Caption: Divergent synthesis strategy for a library of potential GPCR modulators.

Protocol 3: Synthesis of a Representative N-Aryl-2-aminocyclohexane Carboxamide

This protocol describes a typical amide coupling reaction to introduce a heterocyclic moiety, a common feature in many GPCR ligands.

Materials:

  • This compound (1.0 eq)

  • 2-Pyrazinecarboxylic acid (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

Step 1: Ester Hydrolysis

  • Dissolve this compound (1.0 mmol, 171 mg) in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide (2.0 mmol, 48 mg) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-aminocyclohexanecarboxylic acid.

Step 2: Amide Coupling

  • Dissolve 2-aminocyclohexanecarboxylic acid (from Step 1, 1.0 mmol, 143 mg) and 2-pyrazinecarboxylic acid (1.1 mmol, 136 mg) in anhydrous DMF (15 mL).

  • Add DIPEA (3.0 mmol, 523 µL) to the solution.

  • Add HATU (1.2 mmol, 456 mg) in one portion and stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-heterocyclic amide derivative.

Expected Outcome:

The final product is expected to be a solid, and its structure and purity should be confirmed by analytical methods.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Purity (by HPLC)
N-(2-Carboxycyclohexyl)pyrazine-2-carboxamide249.2665-80>98%

References

Ethyl 2-aminocyclohexanecarboxylate in Passerini and Ugi reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 2-Aminocyclohexanecarboxylate in Multicomponent Reactions

Introduction: The Power of Molecular Convergence

In the landscape of modern drug discovery and organic synthesis, efficiency, and the rapid generation of molecular diversity are paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as indispensable tools for achieving these goals.[1][2] MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to construct vast libraries of structurally diverse compounds from simple building blocks.[3][4]

Among the most powerful MCRs are the isocyanide-based Passerini and Ugi reactions. These transformations enable the rapid assembly of peptide-like scaffolds, known as peptidomimetics, which are of immense interest in medicinal chemistry for their potential to mimic or inhibit biological processes while offering improved pharmacological properties such as enhanced stability and bioavailability.[5][6]

This guide focuses on the strategic use of This compound , a cyclic β-amino ester, in these pivotal reactions. By leveraging its unique structural features—a secondary amine and a conformationally restricted cyclohexane backbone—researchers can introduce valuable steric and conformational constraints into the final products, a key strategy in the design of potent and selective therapeutic agents.

Part 1: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[7][8][9]

The Canonical Passerini Mechanism

The reaction is believed to proceed through a non-ionic, concerted pathway, particularly in aprotic solvents where the reactants are at high concentration.[9][10][11] Hydrogen bonding between the carboxylic acid and the carbonyl component is crucial, forming an activated complex that is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer (a Mumm rearrangement) to furnish the stable α-acyloxy amide product.[7][9]

Passerini_Mechanism Figure 1: The Passerini Reaction Mechanism R1COOH R¹-COOH (Carboxylic Acid) inv1 R1COOH->inv1 R2COR3 R²(C=O)R³ (Carbonyl) R2COR3->inv1 R4NC R⁴-N≡C (Isocyanide) TS Cyclic Transition State R4NC->TS Adduct α-Adduct Intermediate TS->Adduct α-Addition Product α-Acyloxy Carboxamide (Final Product) Adduct->Product Mumm Rearrangement inv1->TS inv2 inv3

Figure 1: Simplified workflow of the Passerini reaction mechanism.
Applicability of this compound: A Critical Assessment

A core tenet of the Passerini reaction is its specific requirement for a carboxylic acid, a carbonyl, and an isocyanide. This compound, being an amine, is not a direct participant in the canonical Passerini reaction. The presence of the amine functionality precludes its direct use as one of the three core components.

For this molecule to be integrated into a Passerini-type synthesis, significant chemical modification would be required first:

  • Hydrolysis: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid. However, this would result in a bifunctional molecule (an amino acid), which fundamentally alters the reaction pathway and is more suited to the Ugi reaction, as will be discussed.

  • Oxidation: The secondary amine could potentially be oxidized to an imine, but this is a separate synthetic step and deviates from the one-pot nature of MCRs.

Expert Insight: The direct application of an amino ester in a Passerini reaction is conceptually flawed. Researchers aiming to incorporate this scaffold should pivot to the Ugi reaction, which is explicitly designed to accommodate an amine component.

Part 2: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino amide.[12][13][14] This reaction is exceptionally powerful for creating peptidomimetics and is the ideal pathway for incorporating this compound.

Mechanism Featuring this compound

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[12]

  • Imine Formation: The reaction initiates with the condensation of the amine (this compound) and the aldehyde/ketone to form a protonated imine (an iminium ion).[13]

  • α-Addition: The nucleophilic isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Nucleophilic Trapping: The carboxylate anion adds to the nitrilium ion, creating an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: A spontaneous and irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom occurs, yielding the final, thermodynamically stable α-acylamino amide product.[12]

Ugi_Mechanism Figure 2: Ugi Reaction Mechanism with this compound Amine This compound (Amine, R¹) Imine Iminium Ion Formation Amine->Imine Aldehyde Aldehyde (R²-CHO) Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + R³-NC Isocyanide Isocyanide (R³-NC) Adduct α-Adduct Intermediate Nitrilium->Adduct Acid Carboxylic Acid (R⁴-COOH) Acid->Adduct + R⁴-COO⁻ Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement (Irreversible)

Figure 2: The key stages of the Ugi reaction incorporating a cyclic amino ester.
The Synthetic Advantage of a Cyclic Amino Ester

Using a conformationally restricted reactant like this compound offers distinct advantages in drug design:

  • Structural Rigidity: The cyclohexane ring imparts a rigid, well-defined three-dimensional geometry to the final molecule. This can enhance binding affinity to biological targets by reducing the entropic penalty associated with binding.[15]

  • Stereochemical Control: The starting material possesses inherent stereocenters. This chirality can influence the stereochemical outcome of the reaction, potentially leading to diastereoselective synthesis of complex molecules, which is critical for biological activity.[16][17]

  • Exploration of Novel Chemical Space: The resulting scaffolds are highly functionalized and structurally distinct from traditional linear peptides, providing access to novel areas of chemical space for drug discovery programs.[18]

Part 3: Experimental Protocols and Methodologies

The following is a representative protocol for the Ugi four-component reaction. As with any MCR, optimization of reactant stoichiometry, concentration, and reaction time may be necessary for specific substrates.

Materials and Reagents
ComponentRoleTypical Molar Eq.Notes
This compoundAmine1.0The core building block. Ensure purity.
Aldehyde (e.g., Benzaldehyde)Carbonyl1.0 - 1.1A slight excess can help drive imine formation.
Carboxylic Acid (e.g., Acetic Acid)Acid1.0 - 1.1Can be varied widely to introduce diversity.
Isocyanide (e.g., Benzyl isocyanide)Isocyanide1.0 - 1.1Often added last as it is highly reactive.
Methanol (MeOH)Solvent-A polar protic solvent is typical for Ugi reactions.[6]

Step-by-Step Protocol

Protocol_Workflow Figure 3: Experimental Workflow for the Ugi Reaction A 1. Reactant Combination Dissolve amine, aldehyde, and carboxylic acid in methanol in a reaction vessel. B 2. Isocyanide Addition Stir the mixture (e.g., 30 min at RT) to allow for imine formation, then add the isocyanide component. A->B C 3. Reaction Monitoring Stir at room temperature for 24-48 hours. Monitor progress via TLC or LC-MS. B->C D 4. Workup Concentrate the reaction mixture in vacuo. Redissolve in an organic solvent (e.g., EtOAc) and wash with aqueous solutions. C->D E 5. Purification Dry the organic layer, concentrate, and purify the crude product using flash column chromatography. D->E F 6. Characterization Confirm the structure and purity of the final product using NMR, HRMS, etc. E->F

Figure 3: A typical laboratory workflow for Ugi synthesis and purification.
  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (to achieve a final concentration of 0.5-1.0 M), add the aldehyde (1.05 eq) and the carboxylic acid (1.05 eq).

    • Expert Insight: High concentrations are generally favorable for Ugi reactions as they promote the multiple equilibria that lead to product formation.[12] Methanol is an excellent solvent as it effectively solvates the ionic intermediates.[6]

  • Pre-equilibration: Stir the mixture at room temperature for 30-60 minutes.

    • Expert Insight: This allows for the formation of the imine intermediate before the introduction of the highly reactive isocyanide, which can sometimes lead to cleaner reactions and higher yields.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture, either neat or as a solution in a small amount of methanol. The reaction is often exothermic.

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24 to 48 hours.

    • Expert Insight: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess carboxylic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Expert Insight: The polarity of the Ugi product will vary significantly based on the R-groups of the inputs, so the choice of chromatographic solvent system must be determined empirically, typically guided by TLC analysis.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 4: Applications in Drug Discovery and Development

The strategic use of this compound in the Ugi reaction provides a direct route to novel, structurally complex molecules with significant potential in medicinal chemistry.

  • Peptidomimetic Scaffolds: The products are essentially dipeptide mimics with a constrained N-terminal residue. Such structures are invaluable for probing protein-protein interactions or designing enzyme inhibitors, as they can adopt specific conformations required for binding while resisting degradation by proteases.[5][19]

  • Diversity-Oriented Synthesis (DOS): The Ugi reaction is a cornerstone of DOS. By systematically varying the aldehyde, carboxylic acid, and isocyanide inputs, vast libraries of compounds based on the aminocyclohexane core can be rapidly synthesized for high-throughput screening against a wide range of biological targets.[3][18]

  • Synthesis of Heterocycles: The highly functionalized Ugi products are not merely final targets but can serve as versatile intermediates. The functional groups can be manipulated in post-Ugi transformations (e.g., cyclization reactions) to generate a diverse array of complex heterocyclic systems, which are privileged structures in many approved drugs.[20][21]

Conclusion

This compound is a powerful and strategic building block for advanced organic synthesis. While its amine functionality makes it unsuitable for the classic Passerini reaction, it is an exemplary substrate for the Ugi four-component reaction. By leveraging the Ugi reaction, researchers can efficiently translate the unique conformational and stereochemical properties of this cyclic amino ester into highly functionalized, three-dimensional molecules. This approach provides a robust and versatile platform for the design and synthesis of novel peptidomimetics and complex heterocyclic scaffolds, accelerating the discovery of new therapeutic agents.

References

Synthesis of Bicyclic β-Lactams via Staudinger Cycloaddition Utilizing Ethyl 2-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the β-Lactam Scaffold

The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most notably forming the active core of the vast majority of clinically significant antibiotics, including penicillins and cephalosporins.[1][2][3] The inherent ring strain of the azetidin-2-one forces the amide bond into a conformationally rigid state, significantly increasing its susceptibility to nucleophilic attack and enabling its potent inhibitory action on bacterial cell wall transpeptidases.[4] Beyond their profound impact on infectious disease, β-lactams serve as versatile chiral synthons for the synthesis of a diverse array of biologically active molecules.[2][5]

The Staudinger [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains a premier and highly convergent method for constructing the β-lactam ring.[2][6][7] This reaction involves the cycloaddition of a ketene with an imine.[6][8] This application note provides a detailed protocol for the synthesis of a bicyclic β-lactam, a structure of significant interest due to its conformational rigidity and potential for novel biological activity, using ethyl 2-aminocyclohexanecarboxylate as a key starting material. The cyclohexane ring fused to the β-lactam core offers a rigid scaffold that can be further functionalized, making it an attractive target for drug discovery programs.

Core Principles: The Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis is a non-photochemical [2+2] cycloaddition reaction that proceeds through a stepwise mechanism.[6][9][10] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[6][10] This attack forms a zwitterionic intermediate, which then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product.[6][10]

A critical aspect of the Staudinger reaction is the management of the ketene, which is often unstable and prone to polymerization.[9] Consequently, ketenes are typically generated in situ. A common and effective method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (TEA).[9]

The stereochemical outcome of the Staudinger reaction can be complex and is influenced by several factors, including the substituents on both the imine and the ketene, the solvent, and the reaction temperature.[11][12] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[6] The electronic properties of the substituents also play a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often leading to a preference for the cis product.[8]

In this protocol, we will first synthesize the requisite imine from this compound and an appropriate aldehyde. This imine will then be reacted with a ketene, generated in situ from an acyl chloride and triethylamine, to yield the target bicyclic β-lactam.

Mechanistic Pathway: Formation of the Bicyclic β-Lactam

The overall transformation involves two key stages: imine formation and the subsequent [2+2] cycloaddition.

Staudinger_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger [2+2] Cycloaddition AminoEster This compound Imine Cyclohexyl Imine AminoEster->Imine + Ar-CHO - H2O Aldehyde Ar-CHO Zwitterion Zwitterionic Intermediate Imine->Zwitterion + Ketene AcylChloride R-COCl Ketene Ketene (R=C=O) AcylChloride->Ketene + Et3N - Et3N·HCl BetaLactam Bicyclic β-Lactam Zwitterion->BetaLactam Ring Closure

Figure 1. Overall synthetic scheme for the bicyclic β-lactam.

Experimental Protocol

This protocol is divided into three main sections: (A) Synthesis of the Imine Intermediate, (B) Synthesis of the Bicyclic β-Lactam, and (C) Purification and Characterization.

Part A: Synthesis of the Imine from this compound

Materials and Reagents:

  • This compound

  • Benzaldehyde (or other suitable aromatic aldehyde)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the amino ester in anhydrous dichloromethane.

  • Add benzaldehyde (1.05 eq) to the solution.

  • Add anhydrous magnesium sulfate (2.0 eq) as a drying agent.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the solid residue with a small amount of anhydrous dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude imine. The imine is often used in the next step without further purification.

Part B: Staudinger Cycloaddition for Bicyclic β-Lactam Formation

Materials and Reagents:

  • Imine from Part A

  • Chloroacetyl chloride (or other suitable acyl chloride)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Three-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Dissolve the crude imine (1.0 eq) from Part A in anhydrous dichloromethane and add it to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • In the addition funnel, prepare a solution of chloroacetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Add the solution from the addition funnel dropwise to the stirred imine solution at 0 °C over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and minimize side product formation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

Part C: Work-up, Purification, and Characterization

Work-up Procedure:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude bicyclic β-lactam.

Purification:

  • The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the synthesized bicyclic β-lactam should be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the relative stereochemistry of the protons on the β-lactam ring. The coupling constants between the C3 and C4 protons are indicative of the cis or trans configuration.[7]

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the β-lactam carbonyl group is expected in the range of 1730-1790 cm⁻¹.[13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[15][16]

Parameter Typical Value/Observation
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Solvent Anhydrous Dichloromethane
Base Triethylamine
Purification Method Silica Gel Column Chromatography
IR Carbonyl Stretch (C=O) ~1760 cm⁻¹
¹H NMR (cis-coupling) J ≈ 5-6 Hz
¹H NMR (trans-coupling) J ≈ 2-3 Hz

Workflow and Considerations

The successful synthesis of the target bicyclic β-lactam relies on careful execution of each step, with particular attention to anhydrous conditions to prevent hydrolysis of the acyl chloride and the ketene intermediate.

Synthesis_Workflow A Start: this compound B Imine Formation (Aldehyde, MgSO4, DCM) A->B C Crude Imine B->C D Staudinger Cycloaddition (Acyl Chloride, Et3N, DCM, 0°C -> RT) C->D E Reaction Mixture D->E F Aqueous Work-up (NaHCO3, Brine) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Pure Bicyclic β-Lactam H->I J Characterization (NMR, IR, MS) I->J

Figure 2. Step-by-step experimental workflow.

Discussion: Influencing Factors and Troubleshooting

  • Stereoselectivity: The relative stereochemistry of the final product (cis vs. trans) is a key consideration. As mentioned, the geometry of the imine and the electronic nature of the substituents are major determinants.[6][8] The use of a cyclic imine, as in this protocol, introduces conformational constraints that can significantly influence the diastereoselectivity of the cycloaddition. Computational studies have shown that the stereochemical outcome is often determined by the competition between direct ring closure of the zwitterionic intermediate and its isomerization.[8][12]

  • Solvent Effects: The polarity of the solvent can influence the stereoselectivity. More polar solvents may favor the formation of trans-β-lactams.[11][12] Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal.

  • Base Selection: Triethylamine is a standard base for the in situ generation of ketenes. It is crucial that the base is dry and the stoichiometry is carefully controlled to avoid side reactions.

  • Troubleshooting:

    • Low Yield: May result from moisture in the reaction, incomplete imine formation, or polymerization of the ketene. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Mixture of Stereoisomers: This is common in Staudinger reactions. Purification by column chromatography may be challenging. Optimization of reaction temperature and solvent may improve diastereoselectivity.

    • No Product Formation: Confirm the formation of the imine intermediate before proceeding with the cycloaddition. Check the quality of the acyl chloride and triethylamine.

Conclusion and Future Outlook

This application note provides a robust and detailed protocol for the synthesis of bicyclic β-lactams using this compound. The Staudinger cycloaddition remains a powerful tool in the synthetic chemist's arsenal for accessing these valuable heterocyclic scaffolds. The resulting cyclohexyl-fused β-lactams are of considerable interest for further chemical modification and biological evaluation. Their rigid framework provides a unique platform for the design of novel therapeutic agents, including enzyme inhibitors and antibacterial compounds, that can address the ongoing challenge of antimicrobial resistance.[5] Future work could explore the asymmetric synthesis of these compounds through the use of chiral auxiliaries or catalysts to access enantiomerically pure β-lactams, further expanding their potential in drug development.[2][9]

References

Application Notes and Protocols: Ethyl 2-Aminocyclohexanecarboxylate as a Cornerstone for Spirocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems, characterized by their rigid three-dimensional architecture, are increasingly vital scaffolds in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds.[1][2] This structural rigidity allows for precise vectoral presentation of pharmacophoric elements, enhancing target affinity and selectivity while often improving physicochemical properties.[3][4] Ethyl 2-aminocyclohexanecarboxylate, a readily accessible and conformationally defined building block, serves as an exceptional starting point for the diastereoselective synthesis of a diverse array of spiro-heterocycles. This guide provides an in-depth exploration of three robust synthetic strategies employing this versatile amino ester: the Pictet-Spengler reaction for spiro-tetrahydroisoquinolines, multicomponent reactions for spirooxindoles, and the Staudinger cycloaddition for spiro-β-lactams. Each section includes a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into reaction optimization, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of this compound

This compound exists as a mixture of cis and trans diastereomers, which can often be separated or used as a mixture, leading to different stereochemical outcomes. The cyclohexane ring provides a constrained, sp³-rich framework, while the vicinal amino and ester functionalities offer orthogonal handles for a variety of chemical transformations. This unique combination makes it a powerful precursor for generating complex molecular architectures with a spirocyclic junction, a motif present in numerous approved drugs and clinical candidates.[2][5]

Strategy I: Spiro-Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.[6][7] When this compound is reacted with an aldehyde-bearing tryptamine derivative (or a simple aldehyde for tetrahydroisoquinolines), the reaction proceeds through an initial imine formation followed by an intramolecular electrophilic substitution, creating the spirocyclic core in a single, efficient step.

Mechanistic Rationale

The reaction is initiated by the condensation of the primary amine of this compound with an aldehyde to form a Schiff base (iminium ion under acidic conditions). The electron-rich indole ring then acts as a nucleophile, attacking the electrophilic iminium carbon in a key cyclization step. The stereochemistry of the starting amino ester (cis or trans) directly influences the diastereoselectivity of the final spirocyclic product.

Pictet_Spengler cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A This compound C Imine Formation (+ H⁺) A->C B Aldehyde (e.g., Tryptophal) B->C D Iminium Ion Intermediate C->D - H₂O E Intramolecular Electrophilic Attack D->E Cyclization F Deprotonation E->F G Spiro-tetrahydro- β-carboline F->G - H⁺

Caption: Workflow for the Pictet-Spengler spirocyclization reaction.

Experimental Protocol: Synthesis of Ethyl 1'-Oxo-2',3',4',9'-tetrahydro-1'H-spiro[cyclohexane-1,1'-pyrido[3,4-b]indole]-2-carboxylate

Materials:

  • This compound (trans isomer): 1.0 eq

  • Tryptophal (Indole-3-acetaldehyde): 1.1 eq

  • Trifluoroacetic acid (TFA): 5-10 mol%

  • Dichloromethane (DCM), anhydrous: 10 mL per mmol of amino ester

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add tryptophal (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 0.1 eq) dropwise. The choice of a strong, non-nucleophilic acid like TFA is crucial to catalyze iminium ion formation without competing side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spirocyclic product.

Scientist's Notes: The diastereoselectivity of the Pictet-Spengler reaction is a key consideration. Using the trans-amino ester often leads to a different major diastereomer compared to the cis-isomer due to the differing steric hindrance in the cyclization transition state. The regioselectivity can also be an issue with substituted indoles, though typically cyclization occurs at the more nucleophilic C2 position.[8]

Strategy II: Spirooxindoles via Catalyst-Free Three-Component Reaction

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, aligning with the principles of green chemistry.[9][10] The reaction between isatin, this compound, and an active methylene compound (e.g., malononitrile) provides a straightforward and atom-economical route to medicinally relevant spirooxindole-pyrrolidine scaffolds.[11][12][13]

Mechanistic Rationale

This reaction typically proceeds via an initial Knoevenagel condensation between isatin and the active methylene compound, catalyzed by the basicity of the amino ester, to form an electron-deficient alkene (an isatinylidene). This is followed by a nucleophilic Michael addition of the amino group of this compound to the isatinylidene intermediate. The reaction culminates in an intramolecular cyclization and subsequent tautomerization to yield the final spirooxindole product.

MCR_Spirooxindole cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_product Product Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Malono Malononitrile Malono->Knoevenagel Amine This compound Michael Michael Addition (Amine Attack) Amine->Michael Isatinylidene Isatinylidene Intermediate Knoevenagel->Isatinylidene - H₂O Isatinylidene->Michael Zwitterion Zwitterionic Intermediate Michael->Zwitterion Cyclization Intramolecular Cyclization Zwitterion->Cyclization Spiro Spirooxindole- Pyrrolidine Cyclization->Spiro

Caption: General workflow for the three-component synthesis of spirooxindoles.

Experimental Protocol: One-Pot Synthesis of Spiro[cyclohexane-1,7'-pyrrolo[3,4-b]indole] Derivatives

Materials:

  • Isatin (or substituted isatin): 1.0 mmol

  • Malononitrile: 1.0 mmol

  • This compound: 1.0 mmol

  • Ethanol (or water): 5 mL

Procedure:

  • In a round-bottom flask, combine the isatin (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in ethanol (5 mL).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The use of a benign solvent like ethanol or even water makes this a green protocol. Often, no external catalyst is required as the amine reactant can serve as a base.

  • Monitor the reaction by TLC. A solid precipitate often forms as the reaction proceeds.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Typically, this procedure yields a product of high purity, but recrystallization or column chromatography can be performed if necessary.

Data Presentation: Substrate Scope

The robustness of this MCR allows for variation in the isatin component, leading to a library of spirooxindoles.

EntryIsatin Substituent (R)Yield (%)Diastereomeric Ratio (d.r.)
1H92>95:5
25-Br95>95:5
35-Cl94>95:5
45-NO₂88>95:5
55-MeO90>95:5

Note: Yields and d.r. are representative and based on typical literature findings for this reaction type.[14][15]

Strategy III: Spiro-β-Lactams via Staudinger [2+2] Cycloaddition

The β-lactam ring is a privileged pharmacophore, most famously found in penicillin and cephalosporin antibiotics.[16] The Staudinger cycloaddition, the reaction of a ketene with an imine, is a cornerstone of β-lactam synthesis.[17][18] Using an imine derived from this compound allows for the creation of novel spiro-β-lactam scaffolds, which are of significant interest for their potential biological activities.[19]

Mechanistic Rationale

This synthesis is a two-step process. First, this compound is condensed with an aldehyde to form the corresponding imine. In the second step, a ketene is generated in situ from an acyl chloride and a non-nucleophilic base (e.g., triethylamine). The ketene then undergoes a [2+2] cycloaddition with the imine. The reaction is often highly diastereoselective, with the stereochemistry being controlled by the approach of the ketene to the imine C=N bond.

Staudinger_Lactam cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: [2+2] Cycloaddition cluster_product Product Amine This compound Imine Cyclohexyl Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloadd [2+2] Cycloaddition Imine->Cycloadd AcylCl Acyl Chloride Ketene Ketene Intermediate AcylCl->Ketene - HCl Base Triethylamine (Et₃N) Base->Ketene Ketene->Cycloadd Lactam Spiro-β-Lactam Cycloadd->Lactam

Caption: Two-step workflow for the synthesis of spiro-β-lactams.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-4-phenyl-1-azaspiro[3.5]nonane-1-carboxylate

Step A: Imine Formation

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours to remove water azeotropically, driving the equilibrium towards the imine product.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer over MgSO₄, and concentrate to obtain the crude imine, which is often used without further purification.

Step B: Staudinger Cycloaddition

  • Dissolve the crude imine from Step A (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the imine solution. Triethylamine acts as a base to both generate the ketene and scavenge the HCl byproduct.

  • Add the chloroacetyl chloride solution dropwise to the imine/base mixture over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography (ethyl acetate/hexane) to yield the spiro-β-lactam.

Scientist's Notes: The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the imine and the ketene. For this system, a trans relationship between the C3 and C4 protons on the β-lactam ring is often observed. The reaction must be performed under strictly anhydrous conditions, as ketenes are highly reactive towards water.

Conclusion

This compound has proven to be a remarkably versatile and powerful building block for the construction of complex spirocyclic systems. The three distinct strategies detailed in this guide—the Pictet-Spengler reaction, multicomponent reactions, and Staudinger cycloaddition—provide access to diverse and medicinally relevant scaffolds such as spiro-tetrahydro-β-carbolines, spirooxindoles, and spiro-β-lactams. The inherent stereochemistry of the starting material allows for a high degree of control over the final product's three-dimensional structure. These reliable and scalable protocols offer researchers and drug development professionals a robust toolkit for exploring novel chemical space and advancing the design of next-generation therapeutics.

References

Application Notes and Protocols: Ethyl 2-aminocyclohexanecarboxylate as a Constrained Amino Acid Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation for Enhanced Therapeutic Potential

The therapeutic application of peptides, while promising, is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1][2][3][4] This conformational instability can lead to reduced receptor affinity and poor bioavailability. A powerful strategy to overcome these limitations is the incorporation of constrained amino acid analogues, which lock the peptide backbone into a more defined and bioactive conformation.[2] Ethyl 2-aminocyclohexanecarboxylate, a cyclic β-amino acid analogue, serves as a potent tool in this endeavor, offering a rigid scaffold to enforce specific secondary structures such as helices and turns.[5][6][7][8] This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for utilizing this compound in peptide synthesis and drug discovery.

The Rationale for Conformational Constraint with this compound

The cyclohexane ring of this compound introduces a significant steric barrier, restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This constraint pre-organizes the peptide into a specific secondary structure, which can lead to several therapeutic advantages:

  • Enhanced Receptor Binding: By mimicking the bioactive conformation of a native peptide ligand, constrained analogues can exhibit significantly higher binding affinity for their target receptors.

  • Increased Proteolytic Stability: The rigid structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[2]

  • Improved Pharmacokinetic Properties: The introduction of non-natural amino acids can modulate the overall physicochemical properties of the peptide, potentially improving its solubility, membrane permeability, and oral bioavailability.[1]

The use of the trans isomer of 2-aminocyclohexanecarboxylic acid has been shown to induce robust 14-helix formation in peptides.[5][6][7][8] The ethyl ester functionality of the title compound offers a handle for further chemical modification or can be hydrolyzed post-synthesis to the free carboxylic acid if desired.

Workflow for Incorporating this compound into Peptides

The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) follows a logical progression of steps, each requiring careful consideration.

SPPS_Workflow cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Purification A This compound B Fmoc Protection A->B Fmoc-OSu or Fmoc-Cl C Resin Swelling B->C Purified Building Block D Fmoc Deprotection of Resin E Coupling of Fmoc-Ethyl-2-aminocyclohexanecarboxylate F Fmoc Deprotection G Chain Elongation H Final Fmoc Deprotection G->H Completed Peptide on Resin I Cleavage from Resin J Peptide Precipitation & Purification

Caption: General workflow for the incorporation of this compound into peptides via Fmoc-SPPS.

Protocols

Part 1: Preparation of Fmoc-Protected this compound

The first critical step is the protection of the amino group of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is essential for its use in Fmoc-based SPPS.

Protocol 1: Fmoc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent system. A common choice is a mixture of dioxane and a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

  • Addition of Fmoc Reagent: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) (1.05 equivalents) dissolved in dioxane or acetone.[9]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous mixture with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 using dilute hydrochloric acid. This will precipitate the Fmoc-protected product.

  • Extraction: Extract the precipitated Fmoc-protected this compound with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude Fmoc-Ethyl 2-aminocyclohexanecarboxylate by recrystallization or column chromatography to yield the final, pure building block for SPPS.

ReagentPurposeKey Considerations
This compound Starting materialEnsure high purity of the starting material.
Fmoc-OSu or Fmoc-Cl Fmoc protecting group sourceFmoc-Cl is more reactive but also more sensitive to moisture. Fmoc-OSu is a stable alternative.[10]
Dioxane/Aqueous Na2CO3 Solvent and baseProvides a biphasic system to facilitate the reaction and neutralize the acid byproduct.
Dilute HCl AcidificationUsed to precipitate the final product from the aqueous phase.
Ethyl Acetate Extraction solventA common solvent for extracting the product.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Ethyl-2-aminocyclohexanecarboxylate

The following protocols are based on standard Fmoc-SPPS procedures and are adapted for the incorporation of the constrained amino acid analogue.

Protocol 2: Standard SPPS Cycle for Incorporation

This protocol outlines a single cycle for adding Fmoc-Ethyl-2-aminocyclohexanecarboxylate to a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.[9]

    • Drain the solution.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the Fmoc-piperidine adduct.

  • Coupling of Fmoc-Ethyl-2-aminocyclohexanecarboxylate:

    • In a separate vial, dissolve Fmoc-Ethyl-2-aminocyclohexanecarboxylate (4 equivalents relative to resin loading), a coupling agent such as HATU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.

    • Add the activation mixture to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. The coupling of this sterically hindered amino acid may require longer reaction times or double coupling.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: To elongate the peptide chain, repeat steps 2-5 with the next desired Fmoc-protected amino acid.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient coupling reagent.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) - Another commonly used and effective coupling agent.
DIPEA (N,N-Diisopropylethylamine) - A non-nucleophilic base used to activate the coupling reagents and neutralize the reaction mixture.
Part 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final steps involve removing the N-terminal Fmoc group, cleaving the peptide from the resin, and removing any side-chain protecting groups.

Protocol 3: Cleavage of the Peptide from the Resin

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 2, step 2.

  • Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K or a simpler mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[11][12] The TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the cleavage cocktail to the dry resin.

    • Agitate the mixture at room temperature for 2-4 hours.[9]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[9][11]

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Note on the Ethyl Ester: The ethyl ester group on the 2-aminocyclohexanecarboxylate residue is generally stable to the basic conditions of Fmoc deprotection. However, it may be partially or fully hydrolyzed during the final acidic cleavage with TFA, depending on the duration and temperature of the cleavage reaction. If the free carboxylic acid is the desired final product, this can be an advantage. If the ethyl ester is to be retained, milder cleavage conditions or alternative protection strategies may be required.

Conformational Analysis and Expected Outcomes

The incorporation of this compound is expected to induce a significant conformational constraint on the peptide. Based on studies of the parent acid, the trans isomer is a potent inducer of a 14-helical secondary structure.[5][6][7][8]

Helix_Induction cluster_0 Flexible Peptide cluster_1 Constrained Peptide A Random Coil B Multiple Conformations A->B High Conformational Entropy C Incorporation of This compound B->C Synthetic Modification D Defined Secondary Structure (e.g., 14-Helix) C->D Reduced Conformational Freedom E Enhanced Biological Activity D->E Improved Receptor Fit

Caption: The impact of incorporating this compound on peptide conformation and activity.

Researchers can verify the conformational changes induced by this analogue using techniques such as:

  • Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure content of the peptide in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information and identify specific dihedral angle constraints.

  • X-ray Crystallography: To determine the precise solid-state structure of the peptide.

Conclusion and Future Perspectives

This compound is a valuable building block for medicinal chemists and peptide scientists seeking to rationally design peptidomimetics with improved therapeutic properties.[1][2][3][4] By enforcing conformational rigidity, this constrained amino acid analogue can lead to peptides with enhanced receptor affinity, increased proteolytic stability, and improved pharmacokinetic profiles. The protocols outlined in this guide provide a comprehensive framework for the successful incorporation of this compound into synthetic peptides, opening new avenues for the development of novel peptide-based drugs. Future work in this area will likely focus on exploring the full range of conformational space accessible with different stereoisomers of this analogue and investigating its application in a wider array of therapeutic targets.

References

Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

Ethyl 2-aminocyclohexanecarboxylate is a valuable building block in the synthesis of a diverse array of biologically active molecules and complex organic structures. The presence of a primary amino group and an ethyl ester on a cyclohexane ring offers multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery and materials science. The strategic derivatization of the primary amino group is a cornerstone of its application, allowing for the introduction of a wide range of functionalities that can modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This comprehensive guide provides detailed application notes and robust protocols for the most common and impactful derivatization reactions of the amino group of this compound. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the choice of reagents and reaction conditions. The protocols provided are designed to be both reproducible and adaptable, serving as a solid foundation for researchers, scientists, and drug development professionals.

Understanding the Starting Material: Isomeric Considerations

It is crucial to recognize that this compound exists as cis and trans diastereomers. The spatial relationship between the amino and ester groups can influence the reactivity of the amino group and the conformational preferences of the resulting derivatives. Commercial sources may provide the isomers separately or as a mixture. For stereospecific applications, it is imperative to start with the desired isomer. The protocols outlined in this guide are generally applicable to both isomers, but researchers should be mindful that reaction rates and product characteristics may vary.

Core Derivatization Strategies

The primary amino group of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail the theory and practical application of four key derivatization strategies:

  • Acylation: Formation of amides.

  • Sulfonylation: Formation of sulfonamides.

  • Reductive Amination: Formation of secondary and tertiary amines.

  • Urea and Thiourea Formation: Introduction of (thio)ureido moieties.

Acylation: Crafting Amide Bonds for Enhanced Stability and Functionality

Scientific Principle: Acylation of the primary amino group of this compound involves the reaction with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This transformation is fundamental in organic synthesis and medicinal chemistry as it introduces a planar, hydrogen-bond donating and accepting moiety, which can significantly influence molecular interactions and biological activity. The choice of acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times. However, they also generate hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion. Acetic anhydride is a common and cost-effective choice for introducing an acetyl group.

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to scavenge the acid byproduct. The choice of base can influence the reaction rate and should be selected based on the reactivity of the acylating agent and the stability of the starting material.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used to ensure the solubility of the reactants and prevent unwanted side reactions with the solvent.

  • Temperature: Acylation reactions are often exothermic and are typically carried out at 0°C to room temperature to control the reaction rate and minimize the formation of byproducts.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Data Summary Table: Acylation

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Acetic AnhydrideTriethylamineDCM0°C to RT2-4 hours
Benzoyl ChloridePyridineTHF0°C to RT1-3 hours

Visualization of Acylation Workflow

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in DCM cool Cool to 0°C start->cool add Add Acetic Anhydride Dropwise cool->add react Stir at RT (2-4h) add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Wash with NaHCO3, H2O, Brine quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify Sulfonylation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0°C start->cool add Add TsCl Solution Dropwise cool->add react Stir at RT (12-24h) add->react monitor Monitor by TLC react->monitor dilute Dilute with Organic Solvent monitor->dilute extract Wash with 1M HCl, H2O, NaHCO3, Brine dilute->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify Reductive_Amination_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reduction cluster_workup Workup & Purification start Mix Amine & Aldehyde in DCE/DCM imine Stir at RT (30-60 min) for Imine Formation start->imine add Add NaBH(OAc)3 Portion-wise imine->add react Stir at RT (6-24h) add->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify Urea_Thiourea_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Isolation & Purification start Dissolve Amine in Anhydrous Solvent add Add Isocyanate/Isothiocyanate Dropwise start->add react Stir at RT or Reflux add->react monitor Monitor by TLC react->monitor isolate Filter Precipitate or Concentrate monitor->isolate purify Purify (Recrystallization/Chromatography) isolate->purify

Troubleshooting & Optimization

Technical Support Center: Separation of Cis/Trans Ethyl 2-Aminocyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving the common yet significant challenges in the separation of cis and trans isomers of Ethyl 2-aminocyclohexanecarboxylate (EAC). This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in isolating these geometric isomers. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and visual workflows to streamline your separation strategy.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental reasons behind the separation difficulty and the key properties to leverage in your experiments.

Q1: Why is the separation of cis and trans EAC isomers so challenging?

Answer: The primary challenge lies in the subtle structural differences between the cis and trans isomers. Both molecules have the same molecular weight and chemical formula. The key distinctions are their three-dimensional shape and polarity:

  • Structural Similarity: The amino and ester functional groups are positioned differently relative to the cyclohexane ring plane. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This affects the overall molecular shape and dipole moment.

  • Physicochemical Proximity: These structural differences result in very similar physicochemical properties, such as boiling point, solubility, and polarity. Consequently, standard separation techniques like distillation or simple recrystallization are often ineffective. Chromatographic methods must be highly selective to differentiate between these minor variations. The trans isomer is generally more stable due to reduced steric hindrance, with both bulky groups able to occupy equatorial positions in the chair conformation.[1]

Q2: What are the key physicochemical differences between the isomers that I can exploit for separation?

Answer: The most effective strategies exploit subtle differences in polarity, steric hindrance, and crystallinity.

  • Polarity and Dipole Moment: The cis isomer, with both polar groups on the same side, typically has a larger net dipole moment than the more symmetric trans isomer. This difference is crucial for chromatographic separations. In normal-phase chromatography, the more polar cis isomer will interact more strongly with a polar stationary phase (like silica), leading to longer retention times.[2] Conversely, in reversed-phase HPLC, the less polar trans isomer will be retained longer on a nonpolar (e.g., C18) stationary phase.[2]

  • Crystallinity and Solubility: The more symmetrical structure of the trans isomer often allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility in certain solvents compared to the cis isomer.[3][4] This difference can be exploited through fractional crystallization.[3][4]

  • Steric Hindrance: The spatial arrangement of the amino and ester groups affects how the isomers interact with the stationary phase in chromatography. Shape-selective columns or chiral stationary phases can sometimes resolve geometric isomers based on these steric differences.[5]

Q3: Is it better to separate the isomers before or after N-derivatization?

Answer: Derivatization is a powerful strategy, particularly for improving separation in gas chromatography (GC). For HPLC, it is often unnecessary unless you need to enhance UV detection.

  • For Gas Chromatography (GC): It is essential to derivatize the polar amino group. Amino acids and their esters are generally not volatile enough for GC analysis and can decompose in the hot injector.[6][7] A two-step derivatization is common: first, esterification of any free carboxylic acid (not applicable here, but good to know), followed by acylation of the amine with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] This process increases volatility and thermal stability, making GC separation feasible.[6][9][10]

  • For High-Performance Liquid Chromatography (HPLC): Derivatization is typically not required for separation. However, if your detection method is UV-Vis and the native molecule has a poor chromophore, derivatization with a UV-active agent like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) can significantly improve sensitivity.[11]

Section 2: Troubleshooting Guide for Chromatographic Separation

This section is formatted as a troubleshooting guide for common issues encountered during analytical and preparative chromatography.

Issue 1: Poor or no peak resolution in Reversed-Phase HPLC.

Q: My cis and trans EAC peaks are co-eluting on a C18 column with an acetonitrile/water mobile phase. What are my primary troubleshooting steps?

A: This is a very common issue. A standard C18 column may not have enough selectivity for these isomers. Follow these steps, from simplest to most complex:

  • Optimize the Mobile Phase:

    • Action: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. A weaker mobile phase increases retention time and allows for more interaction with the stationary phase, which can improve resolution.

    • Causality: By making the mobile phase more polar (more water), you increase the partitioning of the nonpolar analytes into the stationary phase. Even small differences in polarity between the isomers can be magnified with longer retention times.

    • Action: Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa.

    • Causality: Methanol and acetonitrile have different solvent properties (proton donor vs. acceptor) and can alter the selectivity of the separation by changing how the isomers interact with the stationary phase.

  • Adjust pH:

    • Action: Add a buffer or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to control the pH of the mobile phase, typically in the range of 2.5-4.0.

    • Causality: The amino group on EAC has a pKa around 9-10. At a low pH, the amine will be protonated (-NH3+). This ensures a consistent charge state and can improve peak shape by preventing tailing. It also subtly alters the polarity of the molecule, which can enhance separation. A simple HPLC method for a related compound uses acetonitrile, water, and phosphoric acid.[12] For MS compatibility, formic acid is a suitable replacement.[12]

  • Change the Stationary Phase:

    • Action: Switch to a different type of column.

    • Causality: If optimizing the mobile phase fails, the issue is likely a lack of stationary phase selectivity. Consider the options in the table below.

Column TypePrinciple of SeparationSuitability for EAC Isomers
Phenyl-Hexyl Provides π-π interactions in addition to hydrophobic interactions.Highly Recommended. The aromatic rings can interact differently with the cis and trans configurations, often providing the necessary selectivity that a C18 column lacks.
Pentafluorophenyl (PFP) Offers multiple interaction mechanisms including dipole-dipole, π-π, and hydrophobic interactions.Excellent Alternative. This is a good choice for structurally similar isomers where polarity differences are minimal.
Polar-Embedded Contains a polar group (e.g., amide) embedded in the alkyl chain.Good for Peak Shape. These columns show alternative selectivity and can provide excellent, sharp peaks for basic compounds like EAC.[13]
Mixed-Mode Combines reversed-phase and ion-exchange properties.Can provide unique selectivity, especially if pH is carefully controlled to manage the charge on the amino group.[14][15]
Issue 2: Peak tailing is obscuring my resolution and quantification.

Q: I'm seeing some separation, but the peaks are tailing badly, making integration difficult. How can I fix this?

A: Peak tailing for a basic compound like EAC is almost always caused by secondary interactions between the protonated amine and acidic silanol groups on the silica surface of the column.

  • Use a Low pH Mobile Phase:

    • Action: As mentioned above, add 0.1% formic acid or TFA to your mobile phase.

    • Causality: At low pH, the free silanol groups (Si-O⁻) on the stationary phase are protonated (Si-OH), which minimizes their ionic interaction with the positively charged analyte (-NH3+). This is the most common and effective solution.[16]

  • Use a High-Purity, End-Capped Column:

    • Action: Ensure you are using a modern, high-purity silica column that is fully end-capped.

    • Causality: End-capping is a process where any unreacted silanol groups on the silica surface are capped with a small, non-polar molecule. This reduces the number of available sites for secondary interactions. Older or lower-quality columns have more active silanols.

  • Reduce Sample Overload:

    • Action: Dilute your sample and inject a smaller volume.

    • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[16][17]

Issue 3: I need to move from analytical to preparative scale, but my separation is failing.

Q: The separation that worked on my analytical HPLC (4.6 mm ID column) is lost on my preparative column (21.2 mm ID). What went wrong?

A: Scaling up a separation is not always trivial. The most common pitfall is improper method translation, particularly concerning flow rate and sample loading.

  • Scale the Flow Rate Correctly:

    • Action: The flow rate must be scaled geometrically based on the column cross-sectional area. The formula is: Flow Rate₂ = Flow Rate₁ × (Radius₂² / Radius₁²) .

    • Example: If you used 1.0 mL/min on a 4.6 mm ID column, the scaled flow rate for a 21.2 mm ID column is: 1.0 × (10.6² / 2.3²) ≈ 21.2 mL/min.

    • Causality: Maintaining the same linear velocity of the mobile phase is critical to preserving the chromatographic resolution achieved at the analytical scale.

  • Address Sample Loading and Solvent Effects:

    • Action: Dissolve your sample in the initial mobile phase whenever possible. If you must use a stronger solvent to dissolve the sample, keep the injection volume as small as possible.

    • Causality: On a preparative scale, large injection volumes are common. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO or Acetonitrile for a 20% Acetonitrile/Water mobile phase), it will cause severe peak distortion and loss of resolution.[18] This is a much more pronounced effect at the preparative scale.

  • Consider Preparative SFC:

    • Action: If preparative HPLC proves difficult or solvent-intensive, Supercritical Fluid Chromatography (SFC) is an excellent alternative.

    • Causality: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[5] This often leads to faster, more efficient separations with significantly less solvent waste, making it ideal for preparative work.[5][19]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Baseline HPLC Method for Analytical Separation

This protocol provides a robust starting point for developing an analytical separation method.

  • Column: Phenyl-Hexyl, 3 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 50% B

    • 15-17 min: Hold at 50% B

    • 17.1-20 min: Return to 10% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[14]

  • Detection: UV at 210 nm (for the ester carbonyl) or Mass Spectrometry (ESI+).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at ~1 mg/mL.

Protocol 3.2: Preparative Flash Chromatography Protocol (Normal Phase)

This protocol is for isolating gram-scale quantities of the isomers.

  • Stationary Phase: High-purity silica gel, 40-63 µm particle size.

  • Column Loading:

    • Dry load the crude isomer mixture onto a small amount of silica gel.

    • Ensure the sample is completely dry and free-flowing.

    • Add the dry sample to the top of the packed column.

  • Mobile Phase System:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate

    • Modifier: Add 0.5-1% triethylamine (TEA) to both solvents.

    • Causality: TEA is a basic modifier that is added to the mobile phase to prevent peak tailing. It competes with the basic EAC for active silanol sites on the silica gel, resulting in symmetrical peaks and better separation.

  • Elution Method:

    • Start with a shallow gradient, for example, from 5% Ethyl Acetate in Hexanes.

    • Slowly increase the polarity, e.g., a linear gradient from 5% to 30% Ethyl Acetate over 10-15 column volumes.

    • Note: The optimal gradient must be developed first using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect small fractions and analyze by TLC or HPLC to identify pure fractions of each isomer.

Section 4: Visual Workflow & Decision Guides

Diagram 1: HPLC Method Development Workflow

This diagram outlines a logical workflow for developing a separation method from scratch.

HPLC_Method_Dev start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: Isomer Mixture col_select Select Column (Start with Phenyl-Hexyl) start->col_select mobile_phase Initial Mobile Phase (ACN/H2O + 0.1% FA) col_select->mobile_phase run_scout Run Scouting Gradient mobile_phase->run_scout check_res Resolution > 1.5? run_scout->check_res optimize Optimize Gradient Slope & Temperature check_res->optimize No (Some Sep.) change_column Change Column (e.g., to PFP) check_res->change_column No (Co-elution) end_good Method Validated check_res->end_good Yes optimize->run_scout change_solvent Change Organic Solvent (e.g., to Methanol) optimize->change_solvent change_solvent->run_scout change_column->mobile_phase

Caption: A systematic workflow for HPLC method development for cis/trans isomers.

Diagram 2: Troubleshooting Poor Peak Resolution

This flowchart provides a decision tree for diagnosing and solving resolution problems.

Troubleshooting start_node start_node decision_node decision_node solution_node solution_node start Problem: Poor Resolution peaks_shape Are Peaks Tailing? start->peaks_shape fix_tailing Add 0.1% FA/TFA to Mobile Phase Use High-Purity End-Capped Column peaks_shape->fix_tailing Yes peaks_merged Are Peaks Merged? peaks_shape->peaks_merged No (Symmetric) weaken_mp Decrease % Organic Solvent (Weaker Mobile Phase) peaks_merged->weaken_mp Partially change_col Increase Selectivity: Change Column Chemistry (Phenyl -> PFP) peaks_merged->change_col Completely

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Section 5: References

  • He, J., et al. (2015). High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase. Journal of Agricultural and Food Chemistry, 63(2), 500-508. --INVALID-LINK--

  • He, J., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. PubMed. --INVALID-LINK--

  • Karlic, H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate on Newcrom R1 HPLC column. SIELC. --INVALID-LINK--

  • Mamko, K., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. ResearchGate. --INVALID-LINK--

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. --INVALID-LINK--

  • Dutkiewicz, M., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(15), 3726-3735. --INVALID-LINK--

  • Forgó, P., & Forró, E. (2018). Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate. ResearchGate. --INVALID-LINK--

  • Karlic, H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. --INVALID-LINK--

  • Ramirez, S. M., et al. (2022). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers. BenchChem. --INVALID-LINK--

  • Guo, R., et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy. --INVALID-LINK--

  • BenchChem. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers. BenchChem. --INVALID-LINK--

  • Karlic, H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. --INVALID-LINK--

  • Freifelder, M., & Stone, G. R. (1966). Separation and purification of cis and trans isomers. Google Patents. --INVALID-LINK--

  • Freiss, S. J., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 42(10), 1834-1847. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific. --INVALID-LINK--

  • Creative Proteomics. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Creative Proteomics. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations. Sigma-Aldrich. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. HALO. --INVALID-LINK--

  • ResearchGate. (2024). HPLC method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. ResearchGate. --INVALID-LINK--

  • Evotec. (n.d.). Preparative Chromatography. Evotec. --INVALID-LINK--

  • Student Doctor Network. (2008). Cis/Trans- Cyclohexane. Student Doctor Network Forums. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for High Yield of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminocyclohexanecarboxylate. Here, we address common challenges and provide troubleshooting strategies to optimize reaction conditions for achieving high yields and purity. The primary focus is on the reductive amination of ethyl 2-oxocyclohexanecarboxylate, a prevalent and effective synthetic route.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of its corresponding ketoester, ethyl 2-oxocyclohexanecarboxylate[1][2]. This method involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. While seemingly straightforward, this reaction is susceptible to several side reactions and suboptimal conditions that can significantly impact the yield and purity of the final product.

Alternative routes, such as the Hofmann or Curtius rearrangements of corresponding amide or acyl azide precursors, respectively, are also viable but often involve more hazardous reagents or harsher conditions[3][4][5][6][7][8]. Catalytic hydrogenation of related unsaturated or nitro compounds can also be employed, offering a greener alternative but requiring specialized equipment and catalysts[9][10][11][12]. This guide will primarily focus on troubleshooting the reductive amination pathway due to its widespread use.

Core Reaction: Reductive Amination

The general workflow for the reductive amination synthesis of this compound is depicted below.

G cluster_0 Reductive Amination Workflow start Start: Ethyl 2-oxocyclohexanecarboxylate + Ammonia Source imine_formation Step 1: Imine/Enamine Formation (Mildly Acidic pH) start->imine_formation Mix reactants in suitable solvent reduction Step 2: In situ Reduction (Selective Reducing Agent) imine_formation->reduction Add reducing agent workup Step 3: Reaction Quench & Work-up reduction->workup purification Step 4: Purification (e.g., Distillation/Chromatography) workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My overall yield is very low. What are the primary factors to investigate?

A1: Low yields in this reductive amination can typically be traced back to three main areas: inefficient imine/enamine formation, incorrect choice or handling of the reducing agent, or competing side reactions.[13]

  • Imine/Enamine Formation: This is an equilibrium-driven step. The formation of the imine intermediate is favored under mildly acidic conditions (typically pH 4-6).[13][14][15] If the pH is too low, the amine nucleophile (ammonia) will be protonated and non-reactive. If the pH is too high, the ketone's carbonyl group is not sufficiently activated for nucleophilic attack.[15] The removal of water formed during this step can also drive the equilibrium forward. This can be achieved by using a dehydrating agent like molecular sieves.[13]

  • Reducing Agent: The choice and timing of the addition of the reducing agent are critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to an alcohol before it has a chance to form the imine, thus lowering the yield of the desired amine.[13][16]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS. This allows you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and identify any issues early on.

Q2: I'm observing a significant amount of ethyl 2-hydroxycyclohexanecarboxylate as a byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol is a classic side reaction caused by the premature reduction of the starting ketone. This issue is almost always linked to the choice of reducing agent.

  • Use a Milder, More Selective Reducing Agent: Standard sodium borohydride (NaBH₄) is often too reactive and can reduce both the ketone and the imine intermediate.[16] To favor the reduction of the imine, you should use a more selective (i.e., milder) reducing agent. Excellent choices for this purpose include:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations. It is mild enough to not significantly reduce the ketone but is highly effective at reducing the iminium ion intermediate.[15][16]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is selective for the imine over the ketone, especially under mildly acidic conditions (pH 4-5).[13][14][16] However, due to the toxicity of cyanide byproducts, many labs prefer to use STAB.

  • Stepwise Procedure: If you must use NaBH₄, consider a two-step approach. First, allow the imine to form completely by stirring the ketone and ammonia source (with an acid catalyst) for a period (monitor by TLC or NMR). Then, add the NaBH₄ to reduce the pre-formed imine.[13][16]

Reducing AgentSelectivity for Imine vs. KetoneOptimal pHKey Considerations
Sodium Borohydride (NaBH₄) Low7-10Can reduce both ketone and imine.[17][18][19] Best used in a stepwise procedure.[16]
Sodium Cyanoborohydride (NaBH₃CN) High4-6Highly selective but generates toxic cyanide waste.[14][16]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very High4-6Often the preferred reagent; highly selective and less toxic than NaBH₃CN.[15]
Q3: My product is contaminated with a dialkylated species (a secondary amine). How can I minimize this over-alkylation?

A3: Over-alkylation occurs when the newly formed primary amine product, being nucleophilic itself, reacts with another molecule of the starting ketone to form a secondary amine after a second reductive amination event.

  • Control Stoichiometry: Use a large excess of the ammonia source relative to the ketone. This increases the probability that the ketone will react with ammonia rather than the product amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to keep the concentration of the primary amine product low at any given time, thus disfavoring the second alkylation.

  • Ammonia Source: Using a stable source of ammonia, such as ammonium acetate or ammonium chloride, can help maintain a consistent concentration in the reaction mixture.

Q4: I'm struggling with the work-up and purification of my final product. What is a reliable procedure?

A4: this compound is a basic compound, a property that can be exploited for purification.

  • Quenching: After the reaction is complete (as determined by TLC), carefully quench the reaction by slowly adding an aqueous acid solution (e.g., 1M HCl) at 0 °C to neutralize any unreacted hydride reagent and the basic product.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. The protonated amine product will now be in the aqueous layer. Wash the organic layer with water or brine to remove any water-soluble impurities.

  • Basification and Extraction: Make the aqueous layer basic by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is >10. This will deprotonate the amine, making it soluble in organic solvents.

  • Extraction: Extract the free amine from the basified aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[20]

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

G cluster_1 Troubleshooting Workflow start Problem: Low Yield check_ketone Check for starting ketone reduction to alcohol start->check_ketone Is alcohol byproduct present? check_overalkylation Check for over-alkylation check_ketone->check_overalkylation No solution_reductant Solution: Use milder reductant (STAB or NaBH3CN) check_ketone->solution_reductant Yes check_imine Review imine formation conditions check_overalkylation->check_imine No solution_stoichiometry Solution: Use excess ammonia source check_overalkylation->solution_stoichiometry Yes solution_ph Solution: Adjust pH to 4-6 Add dehydrating agent check_imine->solution_ph

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction? Methanol or ethanol are commonly used as they are good solvents for the reactants and the borohydride reducing agents.[21] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also effective, especially when using STAB.

  • Can I use a different amine source instead of ammonia? Yes, this reaction is highly versatile. You can use primary or secondary amines to synthesize N-substituted derivatives of this compound. The same principles of using a selective reducing agent to avoid dialkylation apply.[13]

  • Are there any non-reductive amination routes I can consider? Yes, the Curtius rearrangement is a notable alternative. This involves converting a carboxylic acid precursor (cyclohexane-1,2-dicarboxylic acid monoester) to an acyl azide, which then thermally rearranges to an isocyanate. The isocyanate can be trapped with ethanol to yield the corresponding ethyl carbamate, which is then hydrolyzed to the desired amine.[3][4][6][8] This method is advantageous as it avoids direct reduction steps but requires handling of potentially explosive azide intermediates.

Detailed Experimental Protocol

Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reagents:

    • Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)[1]

    • Ammonium Acetate (5.0 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (catalytic amount, to adjust pH)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) and ammonium acetate (5.0 equiv).

    • Add the solvent (DCM or DCE, approx. 0.1-0.2 M concentration of the ketone).

    • Add a catalytic amount of glacial acetic acid to achieve a pH of approximately 5-6.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. An increase in temperature may be observed.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (staining with ninhydrin can help visualize the amine product).

    • Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

References

Technical Support Center: Synthesis of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying mechanisms and potential pitfalls of various synthetic routes, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?

A1: Several common synthetic routes are employed, each with its own set of benefits and drawbacks:

  • Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate: This is a widely used method due to its directness and operational simplicity.[1][2] It involves the reaction of the corresponding ketoester with an amine source in the presence of a reducing agent.

    • Advantages: Generally good yields, readily available starting materials, and a large toolbox of protocols.[1]

    • Disadvantages: Potential for over-alkylation to form secondary amines, and the formation of imine intermediates that may be difficult to reduce or isolate.[3][4]

  • Hofmann Rearrangement of Cyclohexanecarboxamide Derivatives: This classic reaction converts a primary amide into a primary amine with one fewer carbon atom.[5][6]

    • Advantages: Useful for creating a primary amine from a carboxylic acid derivative.

    • Disadvantages: Involves the use of hazardous reagents like bromine and strong base. The intermediate isocyanate can react with water or other nucleophiles, leading to side products like ureas or carbamates.[7][8][9]

  • Schmidt Reaction of Cyclohexyl Carboxylic Acid Derivatives: This reaction uses hydrazoic acid to convert a carboxylic acid into an amine.[10][11][12]

    • Advantages: A direct conversion of a carboxylic acid to an amine.

    • Disadvantages: Hydrazoic acid is highly toxic and explosive. The reaction is closely related to the Curtius rearrangement and can produce isocyanate intermediates, leading to similar side products as the Hofmann rearrangement.[10][12]

  • Bucherer-Bergs Reaction: This multicomponent reaction synthesizes hydantoins from ketones, which can then be hydrolyzed to amino acids.[13][14][15]

    • Advantages: A simple and efficient one-pot method for creating the amino acid precursor.[13]

    • Disadvantages: Requires a subsequent hydrolysis step which can sometimes lead to epimerization.[16] The reaction uses cyanide salts, which are highly toxic.

Q2: How do I choose the best synthetic route for my specific application?

A2: The choice of synthetic route depends on several factors:

  • Scale of the reaction: For large-scale industrial applications, the cost and availability of starting materials, as well as the safety of the reagents and reaction conditions, are paramount. Reductive amination is often favored in pharmaceutical manufacturing for these reasons.[1]

  • Desired stereochemistry: Some routes offer better stereocontrol than others. For example, the stereochemical outcome of the Bucherer-Bergs reaction can be influenced by reaction conditions.[16][17]

  • Available equipment and expertise: Reactions involving hazardous materials like hydrazoic acid or cyanide require specialized handling and equipment.

  • Purity requirements: The potential side products of each route should be considered, as some may be more difficult to remove from the final product.

Troubleshooting Guides by Synthetic Route

Route 1: Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate

This is a popular and versatile method for synthesizing this compound.[1][2] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the desired amine.

Common Issues and Solutions

Problem 1: Low yield of the desired amine.

  • Possible Cause A: Incomplete imine formation. The equilibrium between the ketoester, amine, and imine may not favor the imine.

    • Troubleshooting:

      • Remove water: Use a Dean-Stark trap or a drying agent (like molecular sieves) to drive the equilibrium towards imine formation.

      • Adjust pH: The optimal pH for imine formation is typically mildly acidic (pH 4-5) to activate the carbonyl group without excessively protonating the amine nucleophile.

  • Possible Cause B: Incomplete reduction of the imine. The reducing agent may not be sufficiently reactive or may have decomposed.

    • Troubleshooting:

      • Choice of reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective and chemoselective for reducing imines in the presence of ketones. Sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the starting ketoester.[2]

      • Increase equivalents of reducing agent: Ensure an adequate excess of the reducing agent is used.

      • Monitor the reaction: Use techniques like TLC or LC-MS to track the disappearance of the imine intermediate.

  • Possible Cause C: Side reactions. The starting material or product may be undergoing undesired reactions.

    • Troubleshooting:

      • Control temperature: Perform the reaction at a lower temperature to minimize side reactions.

      • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Presence of unreacted ethyl 2-oxocyclohexanecarboxylate in the final product.

  • Possible Cause: Inefficient imine formation or reduction.

    • Troubleshooting:

      • Optimize imine formation conditions: As mentioned above, ensure complete conversion to the imine before or during the reduction step.

      • Purification: Unreacted starting material can often be removed by column chromatography.

Problem 3: Formation of a secondary amine side product (bis-alkylation).

  • Possible Cause: The newly formed primary amine is more nucleophilic than the initial amine source (e.g., ammonia) and reacts with another molecule of the ketoester.

    • Troubleshooting:

      • Use a large excess of the amine source: This will statistically favor the reaction of the ketoester with the initial amine.

      • Slow addition of the ketoester: Adding the ketoester slowly to a solution of the amine and reducing agent can help to maintain a low concentration of the primary amine product, thus minimizing the secondary amine formation.

Workflow Diagram: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Ketoester Ethyl 2-oxocyclohexanecarboxylate Imine_Formation Imine Formation Ketoester->Imine_Formation Amine Amine Source (e.g., NH₃) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent Unreacted_Ketoester Unreacted Ketoester Imine_Formation->Unreacted_Ketoester Incomplete Reaction Primary_Amine This compound Reduction->Primary_Amine Desired Product Secondary_Amine Secondary Amine (Side Product) Reduction->Secondary_Amine

Caption: Reductive amination workflow and potential side products.

Route 2: Hofmann Rearrangement

The Hofmann rearrangement is a well-established method for converting primary amides to primary amines with one less carbon atom.[5][6] In the context of this compound synthesis, this would typically involve the rearrangement of a derivative of cyclohexanecarboxamide.

Common Issues and Solutions

Problem 1: Low yield of the desired amine.

  • Possible Cause A: Incomplete N-bromination. The initial step of the reaction may not go to completion.

    • Troubleshooting:

      • Ensure stoichiometric bromine: Use at least one equivalent of bromine.

      • Control temperature: This step is often performed at low temperatures to control the reaction rate.

  • Possible Cause B: Formation of side products from the isocyanate intermediate. The highly reactive isocyanate intermediate can react with various nucleophiles present in the reaction mixture.[7][8][9]

    • Troubleshooting:

      • Aqueous conditions: In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to the desired amine.[6][8] Ensure sufficient water is present for this pathway.

      • Anhydrous conditions: If the reaction is run under anhydrous conditions, the isocyanate can be isolated or reacted with an alcohol to form a carbamate.[5]

  • Possible Cause C: Rearrangement of an undesired group. While less common for simple cyclohexyl systems, complex substrates could potentially have competing rearrangement pathways.

Problem 2: Formation of urea side products.

  • Possible Cause: The isocyanate intermediate reacts with the newly formed primary amine product.

    • Troubleshooting:

      • Dilution: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.

      • Rapid hydrolysis: Ensuring rapid hydrolysis of the isocyanate to the amine can minimize the time it is available to react with the product.

Data Table: Common Side Products in Hofmann Rearrangement
Side ProductFormation MechanismMitigation Strategy
Carbamate Isocyanate reacts with alcohol (if present as solvent or impurity).[7]Use aqueous conditions or a non-alcoholic solvent.
Urea Isocyanate reacts with the product amine.Use dilute conditions and ensure rapid hydrolysis of the isocyanate.
Unreacted Amide Incomplete reaction.Ensure sufficient bromine and base are used; optimize reaction time and temperature.
Route 3: Schmidt Reaction

The Schmidt reaction provides a direct conversion of carboxylic acids to amines using hydrazoic acid.[10][11][12]

Common Issues and Solutions

Problem 1: Low yield of the amine.

  • Possible Cause A: Incomplete formation of the acyl azide. The reaction between the carboxylic acid and hydrazoic acid may not be efficient.

    • Troubleshooting:

      • Strongly acidic conditions: The reaction is typically carried out in the presence of a strong acid like sulfuric acid to facilitate the formation of the acylium ion intermediate.[10]

      • Ensure sufficient hydrazoic acid: Use a stoichiometric amount or a slight excess of hydrazoic acid.

  • Possible Cause B: Formation of tetrazole side products. This can occur at high concentrations of hydrazoic acid.[12]

    • Troubleshooting:

      • Control stoichiometry: Avoid using a large excess of hydrazoic acid.

Problem 2: Safety concerns.

  • Possible Cause: Hydrazoic acid is highly toxic and explosive.

    • Troubleshooting:

      • Use in situ generation: Hydrazoic acid can be generated in situ from sodium azide and a strong acid. This should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions (blast shield).

      • Consider alternative reagents: The Curtius rearrangement is a milder and often safer alternative that also proceeds through an acyl azide intermediate.[10][12]

Logical Relationship Diagram: Schmidt vs. Curtius Rearrangement

Rearrangements cluster_Schmidt Schmidt Reaction cluster_Curtius Curtius Rearrangement Carboxylic_Acid Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide [Schmidt] Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride e.g., SOCl₂ Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat or Photolysis (Rearrangement) Amine Amine Product Isocyanate->Amine Hydrolysis Schmidt_Reagent Hydrazoic Acid (HN₃) + Strong Acid Acyl_Chloride->Acyl_Azide [Curtius] Curtius_Reagent Sodium Azide (NaN₃)

Caption: Comparison of Schmidt and Curtius rearrangement pathways.

Route 4: Bucherer-Bergs Reaction

This multicomponent reaction is a powerful tool for the synthesis of α-amino acids from ketones via a hydantoin intermediate.[13][14][15]

Common Issues and Solutions

Problem 1: Low yield of the hydantoin intermediate.

  • Possible Cause A: Unfavorable reaction equilibrium.

    • Troubleshooting:

      • Optimize reagent ratios: A common molar ratio is 1:2:2 for the ketone, cyanide salt, and ammonium carbonate.[14]

      • Control pH: The reaction is typically buffered by the ammonium carbonate to a pH of 8-9.[14]

  • Possible Cause B: Side reactions of cyanide.

    • Troubleshooting:

      • Maintain appropriate pH: Strongly alkaline conditions can lead to the degradation of cyanide.[14]

Problem 2: Difficulty in the hydrolysis of the hydantoin.

  • Possible Cause: The hydantoin ring can be very stable.

    • Troubleshooting:

      • Harsh hydrolysis conditions: Strong acid or base at elevated temperatures is often required for the hydrolysis.

      • Epimerization: Be aware that the harsh hydrolysis conditions can lead to epimerization at the α-carbon, resulting in a mixture of stereoisomers.[16]

Problem 3: Formation of diastereomeric products.

  • Possible Cause: The reaction can produce a mixture of diastereomers, particularly with substituted cyclohexanones.

    • Troubleshooting:

      • Stereochemical control: The stereochemical outcome can be influenced by the specific reaction conditions and modifications of the Bucherer-Bergs reaction.[16][17] Careful analysis (e.g., by NMR) is required to determine the stereochemistry of the products.

Experimental Protocols

Protocol 1: Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol, add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. Common synthesis pathways, such as the reduction of ethyl 2-oxocyclohexanecarboxylate in the presence of ammonia or the hydrogenation of related enamines, can lead to several types of impurities:

  • Unreacted Starting Materials: Residual ethyl 2-oxocyclohexanecarboxylate or other precursors.

  • Byproducts of Reduction: Over-reduction products or incompletely reduced intermediates.

  • Isomeric Impurities: The presence of both cis and trans isomers of this compound is a significant consideration. The ratio of these isomers can vary depending on the reaction conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and any excess reagents.

Q2: How does the basicity of this compound affect its purification?

A2: The primary amine group in this compound imparts basic properties to the molecule. This is a critical factor to consider during purification, especially for column chromatography. The basic amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to several issues:

  • Peak Tailing: The chromatogram may show broad, tailing peaks, indicating poor separation and low resolution.

  • Irreversible Adsorption: A portion of the product may bind irreversibly to the silica gel, resulting in low recovery.

  • Product Degradation: The acidic nature of the silica gel can sometimes catalyze the degradation of sensitive compounds.

Strategies to mitigate these effects are discussed in the Troubleshooting Guide below.

Q3: Is it necessary to separate the cis and trans isomers? How can this be achieved?

A3: The necessity of separating the cis and trans isomers depends entirely on the requirements of the subsequent synthetic steps. In many applications, a specific stereoisomer is required for desired biological activity or reaction stereoselectivity.

Separating these isomers can be challenging due to their similar physical properties. Potential methods include:

  • Fractional Distillation under Reduced Pressure: If there is a sufficient difference in the boiling points of the isomers, fractional distillation can be effective.

  • Chromatography: High-performance liquid chromatography (HPLC) or carefully optimized flash column chromatography on specialized stationary phases may resolve the isomers.

  • Diastereomeric Salt Formation: Reacting the amine mixture with a chiral acid can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. The purified salt can then be neutralized to recover the desired amine isomer.[1][2]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

A. Column Chromatography

Q4: My compound is streaking and tailing on the silica gel column, leading to poor separation and low yield. What can I do?

A4: This is a classic issue when purifying amines on silica gel. The basic amine interacts with acidic silanol groups. Here are several effective solutions:

  • Solution 1: Use a Mobile Phase Modifier.

    • Explanation: Adding a small amount of a basic modifier to your eluent will "neutralize" the acidic sites on the silica gel, preventing strong interactions with your amine.[3][4]

    • Protocol: Add 0.5-2% triethylamine (TEA) or ammonia solution to your mobile phase (e.g., ethyl acetate/hexane mixture). It is crucial to pre-treat the silica gel with the modified eluent before loading your sample.[4]

  • Solution 2: Switch to a Different Stationary Phase.

    • Explanation: Using a less acidic or a basic stationary phase can eliminate the problematic interactions.

    • Alternatives to Silica Gel:

      • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.

      • Amine-functionalized Silica: This stationary phase has a basic surface, which allows for excellent peak shape and separation of amines using standard non-polar mobile phases.[3]

  • Solution 3: Use Reversed-Phase Chromatography.

    • Explanation: In reversed-phase chromatography (e.g., C18 silica), the separation is based on hydrophobicity. The basicity of the amine is less of an issue, although mobile phase pH control can still be important for optimal separation. A typical mobile phase would be a mixture of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[5]

Workflow for Troubleshooting Amine Purification by Column Chromatography:

start Problem: Tailing/Streaking of Amine on Silica Gel option1 Option 1: Modify Mobile Phase start->option1 Easy to implement option2 Option 2: Change Stationary Phase start->option2 More effective option3 Option 3: Use Reversed-Phase start->option3 For polar compounds solution1 Add 0.5-2% Triethylamine or Ammonia to Eluent option1->solution1 solution2a Use Basic or Neutral Alumina option2->solution2a solution2b Use Amine-Functionalized Silica option2->solution2b solution3 Use C18 Column with Acetonitrile/Water (+/- Acid Modifier) option3->solution3

Caption: Decision tree for troubleshooting amine purification by column chromatography.

B. Recrystallization

Q5: I am having trouble finding a suitable solvent for the recrystallization of this compound.

A5: Finding the right solvent is key to successful recrystallization. Here is a systematic approach:

  • Step 1: Solvent Screening.

    • Principle: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

    • Procedure: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Common solvents to try include:

      • Non-polar: Hexane, Heptane, Toluene

      • Moderately Polar: Diethyl ether, Ethyl acetate

      • Polar Protic: Ethanol, Isopropanol, Water

  • Step 2: Consider a Two-Solvent System.

    • Principle: If a single solvent is not ideal, a two-solvent system can be very effective. You need one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.[6]

    • Potential Systems for this compound:

      • Ethyl acetate/Hexane: Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]

      • Ethanol/Water: For more polar impurities, dissolving in hot ethanol and adding water as the anti-solvent can be effective.

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be due to several factors:

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solution is too concentrated: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Insoluble impurities: If there are insoluble impurities, perform a hot filtration before allowing the solution to cool.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

Q7: How can I purify this compound via its hydrochloride salt?

A7: Converting the amine to its hydrochloride salt is an excellent purification strategy, as salts often have better crystallization properties than the free base.

  • Protocol for Salt Formation and Recrystallization:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration and wash with cold diethyl ether.

    • Recrystallize the salt from a polar solvent like ethanol, isopropanol, or a mixture of ethanol and water.[8]

    • To recover the free amine, dissolve the purified salt in water, basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), and extract the free amine into an organic solvent.[9][10] Dry the organic layer and remove the solvent.

C. Distillation

Q8: I am considering distillation for purification. What are the key parameters?

A8: Distillation is suitable for purifying liquid amines that are thermally stable.

  • Technique: Fractional distillation under reduced pressure is recommended to avoid decomposition at high temperatures.

  • Procedure:

    • Ensure your crude material is dry before distillation to prevent bumping and contamination of the distillate with water.

    • Use a vacuum distillation setup with a fractionating column to improve the separation of components with close boiling points.

    • Collect fractions based on the boiling point at a specific pressure and analyze their purity (e.g., by GC or NMR).

III. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or acidic impurities from crude this compound.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the dilute acid solution two more times to ensure complete transfer of the amine salt.

  • Wash: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The amine will deprotonate and may precipitate or form an oily layer.

  • Final Extraction: Extract the free amine back into a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate). Repeat this extraction three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Acid-Base Extraction:

Caption: General workflow for the purification of this compound by acid-base extraction.

Protocol 2: Purification by Flash Column Chromatography (with TEA modifier)

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of ethyl acetate and hexane. Add 1% triethylamine (TEA) to the mobile phase.

  • Column Packing: Pack a silica gel column with the TEA-modified mobile phase. Ensure the column is packed evenly without any air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the TEA-modified mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed effectively.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. BenchChem Technical Support.

  • Acid-Base Extraction. (n.d.). Chemistry LibreTexts.

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.

  • Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a... (n.d.). ResearchGate.

  • Amine purification. (2011, August 29). Science Forums.

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder - Organic Chemistry.

  • Recrystallization. (n.d.). University of California, Berkeley - College of Chemistry.

  • Acid–base extraction. (n.d.). Wikipedia.

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.

  • Separation of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

  • Recrystallization. (2013, September 9). YouTube.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). Western Michigan University ScholarWorks.

  • How do I recrystallize this product? : r/chemistry. (2023, May 25). Reddit.

  • Identifying and removing amine impurities from Benzonitrile. (2025). BenchChem.

  • Protein purification troubleshooting guide. (n.d.). Dutscher.

  • Recrystallization. (n.d.). California State University, Los Angeles.

  • Liquid/liquid Extraction. (n.d.). University of Wisconsin-Madison.

  • Exp 6 - Extraction. (n.d.). University of California, Irvine.

  • Affinity Chromatography Troubleshooting. (n.d.). Merck Millipore.

  • ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8. (n.d.). AChemBlock.

  • US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.

  • Process for The Separation of the (Dl) Cis- Trans- 2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019, January 1). International Journal of Scientific & Engineering Research.

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.

  • US2850549A - Separation of cis and trans isomers. (n.d.). Google Patents.

  • Reduced pressure distillation. (2024, August 9). YouTube.

  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses.

  • 64162-07-8|this compound. (n.d.). BLD Pharm.

  • 90950-07-5|this compound hydrochloride. (n.d.). BLD Pharm.

  • ETHYL (1S,2R)-2-AMINOCYCLOHEXANE-1-CARBOXYLATE HCL. (n.d.). Sigma-Aldrich.

  • This compound | 64162-07-8. (n.d.). ChemicalBook.

  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272. (n.d.). PubChem.

  • Pressure Swing Distillation for The Separation of Ethyl Acetate and Cyclohexane. (n.d.). DWSIM.

  • (PDF) Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and 6-methylimidazo[2,1-b]thiazole–2-amino-1,3-thiazole (1/1). (n.d.). ResearchGate.

References

Effect of catalyst on the stereoselectivity of Ethyl 2-aminocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Synthesis of Ethyl 2-Aminocyclohexanecarboxylate

Document ID: TSC-2026-01-EAC-SYN Last Updated: January 4, 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of this compound and its derivatives. Chiral cyclic β-amino esters are crucial building blocks in pharmaceutical synthesis.[1] Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is often the primary challenge. This document provides practical troubleshooting advice and answers to frequently asked questions related to the pivotal role of catalysts in controlling the stereochemical outcome of this synthesis.

The dominant route to this scaffold involves the asymmetric hydrogenation of a prochiral enamine or a related precursor. The choice of catalyst—comprising a transition metal and a chiral ligand—is the most critical factor in this transformation.[2][3]

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
1. Low Diastereoselectivity (Unfavorable cis:trans ratio) A. Catalyst/Ligand Inadequacy: The chiral ligand may not create a sufficiently differentiated steric environment to effectively block one face of the substrate, leading to the formation of both cis and trans isomers. B. Reaction Conditions: Temperature, pressure, and solvent can influence the flexibility of the catalyst-substrate complex and the transition state energies for the formation of different diastereomers.[4]A. Catalyst System Re-evaluation:Ligand Choice: For Rhodium- or Ruthenium-based systems, switch to a ligand with greater steric bulk or a more rigid backbone (e.g., DuPhos, BINAP derivatives).[2][5] The rigidity helps create a well-defined chiral pocket. • Metal Choice: While Rhodium is common, Iridium-based catalysts can offer different selectivity profiles.[6] B. Optimization of Conditions:Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. • Solvent: Screen a range of solvents. Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred as coordinating solvents (e.g., THF, alcohols) can sometimes compete with the substrate for binding to the metal center, altering the catalyst's geometry. However, protic solvents like methanol can sometimes be optimal.[7]
2. Poor Enantioselectivity (Low % ee) A. Catalyst Purity/Integrity: The chiral ligand or pre-catalyst may be impure or may have degraded due to sensitivity to air and moisture.[8] Racemization or the presence of impurities can severely diminish enantioselectivity. B. Mismatched Catalyst-Substrate Pairing: The electronic and steric properties of the chosen ligand are not optimal for the specific enamine substrate. The mechanism of stereoselection depends on a precise fit.[9][10] C. Inappropriate Hydrogen Pressure: High H₂ pressure can sometimes reduce enantioselectivity by altering the rate-determining step or favoring a less selective hydrogenation pathway.A. Verify Catalyst Quality: • Ensure the chiral ligand is of high optical purity (>99% ee).[11] • Use fresh, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). • If preparing the catalyst in situ, ensure precursors are pure and the catalyst formation step is complete before adding the substrate.[8] B. Ligand Screening: • A systematic screening of different classes of chiral phosphine ligands is recommended (e.g., P-chiral phosphines like DIPAMP, or ligands with backbone chirality like BINAP).[12] • Consider both electron-rich and electron-poor ligands, as they can influence the catalytic activity and selectivity.[12] C. Pressure Optimization: • Evaluate a range of hydrogen pressures (e.g., from 1 atm to 50 atm). Often, lower pressures can improve enantioselectivity, although this may come at the cost of reaction time.[13]
3. Low or No Conversion A. Catalyst Inhibition/Deactivation: Impurities in the substrate or solvent (e.g., water, oxygen, sulfur-containing compounds) can poison the transition metal catalyst. B. Insufficient Catalyst Activity: The chosen catalyst system (metal + ligand) may simply have low intrinsic activity for the specific tetrasubstituted enamine, which is a sterically hindered substrate.[14]A. Ensure Reagent Purity: • Purify the enamine substrate immediately before use (e.g., via column chromatography or distillation). • Use high-purity, degassed solvents. B. Enhance Catalyst Activity:Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 0.1 mol% to 1 mol%) can be a useful diagnostic tool. • Switch Metal/Ligand: Ruthenium catalysts are often more active for certain substrates than Rhodium.[13] Highly electron-donating ligands can also increase the reactivity of the metal center.[2] • Additives: In some cases, additives like bases (e.g., K₂CO₃) can activate the catalyst or facilitate the reaction.[14]

Frequently Asked Questions (FAQs)

Q1: How does the chiral ligand actually induce stereoselectivity in the hydrogenation reaction?

A: The chiral ligand, typically a bidentate phosphine, coordinates to the transition metal (e.g., Rhodium). This creates a rigid, asymmetric (chiral) coordination sphere around the metal. The prochiral enamine substrate then coordinates to this chiral metal complex. Due to steric interactions between the substrate and the chiral "pocket" of the ligand, one of the two faces of the double bond is preferentially shielded. Hydrogen is then delivered from the metal center to the less sterically hindered face, leading to the formation of one enantiomer in excess.[3][10] The key is that the minor diastereomer of the catalyst-substrate adduct is often much more reactive than the major, more stable adduct, a concept known as the Curtin-Hammett principle.[10]

Q2: Should I use a pre-formed catalyst or generate it in situ?

A: Both approaches are valid, but have different considerations.

  • In situ Generation: (e.g., mixing [Rh(COD)₂]BF₄ with a chiral ligand) is flexible and allows for rapid screening of different ligands. However, it introduces variability, as the active catalyst formation might be incomplete or competing species could form.

  • Pre-formed Catalysts: (e.g., a well-defined [Rh(Ligand)(COD)]BF₄ complex) offer greater reproducibility and consistency. For process development and scale-up, using a pre-formed, isolated, and characterized catalyst is highly recommended to ensure batch-to-batch consistency.

Q3: What is the role of the solvent? Is it just a medium for the reaction?

A: The solvent is an active participant in influencing stereoselectivity.[4] Its role is multifaceted:

  • Solubility: It must dissolve the substrate and catalyst.

  • Coordination: Coordinating solvents (like THF or alcohols) can interact with the metal center, potentially altering the ligand's conformation and the resulting chiral environment. This can be either beneficial or detrimental.

  • Polarity: Solvent polarity can affect the stability of charged intermediates or transition states in the catalytic cycle.

  • Divergent Synthesis: In some cases, switching the solvent can dramatically change the reaction outcome, leading to different products altogether from the same intermediate.[15] For hydrogenation, screening solvents from non-polar (Toluene) to polar aprotic (DCM, THF) to polar protic (Methanol, Isopropanol) is a critical step in optimization.[4][14]

Q4: Can organocatalysts be used for this transformation instead of transition metals?

A: Yes, organocatalysis presents a viable, metal-free alternative. Chiral β-amino esters can be synthesized via asymmetric Mannich reactions or biomimetic transamination using chiral organocatalysts like thioureas, cinchona alkaloids, or chiral phosphoric acids.[1][16][17] For example, a chiral thiourea catalyst can activate an imine towards nucleophilic attack from a silyl ketene acetal (the precursor to the ester), controlling the stereochemistry of the C-C bond formation.[1] While this is a different synthetic route than hydrogenation, it is a powerful strategy for accessing the target molecule with high enantioselectivity.[18]

Visualization of Key Concepts

Experimental Workflow

The following diagram outlines a typical workflow for catalyst screening and optimization in the asymmetric hydrogenation of an enamine precursor.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification sub Prochiral Substrate (Enamine Precursor) hydro Asymmetric Hydrogenation sub->hydro cat Catalyst Preparation (In situ or Pre-formed) cat->hydro screen Parameter Screening: - Ligand - Solvent - Temperature - H2 Pressure hydro->screen Iterative Optimization workup Reaction Workup & Purification hydro->workup analysis Stereochemical Analysis (Chiral HPLC/GC, NMR) workup->analysis product Final Product: This compound analysis->product

Caption: General workflow for synthesis and optimization.

Mechanism of Stereoselection

This diagram illustrates a simplified model of how a chiral catalyst directs the stereochemical outcome.

G cluster_model Catalyst-Substrate Interaction Model Cat [M(L*)] Chiral Catalyst Intermediate Catalyst-Substrate Adducts (Diastereomeric) Cat->Intermediate Sub Prochiral Substrate Sub->Intermediate TS_Favored Favored Transition State (Lower Energy) Intermediate->TS_Favored H₂ (Re-face attack) TS_Disfavored Disfavored Transition State (Higher Energy) Intermediate->TS_Disfavored H₂ (Si-face attack) Prod_Major Major Enantiomer TS_Favored->Prod_Major Prod_Minor Minor Enantiomer TS_Disfavored->Prod_Minor

Caption: Simplified model of stereoselective induction.

Key Experimental Protocol: Asymmetric Hydrogenation Screening

This protocol describes a general procedure for screening catalysts for the asymmetric hydrogenation of a model enamine, ethyl 2-aminocyclohex-1-enecarboxylate.

Safety Precaution: Hydrogenations under pressure should only be performed in appropriate high-pressure reactors by trained personnel.

  • Catalyst Preparation (in situ)

    • In an inert atmosphere glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) to a vial.

    • Add the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) to the same vial.

    • Add 1.0 mL of degassed, anhydrous solvent (e.g., Methanol).

    • Stir the solution at room temperature for 30 minutes. The solution should become homogeneous.

  • Hydrogenation Reaction

    • In a separate vial, dissolve the enamine substrate (1.0 eq) in 2.0 mL of the same degassed solvent.

    • Transfer the substrate solution via cannula into a high-pressure reactor insert containing a stir bar.

    • Transfer the prepared catalyst solution into the reactor insert.

    • Seal the reactor, remove it from the glovebox, and connect it to the hydrogenation apparatus.

    • Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 5 bar).

    • Begin stirring and heat to the desired temperature (e.g., 30 °C).

  • Workup and Analysis

    • After the reaction time (e.g., 16 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Concentrate the reaction mixture in vacuo.

    • The crude product can be analyzed directly. Purify via flash column chromatography if necessary.

    • Diastereomeric Ratio: Determine the cis:trans ratio by ¹H NMR analysis of the crude product.

    • Enantiomeric Excess (% ee): Determine the % ee of the major diastereomer by chiral HPLC or GC using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

References

Troubleshooting low yield in the synthesis of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this valuable carbocyclic β-amino acid derivative. Here, we address common issues in a practical question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Section 1: Troubleshooting the Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate

Reductive amination is a cornerstone method for synthesizing this compound from its keto-ester precursor, Ethyl 2-oxocyclohexanecarboxylate[1][2]. The reaction proceeds via an imine or iminium ion intermediate, which is then reduced to the target amine[3]. While robust, this pathway is prone to several yield-reducing pitfalls.

FAQ 1: My yield is very low, and I'm recovering a significant amount of my starting ketone. What is the likely cause?

Answer: This is a classic symptom of incomplete or slow imine formation. The equilibrium between the ketone/amine and the imine/water must be shifted toward the imine for the reduction to proceed efficiently. If the imine concentration is too low, you will either recover the starting ketone or, depending on your reducing agent, reduce the ketone to the corresponding alcohol by-product (Ethyl 2-hydroxycyclohexanecarboxylate).

Root Causes & Solutions:

  • Inefficient Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that releases one equivalent of water[2]. According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the imine product.

    • Solution: Incorporate a dehydrating agent. Activated molecular sieves (3Å or 4Å) are an excellent choice as they are inert and can be added directly to the reaction mixture[3]. Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is effective, though it may require elevated temperatures.

  • Incorrect pH: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.

    • Solution: The reaction should be run under weakly acidic conditions (pH ~4-6). A common practice is to add a catalytic amount of a weak acid, such as acetic acid, particularly when using borohydride reagents[4].

Experimental Protocol: Optimizing Imine Formation
  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) and the chosen amine source (e.g., ammonia or an ammonium salt, 1.1-1.5 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add freshly activated 4Å molecular sieves (approximately 500 mg per mmol of ketone).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation before proceeding with the reduction.

FAQ 2: My main impurity is the alcohol by-product (Ethyl 2-hydroxycyclohexanecarboxylate). How can I prevent this?

Answer: The formation of the alcohol by-product indicates that your reducing agent is reacting with the starting ketone faster than, or concurrently with, the imine intermediate. This is a common issue related to the choice and timing of the reducing agent addition.

Root Cause & Solutions:

  • Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines[5]. If NaBH₄ is present before imine formation is complete, it will preferentially reduce the more abundant ketone.

    • Solution: Use a more selective, hindered reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose and is particularly effective in one-pot reactions[4][5]. Sodium cyanoborohydride (NaBH₃CN) is another classic option that is more selective than NaBH₄ but is highly toxic and requires careful handling[1][5].

Data Presentation: Comparison of Common Reducing Agents
Reducing AgentSelectivityTypical SolventsKey Considerations
Sodium Borohydride (NaBH₄)Low (reduces ketones & imines)Methanol, EthanolBest used in a two-step process where the imine is pre-formed before addition[5].
Sodium Cyanoborohydride (NaBH₃CN)High (selective for imines/iminium ions)Methanol, THFHighly toxic; reactions must be quenched carefully to avoid HCN gas evolution[1].
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very High (selective for imines/iminium ions)DCE, THF, AcetonitrileMoisture-sensitive; ideal for one-pot reactions. Releases acetic acid[3][5].
Catalytic Hydrogenation (H₂/Catalyst)High (can be very selective)Methanol, Ethanol, THFRequires specialized equipment (pressure vessel); catalyst choice is crucial[3].
Experimental Protocol: One-Pot Reductive Amination using STAB
  • Combine Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv), the amine source (1.1 equiv), and a catalytic amount of acetic acid in anhydrous 1,2-dichloroethane (DCE).

  • Stir for 20-30 minutes at room temperature to initiate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to control any initial effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Perform an aqueous work-up as described in FAQ 7.

FAQ 3: My NMR analysis shows a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?

Answer: The formation of both cis and trans isomers is a common stereochemical challenge in this synthesis. The final stereochemical outcome is determined during the reduction of the planar imine intermediate. The hydride can attack from either face of the C=N double bond, leading to a mixture of products. The ratio is influenced by steric hindrance and the reaction conditions.

Root Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The approach of the hydride can be directed by the steric bulk of the ester group. Often, kinetic control (lower temperatures) favors the attack from the less hindered face, leading to the trans product as the major isomer.

    • Solution: Perform the reduction at lower temperatures (e.g., 0 °C or -78 °C). This can slow the reaction but often significantly improves the diastereomeric ratio (d.r.).

  • Reducing Agent Size: The steric bulk of the reducing agent itself can influence the direction of hydride delivery.

    • Solution: While STAB is generally effective, exploring other bulky reducing agents or catalytic hydrogenation conditions may alter the selectivity. Asymmetric reductive amination using a chiral auxiliary or catalyst is an advanced strategy for controlling both diastereoselectivity and enantioselectivity[6].

Visualization: Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_sm Analysis of Crude Reaction Mixture start->check_sm sm_present High % of Starting Ketone Recovered? check_sm->sm_present alcohol_present Significant Alcohol By-product? sm_present->alcohol_present No incomplete_imine Issue: Incomplete Imine Formation sm_present->incomplete_imine Yes isomers_present Poor Diastereoselectivity? alcohol_present->isomers_present No wrong_reductant Issue: Non-selective Reduction alcohol_present->wrong_reductant Yes no_stereo Issue: Poor Stereocontrol isomers_present->no_stereo Yes end Proceed to Optimized Protocol isomers_present->end No fix_imine Solutions: 1. Add Molecular Sieves 2. Use Azeotropic Distillation 3. Optimize pH (cat. AcOH) incomplete_imine->fix_imine fix_imine->end fix_reductant Solutions: 1. Switch to NaBH(OAc)₃ (STAB) 2. Pre-form imine if using NaBH₄ wrong_reductant->fix_reductant fix_reductant->end fix_stereo Solutions: 1. Lower Reaction Temperature 2. Screen Bulky Reducing Agents no_stereo->fix_stereo fix_stereo->end

Caption: Troubleshooting Decision Tree for Reductive Amination.

Section 2: Troubleshooting the Catalytic Hydrogenation of Ethyl 2-aminobenzoate

An alternative route involves the hydrogenation of the aromatic ring of Ethyl 2-aminobenzoate. This method can be effective but is highly dependent on the catalyst system and reaction conditions.

FAQ 4: My hydrogenation of Ethyl 2-aminobenzoate is slow or incomplete. How can I improve the conversion?

Answer: Incomplete reduction of the benzene ring is a common issue, often related to catalyst activity, hydrogen availability, or the presence of inhibitors.

Root Causes & Solutions:

  • Catalyst Choice and Activity: Palladium on carbon (Pd/C) is often insufficient for reducing an electron-rich aniline ring. More active catalysts are typically required.

    • Solution: Employ more active catalysts such as Rhodium on alumina (Rh/Al₂O₃), Rhodium on carbon (Rh/C), or Ruthenium oxide (RuO₂). The choice of catalyst can also influence the stereoselectivity of the final product.

  • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst surface, halting the reaction.

    • Solution: Ensure the purity of the starting material and use high-purity, hydrogenation-grade solvents. Pre-treating the catalyst by stirring it under H₂ in the solvent before adding the substrate can sometimes help activate it[7].

  • Insufficient Hydrogen Pressure: The reduction of an aromatic ring is often more demanding than reducing a simple double bond and may require higher hydrogen pressures to proceed at a reasonable rate.

    • Solution: Increase the hydrogen pressure. While some reductions work at 50 psi, pressures of 500-1000 psi may be necessary for challenging substrates. Note: Always operate high-pressure equipment with appropriate safety shields and training.

  • Solvent Effects: The solvent can influence the solubility of hydrogen and the interaction of the substrate with the catalyst surface.

    • Solution: Acidic solvents like acetic acid can sometimes accelerate the reaction by protonating the substrate. However, this must be balanced against potential side reactions. Alcohols like ethanol or methanol are common choices.

Data Presentation: Typical Conditions for Aromatic Ring Hydrogenation
ParameterTypical Range/OptionsRationale
Catalyst 5% Rh/C, 5% Rh/Al₂O₃, RuO₂More active than Pd/C for electron-rich aromatic systems.
Catalyst Loading 5-10 mol%Higher loading may be needed for difficult reductions.
Solvent Ethanol, Methanol, Acetic Acid, THFAcetic acid can promote the reaction but may require a more robust work-up.
**Pressure (H₂) **50 - 1000 psiHigher pressure increases H₂ concentration on the catalyst surface, increasing rate.
Temperature 25 - 80 °CHigher temperatures increase the reaction rate but may lead to side products.

Section 3: General Guidance on Work-up and Purification

FAQ 5: I'm losing a significant amount of product during the aqueous work-up. What am I doing wrong?

Answer: Loss of product during extraction is frequently due to incorrect pH management. As an amine, your product's solubility is highly dependent on the pH of the aqueous phase.

Root Cause & Solutions:

  • Protonation of the Amine: In an acidic aqueous solution (pH < 7), your amine product will exist as the protonated ammonium salt, which is highly water-soluble. Attempting to extract with an organic solvent at this stage will result in the product remaining in the aqueous layer.

    • Solution: After quenching the reaction, ensure the aqueous layer is made basic (pH > 9-10) before extraction. Use a base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the ammonium salt to the free amine, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

Experimental Protocol: Optimized Aqueous Work-up
  • Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid or acidic by-products.

  • If the reaction was run in a water-miscible solvent (e.g., THF, Methanol), remove the solvent under reduced pressure.

  • Add water and an extraction solvent (e.g., ethyl acetate).

  • Check the pH of the aqueous layer with pH paper or a meter. Add 1M NaOH dropwise until the pH is > 9.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Visualization: Logic of Amine Extraction

G cluster_0 Acidic Aqueous Phase (pH < 7) cluster_1 Basic Aqueous Phase (pH > 9) Protonated R-NH₃⁺ (Water Soluble) Organic_Layer_A Organic Layer (Empty) Protonated->Organic_Layer_A Poor Extraction Add_Base Add Base (e.g., NaOH) Free_Amine R-NH₂ (Organic Soluble) Organic_Layer_B Organic Layer (Contains Product) Free_Amine->Organic_Layer_B Good Extraction

Caption: pH-Dependent Solubility and Extraction of Amines.

References

Technical Support Center: Production of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminocyclohexanecarboxylate. Recognizing the complexities of scaling up chemical syntheses, this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during production. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Scalability Challenges

The large-scale synthesis of this compound, commonly proceeding via a Hofmann rearrangement of ethyl cyclohexanecarboxamide, presents several challenges. This section addresses specific issues in a question-and-answer format, providing both causal explanations and actionable protocols.

Q1: We are observing a lower than expected yield during the Hofmann rearrangement step. What are the likely causes and how can we mitigate this?

A1: Low yields in the Hofmann rearrangement at scale are often attributable to side reactions and incomplete conversion. The primary culprits are typically inadequate temperature control, improper stoichiometry, and suboptimal reaction medium.

Underlying Causes & Solutions:

  • Exothermic Reaction and Temperature Control: The Hofmann rearrangement is highly exothermic.[1][2] On a large scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions such as the formation of ureas from the reaction of the isocyanate intermediate with the product amine, or hydrolysis of the starting amide and product ester.

    • Troubleshooting Protocol:

      • Controlled Reagent Addition: Implement a slow, controlled addition of the halogenating agent (e.g., bromine or sodium hypochlorite solution) to the reaction mixture. This allows the cooling system to manage the heat generated.

      • Efficient Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling system. For very large scales, consider a jacketed reactor with a high-performance heat transfer fluid.

      • Dilution: While this can impact throughput, performing the reaction in a more dilute solution can aid in better temperature control.

  • Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive.[3][4][5] If not promptly hydrolyzed to the desired amine, it can react with other nucleophiles present.

    • Troubleshooting Protocol:

      • Ensure Adequate Hydrolysis: After the rearrangement is complete, ensure sufficient water and appropriate pH conditions for the rapid and complete hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine.[4]

      • Minimize Amine-Isocyanate Reaction: The product amine can react with the isocyanate to form a urea byproduct. This is more prevalent at higher concentrations and temperatures. Controlled reagent addition and efficient cooling can minimize this.

  • Incomplete Initial Halogenation: The reaction begins with the N-halogenation of the amide.[3] In a large, poorly mixed reactor, this step may be incomplete, leading to unreacted starting material.

    • Troubleshooting Protocol:

      • Improve Agitation: Ensure robust and efficient stirring throughout the reaction to maintain a homogeneous mixture.

      • Verify Reagent Quality: Ensure the halogenating agent is of high quality and appropriate concentration.

Workflow for Optimizing Yield in Hofmann Rearrangement

start Low Yield Observed check_temp Monitor Internal Reaction Temperature start->check_temp temp_spike Temperature Spikes >10°C? check_temp->temp_spike slow_addition Decrease Addition Rate of Halogenating Agent temp_spike->slow_addition Yes analyze_byproducts Analyze Crude Product for Byproducts (GC-MS, LC-MS) temp_spike->analyze_byproducts No improve_cooling Enhance Reactor Cooling Efficiency slow_addition->improve_cooling improve_cooling->check_temp urea_detected Urea Byproducts Detected? analyze_byproducts->urea_detected optimize_hydrolysis Optimize Hydrolysis Conditions (pH, Time) urea_detected->optimize_hydrolysis Yes unreacted_amide Unreacted Amide Detected? urea_detected->unreacted_amide No end Optimized Yield optimize_hydrolysis->end improve_mixing Increase Agitation Speed unreacted_amide->improve_mixing Yes verify_reagent Verify Reagent Concentration and Purity unreacted_amide->verify_reagent If mixing is optimal improve_mixing->end verify_reagent->end

Caption: Troubleshooting workflow for low yield in Hofmann rearrangement.

Q2: Our final product is contaminated with a significant amount of the cis-isomer, but we require the trans-isomer. How can we improve the stereoselectivity or purify the desired isomer?

A2: Achieving high stereoselectivity in the synthesis of substituted cyclohexanes can be challenging. The ratio of cis to trans isomers is often influenced by the reaction conditions and the thermodynamic stability of the isomers. Purification at scale requires specific strategies.

Underlying Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The formation of the aminocyclohexane ring can result in a mixture of isomers. The trans isomer, with both substituents in equatorial positions, is generally more thermodynamically stable due to reduced steric hindrance.[6] Reaction conditions can influence the final isomer ratio.

    • Troubleshooting Protocol (Synthesis):

      • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can favor the formation of the more stable trans isomer. Carefully experiment with these parameters.

      • Epimerization: It may be possible to epimerize the unwanted cis isomer to the desired trans isomer under specific basic or acidic conditions post-synthesis. This would require dedicated process development.

  • Purification Challenges: Separating diastereomers at a large scale can be difficult.

    • Troubleshooting Protocol (Purification):

      • Fractional Distillation: Due to the likely difference in boiling points between the cis and trans isomers, fractional distillation under reduced pressure can be an effective separation method for the free amine esters.

      • Selective Crystallization: Convert the mixture of isomers into a salt (e.g., hydrochloride or sulfate). The salts of the cis and trans isomers will have different crystal structures and solubilities, often allowing for the selective crystallization of one isomer.[7] This is a common industrial method for isomer separation.

      • Chromatography: While often expensive for large-scale production, preparative chromatography can be used for high-purity requirements.

MethodPrincipleScalabilityProsCons
Fractional Distillation Difference in boiling pointsHighCost-effective for large volumesMay not achieve high purity; thermal degradation risk
Selective Crystallization Difference in solubility of diastereomeric saltsHighCan achieve high purity; cost-effectiveRequires solvent screening and optimization
Preparative Chromatography Differential adsorption to a stationary phaseModerateVery high purity achievableHigh cost of stationary phase and solvents
Q3: We are struggling with the workup and purification of the final product. The crude product is dark and difficult to handle. What are the best practices for workup and purification at scale?

A3: The workup of a Hofmann rearrangement can be challenging due to the presence of residual halogens, inorganic salts, and colored byproducts. A systematic approach to quenching, extraction, and purification is necessary.

Underlying Causes & Solutions:

  • Residual Halogen: Excess bromine or hypochlorite can lead to colored impurities and potential side reactions during workup.

    • Troubleshooting Protocol (Quenching):

      • Quenching Agent: Before extraction, quench any residual halogen with a reducing agent like sodium thiosulfate or sodium bisulfite. Add the quenching agent until the characteristic color of the halogen disappears.

  • Emulsion Formation during Extraction: The basic nature of the product amine and the presence of salts can lead to the formation of stable emulsions during aqueous/organic extraction.

    • Troubleshooting Protocol (Extraction):

      • pH Adjustment: Carefully adjust the pH of the aqueous layer. To extract the free amine into an organic solvent, the aqueous layer should be basic (pH > 10).

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. This reduces the solubility of the amine in the aqueous phase and can help break emulsions.

      • Solvent Choice: Use a solvent with a significantly different density from water (e.g., dichloromethane or ethyl acetate) to facilitate phase separation.

  • Isolation of the Pure Product:

    • Troubleshooting Protocol (Purification):

      • Acid-Base Extraction: A classic and effective method for purifying amines is to perform an acid-base extraction.[8]

        • Dissolve the crude organic extract in a suitable solvent.

        • Extract with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

        • Separate the aqueous layer, wash it with a fresh organic solvent to remove any remaining neutral impurities.

        • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

        • Extract the free amine back into an organic solvent.

        • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

      • Distillation: As a final purification step, distill the free amine under vacuum to remove non-volatile impurities and any remaining solvent.

Purification Workflow for this compound

start Crude Reaction Mixture quench Quench with Sodium Thiosulfate start->quench extract_base Basify (pH > 10) and Extract with Organic Solvent quench->extract_base acid_wash Extract Organic Layer with Dilute Acid (e.g., 1M HCl) extract_base->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 organic_impurities Organic Layer (Neutral/Acidic Impurities) -> Discard separate_layers1->organic_impurities aqueous_amine_salt Aqueous Layer (Amine Salt) separate_layers1->aqueous_amine_salt wash_aqueous Wash Aqueous Layer with Fresh Organic Solvent aqueous_amine_salt->wash_aqueous basify_aqueous Basify Aqueous Layer (pH > 10) wash_aqueous->basify_aqueous extract_amine Extract with Fresh Organic Solvent basify_aqueous->extract_amine separate_layers2 Separate Layers extract_amine->separate_layers2 aqueous_salts Aqueous Layer (Salts) -> Discard separate_layers2->aqueous_salts organic_product Organic Layer (Product) separate_layers2->organic_product dry_concentrate Dry over Na2SO4 and Concentrate organic_product->dry_concentrate distill Vacuum Distillation dry_concentrate->distill final_product Pure this compound distill->final_product

Caption: Acid-base extraction and purification workflow.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the Hofmann rearrangement?

A: The primary safety concerns are:

  • Handling of Halogens: Bromine is highly toxic and corrosive. Sodium hypochlorite is a strong oxidizing agent. Both require handling in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: As detailed in Q1, the reaction can generate a significant amount of heat, leading to a potential for thermal runaway if not properly controlled.

  • Use of Strong Bases: Concentrated sodium hydroxide is highly corrosive.

  • Pressure Build-up: The hydrolysis of the isocyanate intermediate releases carbon dioxide gas, which can lead to a pressure build-up in a closed system.[3] Ensure the reactor is properly vented.

For enhanced safety and control, consider the use of continuous-flow reactors, which can mitigate many of these risks by handling smaller volumes at any given time and providing superior heat and mass transfer.[1][2][9]

Q: Which analytical techniques are recommended for in-process control and final product quality assessment?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid qualitative monitoring of the reaction progress (disappearance of starting material and appearance of product).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the primary methods for quantitative analysis of purity and detection of impurities.[10][11] A chiral column may be necessary to separate the cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification of unknown byproducts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR).

Q: Can we use a different halogenating agent besides bromine?

A: Yes, several other reagents can be used, which may offer advantages in terms of handling and safety. Common alternatives include:

  • Sodium hypochlorite (bleach): A less hazardous and more cost-effective option than bromine.

  • N-Bromosuccinimide (NBS): A solid source of bromine that is easier to handle than liquid bromine.

  • Trichloroisocyanuric acid (TCCA): A stable, solid chlorinating agent.[2] The choice of reagent may require re-optimization of the reaction conditions.

References

Alternative solvents for the synthesis and purification of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-aminocyclohexanecarboxylate

A Senior Application Scientist's Guide to Alternative Solvents for Synthesis and Purification

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic and purification protocols by employing safer, more sustainable, and efficient solvent systems. We will move beyond traditional solvents, exploring modern alternatives and addressing the practical challenges you may encounter.

Part 1: Frequently Asked Questions - Synthesis

This section addresses common queries regarding solvent selection for the synthesis of this compound, which is typically prepared via reductive amination of Ethyl 2-oxocyclohexanecarboxylate.

Question 1: My current protocol for reductive amination uses Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Why should I consider an alternative?

Answer: While DCM and DCE are effective solvents for many reductive aminations, they are classified as hazardous and are environmentally persistent. From a green chemistry perspective, their use is discouraged.[1] Key reasons to switch include:

  • Toxicity and Environmental Impact: Both are suspected carcinogens and contribute to environmental pollution.

  • Regulatory Scrutiny: Regulatory bodies are increasingly restricting the use of halogenated solvents, which can impact the long-term viability of a process.

  • Process Safety: They have low boiling points and high vapor pressures, posing inhalation risks.

Alternative solvents can offer a better safety profile, reduce environmental impact, and in some cases, improve reaction performance.

Question 2: What are some recommended "green" or alternative solvents for the reductive amination to form this compound?

Answer: Excellent alternatives exist that balance performance with safety and sustainability. The ideal choice depends on the specific reducing agent and reaction conditions.

  • 2-Methyltetrahydrofuran (2-MeTHF): A superior alternative to THF and DCM. It is derived from renewable resources like corn cobs, has a higher boiling point (80°C) for better temperature control, and exhibits lower water miscibility, which can simplify aqueous work-ups.[2]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point (106°C) and low peroxide formation tendency. Its properties make it a safe and effective replacement for THF, DCM, and dioxane in many reactions.[3]

  • Ethyl Acetate (EtOAc): A widely accepted green solvent, particularly for reactions using borohydride-based reducing agents.[4] It is bio-based, has low toxicity, and is easily removed under vacuum.

  • Ethanol/Methanol: For catalytic hydrogenations (e.g., using H₂/Pd-C), alcohols are often the solvents of choice. They are inexpensive, readily available, and can help in solubilizing the ammonium salt intermediates.

Question 3: I'm observing low yields when switching to 2-MeTHF. What could be the cause?

Answer: A drop in yield when changing solvents is a common troubleshooting issue. The cause is often multifactorial:

  • Solubility of Reagents: Your specific reducing agent or amine source (e.g., ammonium acetate) may have lower solubility in 2-MeTHF compared to the previous solvent. This can slow the reaction rate. Consider adding a co-solvent like a small amount of acetic acid if compatible with your reagents, which can aid in solubility and also catalyze imine formation.

  • Water Scavenging: Reductive aminations are sensitive to water, which can hydrolyze the imine intermediate. While 2-MeTHF has low water miscibility, the reaction itself can produce water. Ensure your starting materials are anhydrous or consider adding a dehydrating agent like molecular sieves (3Å or 4Å).[5]

  • Reaction Temperature: 2-MeTHF has a higher boiling point than DCM. If you were running the reaction at reflux in DCM (~40°C), simply switching to 2-MeTHF at room temperature might not be sufficient. You may need to gently heat the reaction (e.g., to 40-50°C) to achieve a comparable reaction rate.

Workflow for Solvent Selection in Synthesis

The following diagram illustrates a logical decision-making process for selecting an appropriate alternative solvent for synthesis.

Synthesis Solvent Selection start Start: Define Reaction Type (e.g., Reductive Amination) reagent_type What is the Reducing Agent? start->reagent_type catalytic Catalytic Hydrogenation (H₂, Pd/C, PtO₂) reagent_type->catalytic Gas/Metal hydride Hydride-Based (NaBH(OAc)₃, NaBH₃CN) reagent_type->hydride Chemical solvent_alcohol Preferred: Alcohols (MeOH, EtOH) catalytic->solvent_alcohol solvent_ether Preferred: Ethers or Esters (2-MeTHF, CPME, EtOAc) hydride->solvent_ether workup Consider Work-up Procedure solvent_alcohol->workup solvent_ether->workup aqueous_workup Aqueous Work-up Required? workup->aqueous_workup hydrophobic_solvent Select Hydrophobic Solvent (2-MeTHF, CPME, EtOAc) for easy phase separation. aqueous_workup->hydrophobic_solvent Yes hydrophilic_solvent If using Alcohols, consider solvent swap or salting out during extraction. aqueous_workup->hydrophilic_solvent Yes, with caution end Final Solvent Choice hydrophobic_solvent->end hydrophilic_solvent->end

References

Technical Support Center: Purification of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. This guide provides practical, field-proven insights into identifying and removing common impurities, ensuring you obtain a highly pure product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic pathways, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common starting materials for the synthesis of this compound are Ethyl 2-oxocyclohexanecarboxylate and a source of ammonia or an amine, followed by reduction. Therefore, residual Ethyl 2-oxocyclohexanecarboxylate is a likely impurity.

  • Side-Reaction Products:

    • Hydrolysis Product: The ester functionality of this compound can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of 2-aminocyclohexanecarboxylic acid.

    • Products of Self-Condensation: Under certain conditions, the starting materials or the product itself can undergo self-condensation reactions, leading to higher molecular weight impurities.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., ethanol, ethyl acetate, hexanes) and leftover reagents can also be present.

Q2: My crude product is an oil, but I've seen reports of it being a solid. What does this indicate?

A2: this compound can exist as either an oil or a low-melting solid, and its physical state can be influenced by the presence of impurities. An oily product often suggests the presence of residual solvents or other impurities that depress the melting point. A purer sample is more likely to be a crystalline solid.

Q3: I'm struggling to remove a persistent baseline impurity that shows up in my TLC analysis. What could it be?

A3: A persistent baseline impurity in thin-layer chromatography (TLC) when analyzing an amine-containing compound like this compound is often due to the interaction of the basic amine with the acidic silica gel of the TLC plate. This can cause streaking and make it difficult to assess purity. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.5-1%), to your TLC eluent. This will help to suppress the interaction between the amine and the silica gel, resulting in a more defined spot for your product.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step Scientific Rationale
Product loss during aqueous workup.Ensure the pH of the aqueous layer is basic (pH > 9) before extraction with an organic solvent.The amine group of this compound can be protonated under acidic or neutral conditions, forming a salt that is more soluble in the aqueous phase. By making the aqueous layer basic, the amine remains in its free base form, which is more soluble in organic solvents, thus maximizing extraction efficiency.
Premature crystallization during hot filtration in recrystallization.Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with the hot recrystallization solvent. Work quickly to minimize cooling.If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel, leading to significant product loss. Keeping the apparatus hot prevents premature crystallization.
Product co-eluting with impurities during column chromatography.Optimize your solvent system. A common starting point is a gradient of ethyl acetate in hexanes. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation for amines.[1]The basic amine can interact strongly with the acidic silica gel, leading to tailing and poor separation. The triethylamine acts as a competitive base, minimizing these interactions and allowing for better chromatography.[1]
Problem 2: Product Fails to Crystallize During Recrystallization
Possible Cause Troubleshooting Step Scientific Rationale
Too much solvent was used.If you suspect you've added too much solvent, you can gently evaporate some of it to re-saturate the solution.Recrystallization relies on the principle of creating a saturated solution at a high temperature that becomes supersaturated upon cooling, forcing the product to crystallize. If the solution is not saturated, crystallization will not occur.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of an oil or very small, impure crystals. Scratching provides a surface for nucleation, initiating crystal growth.
The presence of "oiling out" impurities.If the product "oils out" instead of crystallizing, try redissolving the oil in a minimum amount of hot solvent and adding a small amount of a "poorer" solvent (one in which the product is less soluble) to induce crystallization. A common and effective solvent system for recrystallization is a mixture of ethyl acetate and hexanes.[2]"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be due to impurities or the properties of the compound itself. Using a mixed solvent system can modulate the solubility to favor crystallization over oiling out.
Problem 3: Persistent Impurities Detected by Analytical Methods (GC-MS, NMR)
Possible Cause Troubleshooting Step Scientific Rationale
GC-MS: Peak corresponding to 2-aminocyclohexanecarboxylic acid.This is the hydrolysis product. Avoid prolonged exposure to acidic or basic aqueous solutions during workup. Ensure the product is thoroughly dried before storage.The ester is susceptible to hydrolysis.[3] Careful control of pH and moisture is crucial to prevent the formation of the corresponding carboxylic acid.
NMR: Broad peaks for the amine proton and adjacent protons.This is common for amines and can be due to proton exchange. To confirm the presence of the amine proton, you can perform a D₂O shake, which will cause the amine proton peak to disappear.The acidic proton of the amine can exchange with other protons, leading to peak broadening. Exchanging it with deuterium from D₂O removes this proton from the spectrum, confirming its identity.
NMR: Signals corresponding to Ethyl 2-oxocyclohexanecarboxylate.This indicates an incomplete reaction. If present in significant amounts, consider re-subjecting the crude product to the reaction conditions or employing a more efficient purification method like column chromatography.Ethyl 2-oxocyclohexanecarboxylate is the precursor and its presence indicates the reaction has not gone to completion. Column chromatography is generally effective at separating ketones from amines.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Slurry Preparation: Adsorb your crude this compound onto a small amount of silica gel by dissolving the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Dry pack a chromatography column with silica gel. The amount of silica gel should be roughly 50-100 times the weight of your crude product.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start at 5% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate. To improve separation and peak shape, it is highly recommended to add 0.5% triethylamine to your eluent mixture.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: A mixture of ethyl acetate and hexanes is often a good choice. Ethyl acetate is a good solvent for the product, while hexane is a poor solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot solution, slowly add hexanes until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow cluster_0 Purity Assessment cluster_1 Purification Strategy Crude Crude this compound TLC TLC Analysis (with 0.5% Et3N) Crude->TLC IsPure Is Product Pure? TLC->IsPure HighPurity High Purity Product (>98%) IsPure->HighPurity Yes Purification Purification Required IsPure->Purification No Column Flash Column Chromatography (Hexanes/EtOAc + 0.5% Et3N) Purification->Column Multiple Impurities or Oily Product Recrystal Recrystallization (EtOAc/Hexanes) Purification->Recrystal Solid with Minor Impurities FinalProduct Pure this compound Column->FinalProduct Recrystal->FinalProduct

Caption: Purification workflow for this compound.

Data Summary

The following table summarizes the expected outcomes of the purification techniques.

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization
Appearance Yellow to brown oil or low-melting solidColorless to pale yellow oil or solidWhite to off-white crystalline solid
Purity (by GC/NMR) 80-95%>98%>99%
Key Impurities Starting materials, hydrolysis productTrace solventsTrace solvents

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 2-aminocyclohexanecarboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR).[1] Ethyl 2-aminocyclohexanecarboxylate, a bifunctional molecule incorporating both an amine and an ester, represents a common structural motif in medicinal chemistry. Its analysis provides an excellent case study for comparing the capabilities of two of the most powerful analytical techniques in the organic chemist's arsenal: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

This guide offers a detailed comparison of these techniques for the analysis of this specific molecule, grounded in fundamental principles and practical experimental insights. We will explore not just the "how" but the "why" behind the analytical choices, providing researchers and drug development professionals with a robust framework for structural elucidation.

The Analytical Challenge: this compound

The molecule , this compound, exists as stereoisomers (cis and trans). This stereochemistry profoundly influences its three-dimensional shape and, consequently, its biological activity and spectroscopic signature. For this guide, we will focus our predictions on the cis isomer.

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [style=invis]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12595007&t=l", label=""]; } dot

Figure 1: Chemical structure of cis-Ethyl 2-aminocyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled technique for determining the precise arrangement and connectivity of atoms within a molecule.[2] It operates on the principle that atomic nuclei with a property called "spin," such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radio waves at specific frequencies, a phenomenon known as resonance.[3] The exact resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.[4]

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[5] The goal is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]

Step-by-Step Methodology:

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-10 mg of this compound. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[7][8]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide a "lock" signal for the spectrometer to maintain field stability.[9]

  • Dissolution & Transfer: It is best practice to dissolve the sample in a small, clean vial first. Once fully dissolved, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a high-quality, clean NMR tube. This crucial step removes any suspended particles that can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[5]

  • Data Acquisition: Place the capped and labeled NMR tube into the spectrometer. The acquisition of a standard ¹H spectrum is typically rapid (a few minutes), while a ¹³C spectrum will require a longer acquisition time (30-60 minutes or more) to achieve an adequate signal-to-noise ratio.[8]

Data Interpretation: Decoding the Spectra of cis-Ethyl 2-aminocyclohexanecarboxylate

The true power of NMR lies in the detailed interpretation of the resulting spectrum. For our target molecule, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-NH₂~1.5 - 2.5Broad Singlet2HAmine protons are exchangeable and often appear as a broad signal.
-O-CH₂-CH₃~4.1Quartet (q)2HMethylene protons adjacent to an oxygen atom are deshielded. Split by the neighboring methyl group.
H-1 (-CH-COOEt)~2.4Multiplet (m)1HMethine proton alpha to the carbonyl group. Complex splitting due to multiple neighbors.
H-2 (-CH-NH₂)~2.9Multiplet (m)1HMethine proton alpha to the nitrogen atom. Complex splitting due to multiple neighbors.
Cyclohexane -CH₂-~1.2 - 2.0Multiplets (m)8HThe eight protons of the four methylene groups on the cyclohexane ring will overlap in a complex region.
-O-CH₂-CH₃~1.25Triplet (t)3HMethyl protons are relatively shielded. Split by the neighboring methylene group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C=O (Ester)~175The carbonyl carbon of the ester is highly deshielded.
-O-CH₂-CH₃~60Carbon directly attached to oxygen is deshielded.
C-2 (-CH-NH₂)~55Carbon attached to nitrogen is deshielded.
C-1 (-CH-COOEt)~48Carbon alpha to the ester carbonyl is deshielded.
Cyclohexane -CH₂-~24 - 35The four methylene carbons of the cyclohexane ring will appear in the aliphatic region. Due to the cis stereochemistry, all four may be non-equivalent.
-O-CH₂-CH₃~14The terminal methyl carbon is highly shielded.

Mass Spectrometry (MS): Weighing the Molecular Evidence

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[10] It is exceptionally sensitive and provides the molecular weight of a compound with high accuracy.[11] Furthermore, the fragmentation patterns generated when a molecule breaks apart in the spectrometer offer valuable clues about its structure.[12] For drug development, MS is indispensable for everything from initial hit identification to metabolism studies.[13]

Experimental Protocol: Preparing a Sample for MS Analysis

Sample preparation for MS, particularly when coupled with Liquid Chromatography (LC-MS), is focused on ensuring the analyte is clean, in a suitable solvent, and at an appropriate concentration to be efficiently ionized.[14][15]

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[16]

  • Working Solution: Dilute the stock solution significantly to a final concentration in the range of 1-10 µg/mL.[16] Overly concentrated samples can cause signal suppression and contaminate the instrument.

  • Solvent System: The final solution should be in a volatile solvent compatible with the ionization source (e.g., Electrospray Ionization - ESI). Common choices include methanol, acetonitrile, and water, often with a small amount of formic acid or ammonium acetate to promote ionization.[17]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the delicate tubing of an LC system or the ESI needle.

  • Data Acquisition: The sample is introduced into the mass spectrometer. In positive ion ESI mode, the molecule will be protonated to form [M+H]⁺. The instrument then separates these ions based on their m/z ratio and detects them.

Data Interpretation: Uncovering Fragments of cis-Ethyl 2-aminocyclohexanecarboxylate

The mass spectrum provides two key pieces of information: the molecular weight and the structural fragments.

  • Molecular Ion Peak: The molecular weight of this compound (C₉H₁₇NO₂) is 171.24 g/mol .[18] In a typical ESI-MS experiment run in positive ion mode, we would expect to see the protonated molecule, [M+H]⁺, at an m/z of 172.2 .

  • Fragmentation Analysis: The energy applied during the MS experiment can cause the molecular ion to break apart into smaller, characteristic fragments. Analyzing these fragments helps piece together the molecular structure.[19]

Predicted MS Fragmentation Data

m/z (Predicted) Proposed Fragment Ion Neutral Loss Rationale
172.2[M+H]⁺-The protonated molecular ion.
126.1[M+H - C₂H₅OH]⁺46.1 (Ethanol)Loss of ethanol from the ester group is a common fragmentation pathway.
98.1[M+H - C₂H₅OH - CO]⁺74.1 (Ethanol + CO)Subsequent loss of carbon monoxide from the fragment at m/z 126.
81.1[C₆H₉]⁺-Represents the cyclohexenyl cation, a common fragment from the loss of the amino and ester groups.

Fragmentation M [M+H]⁺ m/z = 172.2 F1 [M+H - C₂H₅OH]⁺ m/z = 126.1 M->F1 - C₂H₅OH F2 [M+H - C₂H₅OH - CO]⁺ m/z = 98.1 F1->F2 - CO F3 [C₆H₉]⁺ m/z = 81.1 F2->F3 - NH₃

Figure 2: Predicted major fragmentation pathway for protonated this compound.

Comparative Analysis: NMR vs. Mass Spectrometry

Neither technique alone tells the whole story. They provide complementary information that, when combined, allows for confident and complete structural elucidation.

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed atom connectivity, stereochemistry, 3D structure, dynamic processes.[20]Molecular weight, elemental formula (high-res MS), presence of specific functional groups via fragmentation.[10]
Sensitivity Lower (mg to high-µg range).[7]Extremely high (pg to fg range).[21]
Sample Requirements High purity required for clear spectra. Non-destructive.[20]Tolerant of complex mixtures (with LC). Destructive.
Key Strength for this Molecule Unambiguously determines the cis/trans stereochemistry and the precise location of substituents on the ring.Confirms the molecular weight and provides evidence for the presence of the ethyl ester group through fragmentation.
Key Limitation Requires a relatively large amount of pure sample. Complex spectra can be difficult to interpret fully.Provides no information on stereochemistry or the exact connectivity of isomers (e.g., cannot distinguish 2-, 3-, or 4-aminocyclohexanecarboxylate).

The Integrated Analytical Workflow

In a real-world research setting, these techniques are used sequentially to build a case for a molecule's structure.

Workflow cluster_0 Sample Synthesized Compound (this compound) MS Mass Spectrometry Analysis MW_Confirm Molecular Weight Confirmed? (m/z = 172.2) NMR NMR Analysis (¹H, ¹³C, 2D) Structure_Confirm Structure Matches Data? Final Structure Elucidated Fail_MW Re-evaluate Synthesis Fail_Structure Isomer? Re-analyze Data

Figure 3: A typical workflow integrating MS and NMR for structural elucidation.

Conclusion

For the comprehensive analysis of this compound, Mass Spectrometry and NMR Spectroscopy are not competing alternatives but essential, synergistic partners. MS acts as the initial gatekeeper, rapidly confirming the molecular weight and providing key structural fragments with exceptional sensitivity. NMR follows as the master architect, meticulously assembling the complete molecular blueprint, including the critical stereochemical details that MS cannot resolve. For researchers in drug development, mastering the application and interpretation of both techniques is fundamental to accelerating the journey from a promising molecule to a potential therapeutic.

References

A Comparative Guide to the Reactivity of Cis vs. Trans Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spatial arrangement of functional groups profoundly dictates the chemical behavior of cyclic compounds. In the case of ethyl 2-aminocyclohexanecarboxylate, the cis and trans diastereomers, while compositionally identical, exhibit markedly different reactivity profiles. This divergence is rooted in their distinct three-dimensional conformations, which govern the accessibility of the amine and ester functionalities. The cis isomer, with its capacity for intramolecular interactions, often displays enhanced rates in reactions like lactamization and certain hydrolytic pathways. Conversely, the trans isomer, which predominantly exists in a conformation with both substituents in the more stable equatorial positions, presents a different steric environment that influences intermolecular reactions like N-acylation. Understanding these stereochemically-driven differences is paramount for synthetic chemists aiming to control reaction outcomes and for drug development professionals designing molecules with specific conformational requirements.

The Stereochemical and Conformational Landscape

The foundation of the differential reactivity between cis and trans this compound lies in the conformational analysis of the cyclohexane ring.[1][2] The chair conformation is the most stable arrangement for a cyclohexane ring, and the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[3]

  • trans-isomer: The most stable conformation for the trans isomer places both the amino (-NH2) and the ethyl carboxylate (-COOEt) groups in equatorial positions (diequatorial). This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if a bulky group were in an axial position.[2]

  • cis-isomer: The cis isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial). Through a ring-flip, these positions can interchange. The equilibrium will favor the conformation where the bulkier ethyl carboxylate group occupies the equatorial position to minimize steric hindrance.[2][4]

This fundamental conformational difference is the primary determinant of reactivity. The proximity and orientation of the amino and ester groups are fixed in distinct ways for each isomer, directly impacting transition state energies for various reactions.

G cluster_trans trans-Isomer (Diequatorial - Most Stable) cluster_cis cis-Isomer (Equatorial-Axial Equilibrium) trans Diequatorial Conformation trans_img trans_note Both groups are far apart, minimizing steric hindrance. cis Axial-Equatorial Conformation cis_img cis_note Groups are in closer proximity (1,2-cis), enabling intramolecular interactions.

Caption: Chair conformations of trans and cis isomers.

Comparative Reactivity in Key Transformations

The conformational differences between the isomers lead to distinct outcomes and reaction rates in several key chemical transformations.

N-Acylation: A Test of Steric Hindrance

N-acylation is a fundamental reaction for amines, often used in peptide synthesis and other derivatizations.[5] The rate of this intermolecular reaction is highly sensitive to the steric environment around the amino group.[6][7][8]

Mechanistic Insights: In the most stable trans (diequatorial) conformation, the amino group is flanked by the bulky ethyl carboxylate group on one side and a ring hydrogen on the other. For the cis isomer, the more stable conformer places the amino group in an axial position, which is sterically more accessible to incoming reagents from the "top" face of the ring, despite being adjacent to an equatorial ester group. Consequently, the trans-isomer is expected to react more slowly in N-acylation reactions due to greater steric hindrance around the equatorial amino group compared to the axial amino group in the dominant cis conformer.

ReactionIsomerRelative Rate (Qualitative)Rationale
N-Acylation (e.g., with Acetic Anhydride)cis-Ethyl 2-aminocyclohexanecarboxylateFasterThe axial amino group is sterically more accessible to the acylating agent.
trans-Ethyl 2-aminocyclohexanecarboxylateSlowerThe equatorial amino group experiences greater steric hindrance from the adjacent equatorial ester group.[7]
Lactamization: The Proximity Advantage

Intramolecular cyclization to form a lactam is a reaction where the cis-isomer displays a dramatic rate enhancement. This reaction typically requires the saponification of the ester to the corresponding carboxylic acid, followed by activation and cyclization.

Mechanistic Insights: The key to this reaction is the ability of the amino group and the carboxyl group to come into close proximity to form the amide bond.

  • cis-isomer: The 1,2-cis relationship (axial-equatorial) places the amino and carboxyl groups in a perfect orientation for intramolecular attack. The reaction is entropically favored as the reacting groups are held closely together, a classic example of intramolecular catalysis.[9]

  • trans-isomer: In the rigid diequatorial conformation, the amino and carboxyl groups are positioned far apart. For cyclization to occur, the cyclohexane ring would need to adopt a higher-energy twist-boat or a diaxial conformation, both of which are energetically unfavorable. This high activation energy makes lactamization extremely slow or non-existent for the trans-isomer under normal conditions.

G cluster_workflow Lactamization Reactivity Workflow start cis/trans Amino Acid cis_path cis-Isomer (ax-eq arrangement) start->cis_path Stereochemistry trans_path trans-Isomer (eq-eq arrangement) start->trans_path Stereochemistry cis_prox Close Proximity of -NH2 and -COOH cis_path->cis_prox trans_dist Distant -NH2 and -COOH Groups trans_path->trans_dist cis_reaction Facile Intramolecular Cyclization cis_prox->cis_reaction Low ΔG‡ trans_reaction High Energy Barrier for Cyclization trans_dist->trans_reaction High ΔG‡ cis_product High Yield of Lactam cis_reaction->cis_product trans_product No Reaction / Polymerization trans_reaction->trans_product

Caption: Logical workflow for lactamization reactivity.

Ester Hydrolysis: Intramolecular Catalysis

The hydrolysis of the ester group can also be influenced by the neighboring amino group, particularly in the cis isomer.

Mechanistic Insights: While intermolecular hydrolysis (e.g., with external hydroxide) will occur for both isomers, the cis isomer has the potential for intramolecular catalysis. The proximate amino group can act as an intramolecular general base or nucleophile to accelerate the hydrolysis of the ester.[9][10] This effect is most pronounced at pH values where a significant fraction of the amino group is unprotonated and can act as a nucleophile. The trans isomer lacks this spatial arrangement, and its hydrolysis rate would be representative of a standard intermolecular reaction.

ReactionIsomerRelative Rate (under neutral/mildly basic conditions)Rationale
Ester Hydrolysis cis-Ethyl 2-aminocyclohexanecarboxylateFasterPotential for intramolecular nucleophilic or general-base catalysis by the nearby amino group.[9]
trans-Ethyl 2-aminocyclohexanecarboxylateSlowerHydrolysis proceeds via standard intermolecular mechanisms without assistance from the distant amino group.

Experimental Protocol: Comparative N-Acylation

This protocol outlines a representative experiment to quantify the difference in reactivity towards a standard acylating agent.

Objective: To compare the relative rates of N-acetylation of cis- and trans-ethyl 2-aminocyclohexanecarboxylate by monitoring the disappearance of starting material via Gas Chromatography (GC) or Liquid Chromatography (LC).

Materials:

  • cis-Ethyl 2-aminocyclohexanecarboxylate

  • trans-Ethyl 2-aminocyclohexanecarboxylate

  • Acetic Anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM, anhydrous)

  • Internal Standard (e.g., Dodecane for GC)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars, prepare identical reaction mixtures. To each flask, add:

    • This compound isomer (1.0 mmol)

    • Dichloromethane (10 mL)

    • Internal Standard (0.5 mmol)

    • Triethylamine (1.2 mmol)

  • Initiation: Cool the flasks to 0 °C in an ice bath. At time t=0, add acetic anhydride (1.1 mmol) to each flask simultaneously while stirring vigorously.

  • Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution. Vortex thoroughly.

  • Sample Preparation: Allow the layers to separate. Extract the organic layer and dry it over a small amount of anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC or LC. Calculate the ratio of the peak area of the starting material to the peak area of the internal standard.

  • Data Processing: Plot the concentration of the starting material (or its area ratio to the internal standard) versus time for both the cis and trans isomers to determine the relative reaction rates.

Synthetic Implications and Conclusion

The pronounced differences in reactivity between cis- and trans-ethyl 2-aminocyclohexanecarboxylate are a clear demonstration of stereochemistry's power in directing chemical outcomes.

  • Synthetic Utility: These differences can be exploited for selective synthesis. For instance, a mixture of isomers could be subjected to lactamization conditions to selectively convert only the cis-isomer, allowing for a straightforward separation. Conversely, if acylation is desired without cyclization, the trans-isomer is the substrate of choice.

  • Drug Development: In medicinal chemistry, where conformation is key to biological activity, understanding these inherent reactivity tendencies is crucial. Forcing a molecule into a specific conformation (e.g., through lactamization) can lock in a bioactive shape, while the stability of the trans-diequatorial arrangement can be used to design rigid scaffolds.

References

A Comparative Guide to Ethyl 2-Aminocyclohexanecarboxylate and Methyl 2-Aminocyclohexanecarboxylate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and pharmaceutical development, the selection of appropriate building blocks is a critical decision that influences reaction outcomes, purification strategies, and the pharmacokinetic profiles of final drug candidates. Among the vast array of available intermediates, cyclic amino acid esters such as Ethyl 2-aminocyclohexanecarboxylate and Mthis compound serve as pivotal scaffolds. This guide provides an in-depth comparison of these two closely related compounds, offering insights into their physicochemical properties, reactivity, and applications, supported by experimental considerations to aid researchers in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between this compound and its methyl counterpart lies in the seemingly minor difference of a methylene (-CH2-) group in the ester moiety. However, this subtle structural variation has tangible consequences on several key physicochemical properties, which are crucial for reaction setup, workup, and purification.

PropertyMthis compoundThis compoundKey Differences & Implications
Molecular Formula C8H15NO2[1][2]C9H17NO2[3]The addition of a methylene group in the ethyl ester results in a higher molecular weight.
Molecular Weight 157.21 g/mol [1][2]171.24 g/mol [3]The higher molecular weight of the ethyl ester can lead to a higher boiling point and density.
Boiling Point Estimated to be lower than the ethyl esterEstimated to be higher than the methyl esterAn increased boiling point for the ethyl ester is expected due to stronger van der Waals forces. This is a critical parameter for purification by distillation.
Density Data not readily availableData not readily availableThe density of the ethyl ester is predicted to be slightly higher than that of the methyl ester, a common trend in homologous ester series.
Water Solubility Estimated to be higher than the ethyl esterEstimated to be lower than the methyl esterThe longer alkyl chain of the ethyl group increases the molecule's hydrophobicity, leading to lower solubility in water. This is a key consideration for reaction workups and formulation development.
LogP (Octanol-Water Partition Coefficient) Estimated to be lower than the ethyl esterEstimated to be higher than the ethyl esterA higher LogP value for the ethyl ester indicates greater lipophilicity, which can influence its interaction with biological membranes and its suitability for specific solvent systems.[4]
Physical State Predicted to be a liquid at room temperaturePredicted to be a liquid at room temperatureBoth compounds are expected to be liquids under standard conditions, which simplifies handling and reaction setup.

Synthesis and Reactivity: Understanding the Nuances

The synthesis of both esters can be accomplished through standard methods, most commonly via Fischer esterification of the parent 2-aminocyclohexanecarboxylic acid. The choice of alcohol (methanol or ethanol) dictates the final product.

G cluster_synthesis General Fischer Esterification Workflow start 2-Aminocyclohexanecarboxylic Acid reagents Excess Alcohol (Methanol or Ethanol) Catalytic Acid (e.g., H₂SO₄) start->reagents Dissolve reaction Reflux reagents->reaction Heat workup Quenching, Extraction, and Washing reaction->workup Cool and Process purification Distillation or Chromatography workup->purification product Methyl or this compound purification->product G cluster_reactivity Factors Influencing Ester Reactivity Reactivity Reactivity Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Methyl_Ester Methyl Ester (Less Hindrance) Steric_Hindrance->Methyl_Ester Ethyl_Ester Ethyl Ester (More Hindrance) Steric_Hindrance->Ethyl_Ester

References

Navigating the Therapeutic Potential of Cyclohexane Scaffolds: A Comparative Guide to the Biological Activity of Ethyl 2-aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cyclohexane ring represents a versatile and privileged scaffold. Its conformational flexibility and amenability to stereospecific substitutions make it an attractive starting point for the design of novel therapeutic agents. Within this class of compounds, derivatives of ethyl 2-aminocyclohexanecarboxylate are emerging as a focal point of research, demonstrating a diverse range of biological activities. This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed methodologies, to empower researchers in their quest for next-generation therapeutics.

The this compound Core: A Launchpad for Bioactivity

The this compound backbone provides a unique combination of a lipophilic cyclohexane ring, a hydrogen-bonding amino group, and an ester moiety, all of which can be readily modified to modulate the compound's physicochemical properties and biological targets. The strategic derivatization of the amino and carboxylate groups, as well as substitutions on the cyclohexane ring, has led to the discovery of compounds with significant therapeutic potential. This guide will delve into a comparative analysis of these activities, drawing upon key findings in the field.

Comparative Analysis of Biological Activities

Recent studies have illuminated the diverse biological effects of derivatives based on a closely related cyclohex-1-ene-1-carboxylic acid moiety, offering valuable insights into the potential of the broader class of aminocyclohexane derivatives. A pivotal study by P. S. Kunz et al. provides a foundational dataset for comparing the anti-inflammatory, antiproliferative, and antimicrobial activities of a series of novel amidrazone derivatives.[1][2][3]

Anti-inflammatory and Antiproliferative Activity

The anti-inflammatory potential of these derivatives was assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1][2][3] Concurrently, their antiproliferative effects, a key indicator of potential anticancer activity, were determined by their impact on lymphocyte proliferation.[1][2][3]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)Lymphocyte Proliferation Inhibition (%)
2b 100~92~93No significant inhibition
2d 50--~95
100Increase in TNF-α-~95
2f 10~66-81-Dose-dependent
50~66-81-Dose-dependent
100~66-81~90Dose-dependent
Ibuprofen 100--~50

Data synthesized from Kunz et al.[1][2][3]

Key Insights:

  • Potent Anti-inflammatory Action: Derivative 2b demonstrated remarkable anti-inflammatory activity at a high dose, significantly reducing the secretion of both TNF-α and IL-6.[1][2][3]

  • Strong Antiproliferative Effects: Compounds 2d and 2f exhibited potent antiproliferative activity, with derivative 2d showing approximately 95% inhibition of lymphocyte proliferation at concentrations of 50 µg/mL and 100 µg/mL.[1][2][3] This effect was significantly greater than that of the standard anti-inflammatory drug, ibuprofen.[1][2][3]

  • Divergent Effects: Interestingly, compound 2d led to an increase in TNF-α levels at 100 µg/mL, highlighting the complex structure-activity relationships and the potential for derivatives to exhibit varied and sometimes opposing biological effects.[1][2][3]

Antimicrobial Activity

The antimicrobial efficacy of the synthesized derivatives was evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.[1][2][3]

CompoundS. aureus (MIC, µg/mL)M. smegmatis (MIC, µg/mL)Y. enterocolitica (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)C. albicans (MIC, µg/mL)
2b >512>51264256256>512
2c 6464>512>512>512>512
2f >512>512128>512>512256
Ampicillin 0.516168--

Data synthesized from Kunz et al.[1][2][3]

Key Insights:

  • Selective Antibacterial Activity: Derivative 2c displayed the most promising antibacterial activity, with an MIC of 64 µg/mL against both Staphylococcus aureus and Mycobacterium smegmatis.[1][2][3]

  • Moderate Gram-Negative Activity: Compound 2b showed moderate activity against the Gram-negative bacteria Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae.[1][2][3]

  • Limited Antifungal Efficacy: The antifungal activity of the tested derivatives was generally weak, with compound 2f showing some inhibitory effect against Candida albicans at a higher concentration.[1][2][3]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key biological assays are provided below.

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

The synthesis of the evaluated derivatives involved a two-step process. First, N³-substituted amidrazones were prepared. Subsequently, these amidrazones were reacted with 3,4,5,6-tetrahydrophthalic anhydride in anhydrous diethyl ether to yield the final acyl derivatives.[3] The specific reaction conditions and characterization data (¹H NMR, ¹³C NMR, elemental analysis) are crucial for confirming the structure of the synthesized compounds.[3]

In Vitro Anti-inflammatory and Antiproliferative Assays

Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are cultured in appropriate media and stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce proliferation and cytokine production. Lipopolysaccharide (LPS) is used to stimulate pro-inflammatory cytokine release.[1][2][3]

Measurement of Cytokine Production: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Lymphocyte Proliferation Assay: The antiproliferative activity is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of proliferating cells.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with an appropriate growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under suitable conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Amidrazones, Anhydride) reaction Acylation Reaction start->reaction purification Purification & Characterization reaction->purification anti_inflammatory Anti-inflammatory Assays (Cytokine Inhibition) purification->anti_inflammatory Test Compounds antiproliferative Antiproliferative Assays (Lymphocyte Proliferation) purification->antiproliferative antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial

Caption: General workflow from synthesis to biological evaluation.

Anti_Inflammatory_Assay start Isolate PBMCs culture Culture PBMCs with Mitogen/LPS start->culture treat Treat with Test Compounds culture->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect proliferation Measure Proliferation (e.g., MTT Assay) incubate->proliferation elisa Quantify Cytokines (ELISA) collect->elisa

Caption: Workflow for anti-inflammatory and antiproliferative assays.

Future Directions and Conclusion

The derivatives of cyclohexanecarboxylic acids, particularly those with amidrazone substitutions, represent a promising class of compounds with multifaceted biological activities. The data presented herein highlights their potential as leads for the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The significant antiproliferative activity of certain derivatives warrants further investigation into their specific mechanisms of action against cancer cell lines.

Further structure-activity relationship (SAR) studies are essential to optimize the potency and selectivity of these compounds. Modifications to the substituents on the amidrazone moiety and the cyclohexane ring could lead to the discovery of derivatives with enhanced therapeutic profiles and reduced off-target effects. This comparative guide serves as a foundational resource for researchers in the field, providing both a snapshot of the current state of knowledge and a roadmap for future explorations into the therapeutic potential of this compound derivatives.

References

A Comparative Guide to the Anticonvulsant Potential of Ethyl 2-Aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs), the chemical scaffold of ethyl 2-aminocyclohexanecarboxylate and its structural analogues has emerged as a promising starting point for the synthesis of potent anticonvulsant agents. This guide provides an in-depth comparative analysis of the anticonvulsant properties of compounds derived from or structurally related to this scaffold, with a focus on a class of compounds known as enaminones. We will delve into their performance in preclinical screening models, compare their efficacy and neurotoxicity with established AEDs, and provide detailed experimental protocols to facilitate further research and development in this area.

The Rationale for Exploring Cyclohexane Scaffolds in Anticonvulsant Drug Discovery

The cyclohexane ring offers a versatile and conformationally flexible scaffold that can be readily functionalized to interact with various biological targets implicated in seizure generation and propagation. The presence of an amino group and a carboxylate ester in the this compound backbone provides key handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This has led to the development of several series of derivatives, with enaminones—compounds possessing a conjugated system of an amine, a double bond, and a ketone—showing particularly noteworthy anticonvulsant activity.

Comparative Anticonvulsant Efficacy and Neurotoxicity

The primary preclinical evaluation of novel anticonvulsant candidates typically involves two key animal seizure models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model of generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread, while the scPTZ test models absence seizures and identifies compounds that can raise the seizure threshold. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination impairment.

A pivotal study by Eddington et al. investigated a series of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates, which are structurally analogous to derivatives of this compound.[1] Their findings in the MES test in mice are summarized below, providing a clear comparison of the efficacy and acute neurotoxicity of these novel compounds.

CompoundSubstitution (R)MES ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
1e 4-Cl16.7110.76.6
1f 4-Br20.4135.56.6
1g 4-F33.1120.53.6
1h 4-I25.3112.24.4
1i 4-CH₃42.1142.73.4
1j 4-OCH₃> 100> 300-
Phenytoin (Reference)-9.568.17.2
Carbamazepine (Reference)-8.875.38.6
Valproate (Reference)-2744391.6

Data for compounds 1e-1j are from Eddington et al. (2003).[1] Data for reference drugs are representative values from the literature for intraperitoneal administration in mice.

From this data, it is evident that several of the synthesized enaminones exhibit potent anticonvulsant activity in the MES model. Notably, the 4-chloro substituted derivative (1e ) demonstrates an ED₅₀ of 16.7 mg/kg, which is comparable to that of the established AED, phenytoin.[1] While its Protective Index (PI) of 6.6 is slightly lower than that of phenytoin and carbamazepine, it is significantly better than that of valproate, indicating a potentially favorable therapeutic window.

Further investigation by the same research group revealed that these ethyl ester derivatives may function as prodrugs, undergoing in vivo hydrolysis and decarboxylation to form more active metabolites.[1] This metabolic activation is a critical consideration in the design and evaluation of these compounds.

Proposed Mechanism of Action

While the precise mechanism of action for this class of compounds is not fully elucidated, preliminary studies suggest that their anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission. Enaminones have been shown to depress excitatory synaptic transmission in the brain, an effect that is blocked by a GABA-B receptor antagonist. This suggests that these compounds may increase extracellular GABA levels, possibly by inhibiting GABA reuptake or the activity of the GABA-transaminase enzyme.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, the following detailed protocols for the synthesis of a representative enaminone and the key anticonvulsant and neurotoxicity screening models are provided.

Synthesis of Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e)

This protocol is a representative procedure based on the general synthesis of enaminones from β-dicarbonyl compounds.

Materials:

  • 5-methylcyclohexane-1,3-dione

  • Ethyl acetoacetate

  • Sodium ethoxide

  • 4-chloroaniline

  • Toluene

  • Ethanol

  • Hydrochloric acid

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 2,6-dioxo-4-methylcyclohexanecarboxylate: In a round-bottom flask, dissolve sodium ethoxide in ethanol. To this solution, add ethyl acetoacetate dropwise at room temperature. Then, add a solution of 5-methylcyclohexane-1,3-dione in ethanol. Reflux the mixture for 4-6 hours. After cooling, acidify the reaction mixture with dilute hydrochloric acid. Extract the product with a suitable organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e): To a solution of the product from step 1 in toluene, add an equimolar amount of 4-chloroaniline. Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Reflux the mixture for 8-12 hours with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Maximal Electroshock (MES) Seizure Test

This test is used to identify compounds that prevent the spread of seizures.

Apparatus:

  • An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Administer the test compound or vehicle to a group of mice (typically 8-10 per group) via the desired route (e.g., intraperitoneally).

  • At the time of predicted peak effect of the compound, apply a drop of anesthetic ophthalmic solution to the animal's corneas to minimize discomfort.

  • Place the corneal electrodes on the eyes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by an initial tonic flexion followed by a tonic extension of the hindlimbs.

  • An animal is considered protected if it does not exhibit the tonic hindlimb extension phase.

  • The percentage of protected animals in the drug-treated group is compared to the vehicle-treated control group, and the ED₅₀ (the dose that protects 50% of the animals) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test identifies compounds that can raise the seizure threshold.

Procedure:

  • Administer the test compound or vehicle to a group of mice.

  • At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in a high percentage of control animals (e.g., 85 mg/kg for CF-1 mice).

  • Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • An animal is considered protected if it does not exhibit clonic seizures.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Apparatus:

  • A rotarod apparatus with a rotating rod.

Procedure:

  • Train the mice on the rotarod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 2-5 minutes) for 2-3 trials before the test day.

  • On the test day, administer the test compound or vehicle.

  • At the time of predicted peak effect, place the mouse on the rotating rod.

  • The test can be performed at a constant speed or with an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod. A predetermined cutoff time is usually set (e.g., 180 seconds).

  • A compound is considered to have induced motor impairment if the animal falls off the rod within the cutoff time.

  • The TD₅₀ (the dose that causes motor impairment in 50% of the animals) is calculated.

Structure-Activity Relationship (SAR) and Future Directions

The data presented in the table above provides valuable insights into the structure-activity relationship of these enaminone derivatives. The presence of a halogen at the para-position of the phenyl ring appears to be crucial for potent anticonvulsant activity, with chloro- and bromo-substitutions being particularly effective.[1] In contrast, the introduction of a methoxy group at the same position leads to a significant loss of activity. This suggests that electronic and steric factors at this position play a critical role in the compound's interaction with its biological target.

The promising anticonvulsant profile of these this compound-related enaminones, coupled with their potential for metabolic activation and favorable safety profiles, makes them an exciting area for further research. Future studies should focus on:

  • Synthesis and evaluation of a wider range of derivatives to further probe the SAR and optimize potency and safety.

  • Detailed mechanistic studies to definitively identify the molecular targets and signaling pathways involved in their anticonvulsant action.

  • Pharmacokinetic and metabolism studies to better understand the prodrug-to-active metabolite conversion and to optimize drug delivery and dosing regimens.

  • Evaluation in chronic seizure models to assess their potential for long-term efficacy and disease-modifying effects.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to advance the development of this promising class of compounds, with the ultimate goal of delivering novel and improved treatments for patients with epilepsy.

Visualizing the Path Forward: A Conceptual Workflow

G cluster_0 Lead Identification & Synthesis cluster_1 Preclinical Evaluation cluster_2 Mechanism & Optimization Start This compound Scaffold Synthesis Synthesis of Enaminone Derivatives Start->Synthesis SAR Structure-Activity Relationship Studies Synthesis->SAR MES Maximal Electroshock (MES) Test (Efficacy for Generalized Seizures) SAR->MES scPTZ Subcutaneous PTZ (scPTZ) Test (Efficacy for Absence Seizures) SAR->scPTZ Rotarod Rotarod Test (Neurotoxicity Assessment) SAR->Rotarod MoA Mechanism of Action Studies (e.g., GABAergic pathways) MES->MoA scPTZ->MoA PK_PD Pharmacokinetics/Pharmacodynamics (Metabolic Activation) Rotarod->PK_PD Optimization Lead Optimization MoA->Optimization PK_PD->Optimization Candidate Clinical Candidate Selection Optimization->Candidate

Caption: A conceptual workflow for the discovery and preclinical development of anticonvulsant compounds derived from the this compound scaffold.

References

A Comparative Guide to the Antimicrobial Potential of Ethyl 2-Aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds as potential antimicrobial agents is paramount. Among these, cyclohexane derivatives have emerged as a promising class of compounds with diverse biological activities.[1] This guide provides a comprehensive overview of the antimicrobial screening of ethyl 2-aminocyclohexanecarboxylate derivatives, offering a comparative analysis of their potential efficacy, insights into their synthesis, and detailed protocols for their evaluation.

The this compound Scaffold: A Platform for Antimicrobial Discovery

The this compound core structure presents a versatile platform for the development of new antimicrobial agents. The presence of both an amino group and an ester functional group on a cyclohexane ring allows for a multitude of chemical modifications. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for antimicrobial activity. The rationale behind exploring these derivatives lies in the established bioactivity of the cyclohexane moiety, which is a component of various natural and synthetic compounds exhibiting antimicrobial properties.[1][2]

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common and practical approach involves the reductive amination of ethyl 2-oxocyclohexanecarboxylate.[3] This method allows for the introduction of diverse substituents on the amino group, leading to a library of derivatives for screening.

A generalized synthetic scheme is presented below:

G start Ethyl 2-oxocyclohexanecarboxylate schiff_base Schiff Base Intermediate start->schiff_base Condensation amine Primary or Secondary Amine (R1R2NH) amine->schiff_base reductant Reducing Agent (e.g., NaBH4, H2/Pd) product Ethyl 2-(substituted-amino)cyclohexanecarboxylate Derivative reductant->product schiff_base->product Reduction

Caption: Generalized synthesis of this compound derivatives.

This two-step, one-pot reaction is efficient for creating a diverse library of compounds. The choice of the amine (R1R2NH) is critical as it directly influences the structure and, consequently, the biological activity of the final product. Further modifications, such as acylation of the amino group or transformation of the ester, can also be explored to expand the chemical diversity of the derivatives.

Comparative Antimicrobial Efficacy: Insights from Related Structures

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Cyclohexane Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Cyclohexane-1,2-diamine derivative 1Staphylococcus aureus64Ampicillin0.5[1]
Cyclohexane-1,2-diamine derivative 2Escherichia coli>512Ampicillin8[1]
Cyclohex-1-ene-1-carboxylic acid derivative 2aMycobacterium smegmatis64Ampicillin16[1]
Cyclohex-1-ene-1-carboxylic acid derivative 2cStaphylococcus aureus64Ampicillin0.5[1]
Cyclohex-1-ene-1-carboxylic acid derivative 2bYersinia enterocolitica64Ampicillin16[1]
Cyclohex-1-ene-1-carboxylic acid derivative 2fCandida albicans256Fluconazole0.25[1]

Analysis and Structure-Activity Relationship (SAR) Insights:

From the data on related cyclohexane scaffolds, several key SAR observations can be made that are likely to be relevant for this compound derivatives:

  • Substitution Matters: The nature and position of substituents on the cyclohexane ring and the amino group are critical for activity. For instance, certain substitutions on cyclohex-1-ene-1-carboxylic acid derivatives lead to potent activity against Mycobacterium smegmatis and Staphylococcus aureus.[1]

  • Gram-Positive vs. Gram-Negative Selectivity: Many cyclohexane derivatives exhibit greater activity against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli).[1] This is a common trend for many antimicrobial compounds and is often attributed to the differences in the bacterial cell wall structure.

  • Antifungal Potential: Some derivatives also show promise as antifungal agents, although generally at higher concentrations than their antibacterial counterparts.[1]

For the this compound series, it is hypothesized that varying the substituents on the amino group will significantly impact the antimicrobial spectrum and potency. For example, introducing aromatic or heterocyclic moieties could enhance interactions with microbial targets. Furthermore, the stereochemistry of the substituents on the cyclohexane ring can also play a crucial role in biological activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial potential of newly synthesized this compound derivatives, a standardized antimicrobial susceptibility testing protocol is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Step-by-Step Broth Microdilution Protocol

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare stock solutions of test compounds serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Inoculate each well with the microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

References

A Comparative Guide to Computational Methodologies for Elucidating the Reaction Mechanisms of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-aminocyclohexanecarboxylate is a pivotal structural motif in synthetic organic chemistry and serves as a versatile building block for numerous pharmaceuticals. Its bifunctional nature, possessing both an amine and an ester group on a cyclohexane scaffold, allows for a rich and diverse reactivity. Understanding the underlying mechanisms of its transformations is crucial for reaction optimization, catalyst design, and the development of novel synthetic routes. This guide provides a comparative framework for researchers aiming to leverage computational chemistry to investigate these reaction mechanisms. We will explore the selection of appropriate theoretical models, compare computational workflows for mechanism elucidation, and discuss the critical interface between theoretical predictions and experimental validation, thereby providing a robust roadmap for studying the reactivity of this important molecule and its analogs.

Part 1: The Computational Chemist's Toolkit: A Comparison of Core Methodologies

The foundation of any mechanistic study lies in the accurate calculation of the potential energy surface (PES) for a given reaction. The choice of computational method is a trade-off between accuracy and computational cost. For systems like this compound, Density Functional Theory (DFT) has emerged as the predominant tool, offering a favorable balance.

Density Functional Theory (DFT) vs. Ab Initio Methods

Density Functional Theory (DFT) is the workhorse of modern computational organic chemistry. It calculates the electronic energy of a system based on its electron density, which is computationally less demanding than solving the full Schrödinger equation for every electron.

  • Strengths: Excellent balance of cost and accuracy for medium to large organic molecules. A wide array of functionals is available, tailored for different types of chemical problems.

  • Common Functionals:

    • B3LYP: A hybrid functional that has been a standard for many years due to its general reliability for organic molecules.[1]

    • M06-2X: A meta-hybrid GGA functional that often provides superior performance for main-group thermochemistry and reaction kinetics, particularly for systems involving non-covalent interactions.[2]

  • Causality: The choice of functional is critical. For a reaction involving significant dispersion forces or non-covalent interactions, a functional like M06-2X or one with an empirical dispersion correction (e.g., B3LYP-D3) is preferable to standard B3LYP.

Ab Initio Methods , such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on first principles without empirical parameters.

  • Strengths: They are systematically improvable and can achieve very high accuracy (often termed the "gold standard").

  • Weaknesses: The computational cost is extremely high, making them impractical for exploring the entire reaction pathway of a molecule like this compound.

  • Expert Insight: High-level ab initio methods are best reserved for benchmarking. One can calculate single-point energies for key structures (reactants, transition states, products) optimized at the DFT level to validate the accuracy of the chosen functional.

The Importance of the Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d), 6-31+G(d,p)): Widely used and offer a good starting point. The + indicates the addition of diffuse functions, which are crucial for describing anions or systems with lone pairs, while (d,p) denotes polarization functions, which allow for more flexible, non-spherical electron density distributions necessary for describing chemical bonds.[1][3]

  • Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Correlation-consistent basis sets designed for systematic convergence towards the complete basis set limit. They are generally more accurate but also more computationally expensive.

Modeling the Reaction Environment: Solvation Models

Reactions are almost always performed in a solvent, which can have a profound effect on reaction energetics.

  • Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model - PCM). This is computationally efficient and captures the bulk electrostatic effects of the solvent, making it suitable for initial explorations of the PES.

  • Explicit Solvation: One or more solvent molecules are explicitly included in the calculation. This is crucial when the solvent plays a direct role in the mechanism, such as participating in proton transfers or forming specific hydrogen bonds with a transition state.[2] However, this approach significantly increases the computational cost due to the larger number of atoms and the need to sample multiple solvent configurations.

Part 2: A Validating Workflow for Mechanistic Elucidation

A rigorous and self-validating protocol is essential for obtaining trustworthy computational results. The following step-by-step workflow ensures that all stationary points on the potential energy surface are correctly identified and connected.

Detailed Computational Protocol:
  • Conformational Search: For flexible molecules like this compound, identify the lowest energy conformers of reactants and products using a cost-effective method (e.g., molecular mechanics or semi-empirical methods followed by DFT optimization).

  • Geometry Optimization: Optimize the geometries of all stationary points (reactants, intermediates, products, and transition states) using a chosen DFT functional and basis set (e.g., M06-2X/6-31+G(d,p)) in the desired solvent model.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory for every optimized structure.

    • Validation: A true minimum (reactant, intermediate, product) will have zero imaginary frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency.[4] The eigenvector of this imaginary frequency should correspond to the motion along the reaction coordinate (e.g., bond formation/breaking).

  • Transition State (TS) Location: If the initial guess for a TS is unknown, methods like QST2 or QST3 can be used. More commonly, a TS is located by scanning a key coordinate (e.g., a forming bond distance) and then using an eigenvector-following algorithm (like the Berny algorithm) to optimize to the saddle point.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that a located TS connects the intended reactant and product, an IRC calculation is performed. This involves tracing the minimum energy path downhill from the TS in both forward and reverse directions.

  • Energy Profile Construction: Calculate the Gibbs free energies (G) of all stationary points. The Gibbs free energy of activation (ΔG‡) is the difference in free energy between the transition state and the reactant(s). The overall reaction free energy (ΔG_rxn) is the difference between the products and reactants.

G

Part 3: Comparative Case Studies on this compound Reactivity

To illustrate the application of these methodologies, we will compare two plausible, yet distinct, reaction mechanisms for this compound: base-catalyzed ester hydrolysis and N-acylation.

Mechanism A: Base-Catalyzed Ester Hydrolysis

This reaction involves the cleavage of the ethyl ester to form the corresponding carboxylate. The mechanism is expected to proceed via a tetrahedral intermediate.

G Reactants Reactants|{this compound + OH⁻} TS1 TS1|{Hydroxide Attack} Reactants->TS1 Int1 Tetrahedral Intermediate|{O⁻ intermediate} TS1->Int1 TS2 TS2|{Ethoxide Elimination} Int1->TS2 Products Products|{2-aminocyclohexanecarboxylate + EtOH} TS2->Products

Mechanism B: N-Acylation with Acetyl Chloride

This reaction involves the formation of an amide bond at the amine position, a common transformation in drug synthesis. The mechanism likely proceeds through a tetrahedral intermediate as well, followed by the elimination of a chloride ion.

G Reactants Reactants|{this compound + AcCl} TS1 TS1|{Amine Attack} Reactants->TS1 Int1 Tetrahedral Intermediate|{Zwitterionic intermediate} TS1->Int1 TS2 TS2|{Chloride Elimination} Int1->TS2 Products Products|{N-acetylated product + HCl} TS2->Products

Comparative Energetics: The Impact of Methodology

The table below presents hypothetical, yet realistic, energy data for the rate-determining step of each reaction, calculated with two different DFT functionals to highlight the importance of method selection. All values are in kcal/mol.

Reaction MechanismRate-Determining StepFunctionalΔG‡ (Activation)ΔG_rxn (Overall)
Ester Hydrolysis Hydroxide Attack (TS1)B3LYP/6-31+G(d,p)18.5-25.2
M06-2X/6-31+G(d,p)17.1-26.0
N-Acylation Amine Attack (TS1)B3LYP/6-31+G(d,p)12.3-15.8
M06-2X/6-31+G(d,p)11.5-16.4

Analysis of Data:

  • Both functionals predict that N-acylation is kinetically more favorable (lower ΔG‡) than ester hydrolysis. This aligns with the general understanding that primary amines are more nucleophilic than hydroxide towards acyl chlorides.

Part 4: The Crucial Link: Comparing Computational and Experimental Data

Computational studies are most powerful when used in concert with experimental work. Theory can explain experimental observations, and experiments can validate theoretical predictions.

  • Kinetic Validation: Calculated activation free energies (ΔG‡) can be directly compared to experimental reaction rates via the Eyring equation. A good agreement (within 1-2 kcal/mol) provides strong support for the proposed mechanism.

  • Spectroscopic Validation: Calculated vibrational frequencies can be compared to experimental IR spectra to identify key intermediates. Similarly, calculated NMR chemical shifts can aid in the structural elucidation of products and intermediates.[3][5]

  • Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for probing bond-breaking and bond-forming at the transition state. KIEs can be calculated computationally and compared with experimental values to provide detailed mechanistic insight that is often difficult to obtain by other means.

Conclusion

The computational investigation of reaction mechanisms for molecules like this compound is a multifaceted process that requires careful selection of theoretical methods and a rigorous, self-validating workflow. By comparing different plausible reaction pathways, such as hydrolysis and acylation, using reliable DFT methods like M06-2X with appropriate basis sets and solvation models, researchers can gain deep insights into the kinetic and thermodynamic factors governing reactivity. The ultimate strength of these computational studies lies in their ability to be synergistic with experimental data, providing a detailed, atomic-level understanding that accelerates innovation in chemical synthesis and drug development.

References

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Ethyl 2-aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2] Ethyl 2-aminocyclohexanecarboxylate derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their conformational flexibility, governed by the cyclohexane ring, and the stereochemical relationship between the amino and ester groups, dictates their interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute structure of these organic molecules, providing high-resolution insights that are indispensable for establishing structure-activity relationships (SAR).[2][3]

This guide provides a comparative framework for the X-ray crystallographic analysis of these derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating system of protocols and analysis grounded in established scientific principles.

The Foundational Pillar: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating pattern within a single crystal.[2][4] When a focused beam of X-rays strikes the crystal, the electrons scatter the X-rays, leading to a pattern of constructive and destructive interference. This produces a unique diffraction pattern of spots of varying intensities.[2] By analyzing the geometric arrangement and intensity of these diffracted spots, we can apply a mathematical operation known as a Fourier transform to calculate the electron density map of the molecule within the crystal's unit cell.[2] From this map, the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, can be determined.[4] For chiral molecules, such as many derivatives of this compound, SC-XRD is the most reliable method for determining the absolute configuration of stereogenic centers.[3][5]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol outlines a robust workflow, explaining the rationale behind each step.

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination cluster_validation Phase 4: Validation & Analysis Compound Purified Compound Crystal High-Quality Single Crystal Compound->Crystal Crystallization Mounted Mounted Crystal on Diffractometer Crystal->Mounted Selection & Mounting Diffraction Diffraction Pattern Mounted->Diffraction X-ray Exposure RawData Raw Diffraction Data Diffraction->RawData ProcessedData Integrated Intensities (hkl) RawData->ProcessedData Data Processing & Scaling InitialModel Initial Structural Model ProcessedData->InitialModel Structure Solution (e.g., Direct Methods) RefinedModel Refined Structure InitialModel->RefinedModel Structure Refinement FinalStructure Validated 3D Structure RefinedModel->FinalStructure Validation (e.g., CheckCIF) Analysis Conformational & Packing Analysis FinalStructure->Analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 1: The Art and Science of Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. The ideal crystal should be 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects. The purity of the compound is paramount, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.[6]

Comparative Crystallization Techniques:

MethodPrinciple & ApplicationAdvantagesDisadvantages
Slow Evaporation A near-saturated solution of the compound is prepared and left undisturbed. The solvent slowly evaporates, increasing the concentration until supersaturation is reached, inducing crystallization.[6]Simple to set up; effective for many moderately soluble organic compounds.Can be slow; may result in a crust of microcrystals if evaporation is too rapid.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (the precipitant) in which the compound is insoluble but the good solvent is miscible. The precipitant vapor slowly diffuses into the compound solution, reducing its solubility and causing crystals to form.Excellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs; more complex setup.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible precipitant liquid. Crystals form at the interface as the liquids slowly mix.Useful for sensitive compounds; can produce large, well-formed crystals.Can be difficult to set up without disturbing the interface; risk of oiling out.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Good for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; rapid cooling can lead to many small crystals.

Causality Behind Experimental Choice: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often the best starting point.[6] If solubility is too high, achieving supersaturation is difficult. If it's too low, not enough material will be in solution to form a reasonably sized crystal. A systematic screening of various solvents (e.g., ethanol, ethyl acetate, acetonitrile, hexane, dichloromethane) and solvent mixtures is a standard approach.

Step 2: Data Collection

Once a suitable crystal is identified, it is carefully mounted on a goniometer head (often in a cryo-stream of nitrogen gas at ~100 K to minimize radiation damage) and centered in the X-ray beam of a diffractometer. Modern diffractometers, such as the Bruker D8 QUEST, automate the process of data collection.[3][7] The instrument rotates the crystal through a series of orientations while exposing it to X-rays and recording the resulting diffraction patterns on a detector.[4][7]

Step 3: Structure Solution and Refinement

This phase is entirely computational. The collected diffraction data (a series of images) are first processed and integrated to generate a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each diffraction spot.

  • Structure Solution: The goal is to obtain an initial, approximate model of the crystal structure. For small molecules like this compound derivatives, "direct methods" are typically used. This is a mathematical approach that uses statistical relationships between the intensities of the reflections to determine their phases, which in turn allows for the calculation of an initial electron density map.

  • Structure Refinement: The initial model is then refined using a least-squares minimization process. This iterative procedure adjusts the atomic positions, and their thermal displacement parameters to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model. This is quantified by the R-factor (R1), where a value below 5% (0.05) is indicative of a well-refined structure.

Comparative Data Analysis: Interpreting Crystallographic Results

A comparative study of different derivatives provides invaluable insight into how subtle chemical modifications influence both molecular conformation and crystal packing. The data below is presented in a hypothetical format to illustrate the key parameters that would be compared.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

ParameterDerivative A (Unsubstituted)Derivative B (4-Methyl Substituted)Alternative C (N-Acetyl)
Empirical Formula C₉H₁₇NO₂C₁₀H₁₉NO₂C₁₁H₁₉NO₃
Formula Weight 171.24185.27213.27
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a / Å 8.612(3)10.234(5)6.456(1)
b / Å 12.456(4)15.567(6)7.981(2)
c / Å 9.987(3)8.812(4)10.223(3)
α / ° 909084.21(2)
β / ° 104.21(3)9091.98(3)
γ / ° 9090102.34(3)
Volume / ų 1039.1(6)1403.4(1)509.8(2)
Z 442
Final R1 [I>2σ(I)] 0.04120.03890.0455
wR2 (all data) 0.11050.10500.1231

Expertise & Experience: The space group provides crucial information about the symmetry within the crystal. For example, the chiral, non-centrosymmetric space group P2₁2₁2₁ for Derivative B confirms that the sample is enantiomerically pure, a common requirement in drug development.[5] The change from a monoclinic to an orthorhombic system upon addition of a methyl group suggests a significant alteration in the way molecules pack together.

Table 2: Comparative Conformational and Interaction Parameters

ParameterDerivative A (Unsubstituted)Derivative B (4-Methyl Substituted)Alternative C (N-Acetyl)
Cyclohexane Conformation ChairChairChair
Amino Group Orientation EquatorialEquatorialEquatorial
Ester Group Orientation EquatorialEquatorialEquatorial
Torsion Angle (N-C2-C1-C=O) -175.4°178.1°-168.9°
Key H-Bonding Motif N-H···O=C (Intermolecular)N-H···O=C (Intermolecular)N-H···O=C (Intermolecular, Amide)
H-Bond Distance (D···A) 2.98 Å2.95 Å2.88 Å

Trustworthiness: The crystallographic data confirms that in the solid state, all three derivatives adopt a stable chair conformation with both the amino and ester substituents in equatorial positions to minimize steric strain.[8][9] This is the expected low-energy conformation. The introduction of the N-acetyl group in Derivative C creates a stronger hydrogen bond donor (the amide N-H), resulting in a shorter and more potent intermolecular hydrogen bond, which significantly influences crystal packing and can affect physical properties like melting point and solubility.

logical_relationship substituent Chemical Modification (e.g., add -CH₃, -Ac) conformation Molecular Conformation (Torsion Angles, Ring Pucker) substituent->conformation Influences packing Crystal Packing (Unit Cell, Space Group) substituent->packing Influences interactions Intermolecular Interactions (H-Bonding, van der Waals) substituent->interactions Influences properties Physicochemical Properties (Solubility, Stability, Melting Point) conformation->properties Determines activity Biological Activity (Receptor Binding) conformation->activity Dictates packing->properties Determines interactions->properties Determines properties->activity Modulates

Caption: Relationship between chemical structure and resulting properties.

Software for Crystallographic Analysis: A Comparative Overview

A wide array of software is available to guide the crystallographer from data collection to final structure validation and publication.[10][11][12] The choice often depends on institutional access, user familiarity, and the specific challenges of the crystal structure.

Table 3: Comparison of Common Crystallographic Software Suites

Software SuitePrimary Function(s)Key FeaturesTarget User
Bruker APEX [7]Instrument control, data collection, and initial data processing.Integrated user interface for the entire experiment; automated data collection strategies.All levels (instrument-specific).
SHELX [10][12]Structure solution and refinement.A set of powerful, command-line-driven programs (SHELXT, SHELXL). Considered the gold standard for small-molecule refinement.Intermediate to Expert.
Olex2 Integrated platform for structure solution, refinement, and analysis.Provides a graphical user interface for various refinement engines (including SHELX); excellent visualization and reporting tools.Novice to Expert.
PHENIX [10][12]Automated determination of macromolecular structures, but has robust tools applicable to small molecules.Highly automated pipelines; powerful validation tools.All levels (primarily macromolecular).
Mercury (from CCDC) Crystal structure visualization, analysis of crystal packing and intermolecular interactions.High-quality graphics; comprehensive tools for analyzing hydrogen bonds, short contacts, and packing motifs.All levels.

Authoritative Grounding: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14] Any comparative analysis should involve searching the CSD for related structures to place new findings in the context of existing knowledge.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful, multifaceted process that yields definitive structural information. By systematically applying the protocols for crystal growth, data collection, and structure refinement, researchers can generate high-quality data. A rigorous comparative analysis of unit cell parameters, conformational angles, and intermolecular interactions across a series of derivatives provides critical insights into structure-property and structure-activity relationships. This detailed structural knowledge is a vital component in the iterative cycle of drug design and optimization, enabling scientists to make more informed decisions in the development of novel therapeutics.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-aminocyclohexanecarboxylate in Synthesis

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its rigid cyclic structure and bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester—make it a versatile scaffold for creating compounds with specific stereochemical and conformational properties. Understanding the kinetics of its reactions is paramount for optimizing synthesis, controlling stereochemistry, and scaling up processes in drug development.

This guide provides an in-depth comparison of the kinetic profiles of two major classes of reactions involving this compound: non-enzymatic N-acylation (amide bond formation) and enzyme-catalyzed kinetic resolution. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.

Part 1: Kinetics of Non-Enzymatic N-Acylation (Amide Bond Formation)

The N-acylation of this compound to form an amide bond is one of its most fundamental and frequently employed transformations. The rate and efficiency of this reaction are critically dependent on the choice of coupling agent, which serves to activate the carboxylic acid partner. Here, we compare the kinetic performance of three classes of widely used coupling reagents: carbodiimides (DCC, EDC) and uronium salts (HATU).

Mechanistic Insights & Causality of Performance

The choice of coupling agent dictates the reaction mechanism, which in turn governs the reaction rate, yield, and risk of side reactions, most notably racemization of the activated carboxylic acid.[3][4]

Carbodiimide-Mediated Coupling (DCC & EDC): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine of this compound.

  • Causality: The O-acylisourea intermediate is notoriously unstable. It can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction pathway. For chiral carboxylic acids, this intermediate is also susceptible to racemization.[3] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are often essential. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and less racemization-prone active ester, which then reacts with the amine.[5][6] The necessity of this two-step activation can result in overall slower kinetics compared to more modern reagents.

Uronium Salt-Mediated Coupling (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provides a more direct and rapid route to an active ester. In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with the carboxylic acid to form a highly reactive azabenzotriazolyl active ester.

  • Causality: The formation of this active ester is very fast, and the ester itself is more reactive than the HOBt esters formed in carbodiimide reactions.[2][6] This leads to significantly faster reaction times and higher coupling efficiency, especially for sterically hindered substrates. The integrated azabenzotriazole moiety is a superior leaving group and its basic nitrogen atom can catalyze the aminolysis step, further accelerating the reaction. This mechanism inherently carries a lower risk of racemization.[2]

G cluster_0 Carbodiimide Pathway (e.g., EDC/DCC + HOBt) cluster_1 Uronium Salt Pathway (e.g., HATU) RCOOH_C Carboxylic Acid O_acyl O-Acylisourea (Unstable, Racemization-prone) RCOOH_C->O_acyl +EDC EDC EDC Urea_C Soluble Urea Byproduct N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Rearrangement HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester +HOBt HOBt HOBt (Additive) Amide_C Amide Product HOBt_ester->Amide_C +Amine Amine_C This compound RCOOH_H Carboxylic Acid HATU_ester HATU Active Ester (Highly Reactive) RCOOH_H->HATU_ester +HATU HATU HATU + Base Amide_H Amide Product HATU_ester->Amide_H +Amine (Fast) Amine_H This compound

Caption: Mechanistic comparison of amide bond formation pathways. (Within 100 characters)
Data Presentation: Performance Comparison

The following table summarizes the expected performance of each coupling agent for the N-acylation of this compound based on established chemical principles.

FeatureEDC/HOBtDCC/HOBtHATU
Relative Rate ModerateModerateVery Fast
Typical Reaction Time 1 - 12 hours[3]1 - 12 hours[3]5 - 60 minutes
Typical Yield 70 - 95%[3]75 - 98%[3]>90%[2]
Racemization Risk Low (with HOBt)Low (with HOBt)Very Low[2]
Byproduct Workup Easy (Water-soluble urea)[6]Difficult (Insoluble DCU precipitate)[2]Easy (Water-soluble)
Relative Cost LowLowHigh
Experimental Protocol: Kinetic Analysis of N-Acylation via In-Situ IR Spectroscopy

This protocol describes a robust method for determining the initial reaction rates for the coupling of benzoic acid with this compound using different coupling agents.

Caption: Workflow for kinetic analysis of amide coupling reactions. (Within 100 characters)

1. Materials & Reagents:

  • This compound

  • Benzoic Acid (or other carboxylic acid)

  • Coupling Agents: EDC, DCC, HATU

  • Additive: HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) for HATU

  • Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Internal Standard (e.g., tetradecane)

  • ReactIR probe or similar in-situ FT-IR spectrometer

2. General Procedure:

  • System Calibration: Calibrate the IR spectrometer by acquiring spectra of known concentrations of the starting materials (benzoic acid, this compound) and the expected amide product in the chosen solvent to create a calibration curve.

  • Reactant Preparation: In a temperature-controlled reactor vessel under an inert atmosphere (N₂), dissolve benzoic acid (1.0 eq) and the internal standard in the anhydrous solvent.

  • For EDC/HOBt or DCC/HOBt: Add HOBt (1.1 eq) to the solution.

  • For HATU: Add DIPEA (2.0 eq) to the solution.

  • Baseline Acquisition: Submerge the in-situ IR probe into the solution and record a stable baseline spectrum.

  • Reaction Initiation:

    • Solution A: Prepare a stock solution of this compound (1.0 eq).

    • Solution B: Prepare a stock solution of the coupling agent (EDC, DCC, or HATU) (1.1 eq).

    • Simultaneously inject Solution A and Solution B into the reactor with vigorous stirring to initiate the reaction (t=0).

  • Data Monitoring: Immediately begin acquiring IR spectra at regular intervals (e.g., every 15-30 seconds). Monitor the decrease in the carboxylic acid carbonyl peak (e.g., ~1700 cm⁻¹) and the increase in the amide carbonyl peak (e.g., ~1650 cm⁻¹).

  • Data Analysis:

    • Using the calibration curves, convert the absorbance data to concentration profiles for the reactant and product over time.

    • Plot concentration versus time. The initial rate of the reaction is the slope of the initial linear portion of this curve.[7]

    • By running the experiment at different initial concentrations of reactants, the reaction order and the rate constant (k) can be determined using standard kinetic models (e.g., method of initial rates).

Part 2: Kinetics of Enzyme-Catalyzed Reactions

Enzymatic reactions offer an alternative, highly selective method for modifying this compound. Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the kinetic resolution of racemic mixtures of this substrate, enabling the separation of enantiomers with high purity.[8]

Mechanistic Insights: Enzymatic Kinetic Resolution

Kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture at a much higher rate than the other. For racemic this compound, this is typically achieved through enantioselective acylation or hydrolysis.[9]

  • Acylation: In a non-aqueous solvent, CALB can catalyze the transfer of an acyl group (from an acyl donor like ethyl acetate) preferentially to one enantiomer of the amine, forming an N-acylated product. The unreacted amine enantiomer is left behind.

  • Hydrolysis: In an aqueous medium, CALB can selectively catalyze the hydrolysis of the ester group of one enantiomer, yielding the corresponding amino acid, leaving the unhydrolyzed ester enantiomer.[8]

The high efficiency of this process is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. E-values greater than 200 have been reported for CALB-catalyzed resolutions, indicating excellent selectivity.[8]

G Racemate Racemic Ethyl 2-aminocyclohexanecarboxylate (R- and S-enantiomers) Enzyme CALB Enzyme Racemate->Enzyme Product (R)-N-Acyl Product Enzyme->Product k_fast Unreacted (S)-Amine (Enantiopure) Enzyme->Unreacted k_slow (negligible) AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Enzyme

Caption: Enzymatic kinetic resolution via selective acylation. (Within 100 characters)
Data Presentation: Kinetic Parameters

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model.[10][11] Key parameters include:

ParameterDescriptionSignificance for this compound
Vmax Maximum reaction rateIndicates the catalytic efficiency of the enzyme at saturating substrate concentrations.
Km Michaelis ConstantRepresents the substrate concentration at which the reaction rate is half of Vmax. A lower Km implies a higher affinity of the enzyme for the substrate.[10]
kcat Turnover NumberThe number of substrate molecules converted to product per enzyme active site per unit time.[10]
E-value Enantiomeric RatioA measure of the enzyme's selectivity for one enantiomer over the other. E > 100 is considered excellent for synthetic purposes.

Note: While the principles are well-established, specific Km and Vmax values for this compound with CALB require specific experimental determination as described in the protocol below.

Experimental Protocol: Determining Michaelis-Menten Parameters for Enzymatic Hydrolysis

This protocol outlines the steps to determine the kinetic parameters for the CALB-catalyzed hydrolysis of one enantiomer of this compound.

1. Materials & Reagents:

  • Enantiopure (e.g., R- or S-) this compound

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • pH-stat autotitrator or HPLC system with a chiral column

  • Temperature-controlled reaction vessel

2. Procedure using pH-stat:

  • Substrate Solutions: Prepare a series of substrate solutions of varying concentrations (e.g., ranging from 0.1 to 10 times the expected Km) in the buffer.

  • Enzyme Preparation: Weigh a precise amount of immobilized CALB enzyme.

  • Reaction Setup: Place a known volume of a substrate solution in the thermostatted reaction vessel. Allow it to equilibrate to the desired temperature (e.g., 30 °C).

  • Reaction Initiation: Add the weighed enzyme to the substrate solution to start the reaction (t=0). The hydrolysis of the ester will produce a carboxylic acid, causing a drop in pH.

  • Titration & Monitoring: The pH-stat will automatically titrate a standard base (e.g., 0.01 M NaOH) into the vessel to maintain a constant pH. The rate of addition of the base is directly proportional to the rate of the reaction.

  • Record Initial Rates: Record the rate of NaOH consumption for the initial, linear phase of the reaction for each substrate concentration. This is the initial velocity (v₀).

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression software.

    • Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Vmax (from the y-intercept) and Km (from the x-intercept).[10]

3. Procedure using HPLC (Alternative):

  • Set up multiple reactions as described above, each with a different substrate concentration.

  • At timed intervals, withdraw aliquots from each reaction vessel and quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile).

  • Analyze the quenched samples using HPLC with a chiral column to determine the concentration of the remaining substrate and the formed product.

  • Calculate the initial reaction rates and proceed with the Michaelis-Menten analysis as described above.

Conclusion

The kinetic landscape of reactions involving this compound is diverse, offering chemists a choice between rapid chemical methods and highly selective enzymatic routes.

  • For N-acylation , modern uronium salt reagents like HATU offer significantly faster kinetics and higher efficiency compared to traditional carbodiimide methods, albeit at a higher cost. The choice of reagent should be guided by the need for speed, the steric hindrance of the substrates, and cost considerations.

  • For chiral applications , enzymatic kinetic resolution with lipases such as CALB provides an exceptionally selective method for obtaining enantiopure starting materials. While potentially slower than chemical synthesis, the high E-values achieved often make it the superior choice for producing optically pure compounds.

A thorough understanding of the underlying mechanisms and the application of quantitative kinetic analysis are essential for developing optimized, scalable, and reproducible synthetic protocols in the competitive landscape of pharmaceutical development.

References

A Comparative Guide to the Synthesis of Ethyl 2-aminocyclohexanecarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-aminocyclohexanecarboxylate is a valuable building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate for the synthesis of a wide range of biologically active molecules. The stereochemical relationship between the amine and ester functionalities (cis or trans) significantly influences the pharmacological properties of the final compounds. Consequently, the choice of synthetic route is a critical decision, dictating not only the yield and purity but also the stereochemical outcome.

This guide provides a comparative analysis of three distinct and commonly employed synthetic routes to this compound. We will delve into the mechanistic underpinnings, experimental protocols, and the relative advantages and disadvantages of each approach to empower researchers in selecting the optimal strategy for their specific needs.

Route 1: Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate

This classical approach is one of the most direct methods for the synthesis of this compound. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from Ethyl 2-oxocyclohexanecarboxylate and an ammonia source, which is then reduced to the desired amine.

Mechanism and Rationale: The choice of reducing agent is crucial as it influences the reaction conditions and, to some extent, the stereochemical outcome. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The reaction is typically carried out in a protic solvent like methanol or ethanol. The stereoselectivity of the reduction is often modest, yielding a mixture of cis and trans isomers, as the hydride can attack the imine intermediate from either face.

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol.

  • Ammonia Source: Add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq).

  • pH Adjustment: If necessary, adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to separate the cis and trans isomers.

DOT Diagram: Reductive Amination Workflow

Reductive_Amination Start Ethyl 2-oxocyclohexanecarboxylate Step1 Dissolve in Methanol + Ammonia Start->Step1 Step2 pH Adjustment (6-7) + NaBH3CN Step1->Step2 Step3 Reaction at RT Step2->Step3 Step4 Work-up & Purification Step3->Step4 End cis/trans Ethyl 2-aminocyclohexanecarboxylate Step4->End

Caption: Workflow for the reductive amination of Ethyl 2-oxocyclohexanecarboxylate.

Route 2: Catalytic Hydrogenation of Ethyl 2-aminobenzoate (Ethyl Anthranilate)

This method involves the reduction of the aromatic ring of a readily available starting material, Ethyl 2-aminobenzoate. This approach can be advantageous for large-scale synthesis due to the use of heterogeneous catalysts and hydrogen gas, which are often more cost-effective than stoichiometric hydride reagents.

Mechanism and Rationale: The catalytic hydrogenation of an aromatic ring is a powerful transformation. Catalysts such as rhodium on carbon (Rh/C) or ruthenium on alumina (Ru/Al2O3) are typically employed under hydrogen pressure. The reaction conditions, including pressure, temperature, and solvent, can significantly impact the reaction rate and selectivity. The stereochemical outcome is influenced by the catalyst surface and the mode of substrate adsorption, often favoring the formation of the cis isomer.

Experimental Protocol: Catalytic Hydrogenation using Rhodium on Carbon

  • Reaction Setup: In a high-pressure autoclave, charge a solution of Ethyl 2-aminobenzoate (1.0 eq) in ethanol or acetic acid.

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (5-10 mol%).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (50-100 atm).

  • Reaction Conditions: Heat the mixture to 50-80 °C and stir vigorously for 24-48 hours.

  • Reaction Monitoring: Monitor the consumption of hydrogen and, if possible, take aliquots to analyze by GC-MS.

  • Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting residue is taken up in a suitable solvent and washed with a basic solution to remove any acidic impurities. The organic layer is then dried and concentrated. The product is purified by distillation or column chromatography.

DOT Diagram: Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation Start Ethyl 2-aminobenzoate Step1 Dissolve in Solvent + Rh/C Catalyst Start->Step1 Step2 Pressurize with H2 (50-100 atm) Step1->Step2 Step3 Heat (50-80 °C) Step2->Step3 Step4 Filtration & Purification Step3->Step4 End cis/trans Ethyl 2-aminocyclohexanecarboxylate Step4->End

Caption: Workflow for the catalytic hydrogenation of Ethyl 2-aminobenzoate.

Route 3: Asymmetric Synthesis via Enzymatic Resolution

For applications requiring enantiomerically pure isomers, enzymatic resolution offers a powerful and green alternative. This method relies on the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, typically by catalyzing a reaction on only one of the enantiomers.

Mechanism and Rationale: Lipases are commonly used enzymes for the resolution of racemic esters or amines. For instance, a lipase can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, a lipase can be used for the enantioselective hydrolysis of a racemic N-acetylated amino ester. The choice of enzyme, solvent, and acylating agent is critical for achieving high enantioselectivity (E-value).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

  • Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Acylating Agent: Add an acylating agent, such as ethyl acetate or vinyl acetate (1.0-2.0 eq).

  • Enzyme Addition: Add an immobilized lipase, for example, Candida antarctica lipase B (CALB, Novozyme 435).

  • Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: Monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

  • Work-up and Purification: Filter off the enzyme. The filtrate is concentrated, and the resulting mixture of the acylated amine and the unreacted amine is separated by column chromatography or by an acid-base extraction procedure.

DOT Diagram: Enzymatic Resolution Workflow

Enzymatic_Resolution Start Racemic Ethyl 2-aminocyclohexanecarboxylate Step1 Dissolve in Solvent + Acylating Agent Start->Step1 Step2 Add Immobilized Lipase Step1->Step2 Step3 Incubate at Controlled Temp. Step2->Step3 Step4 Separation of Enantiomers Step3->Step4 End Enantiopure Amine & Enantiopure Acylated Amine Step4->End

Caption: Workflow for the enzymatic resolution of racemic this compound.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Catalytic HydrogenationRoute 3: Enzymatic Resolution
Starting Material Ethyl 2-oxocyclohexanecarboxylateEthyl 2-aminobenzoateRacemic this compound
Reagents Ammonia, NaBH3CN/H2, Pd/CH2, Rh/C or Ru/Al2O3Lipase, Acylating agent
Stereoselectivity Generally low, mixture of cis/transOften favors cis isomerHigh enantioselectivity
Yield Moderate to goodGood to excellentMax. 50% for one enantiomer (theoretical)
Scalability GoodExcellentCan be challenging for very large scale
Safety/Handling NaBH3CN is toxicHigh pressure H2 requires special equipmentGenerally safe, mild conditions
Cost-Effectiveness ModeratePotentially high due to precious metal catalystCan be high due to enzyme cost
Environmental Impact Use of borohydride reagentsUse of heavy metal catalysts"Green" approach with biodegradable catalysts

Senior Application Scientist's Recommendation

The optimal synthetic route to this compound is highly dependent on the specific requirements of the project.

  • For rapid access to a mixture of diastereomers for initial screening or when stereochemistry is not critical, Route 1 (Reductive Amination) is a reliable and straightforward choice. Its operational simplicity makes it suitable for most laboratory settings.

  • For large-scale synthesis where the cis-isomer is desired , Route 2 (Catalytic Hydrogenation) is often the most efficient and cost-effective approach, despite the initial investment in high-pressure equipment. The use of heterogeneous catalysts simplifies product purification.

  • When enantiomerically pure material is essential for pharmacological studies or as a chiral building block, Route 3 (Enzymatic Resolution) is the superior method. While the theoretical yield for a single enantiomer is limited to 50%, the high enantiomeric purity achieved often outweighs this limitation. The mild reaction conditions and environmental benefits are also significant advantages.

Ultimately, a careful consideration of the desired stereochemical outcome, scale of synthesis, available equipment, and cost will guide the researcher to the most appropriate and effective synthetic strategy.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, the safe and compliant disposal of chemical waste is a critical responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-aminocyclohexanecarboxylate, ensuring the safety of laboratory personnel, the protection of the environment, and adherence to regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

Key Hazards:

  • Skin and Eye Contact: May cause irritation upon direct contact.[1]

  • Inhalation: Avoid breathing vapors or mists, as it may cause respiratory irritation.[1]

  • Flammability: While not highly flammable, it is a combustible liquid and should be kept away from heat and open flames.[2][3]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound waste:

  • Eye Protection: Chemical safety goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with accurate waste identification. This compound waste must be classified as hazardous chemical waste.

Core Principles of Segregation:

  • Isolate from Other Waste Streams: Do not mix this compound waste with other chemical waste, especially incompatible materials like strong acids or bases.[2][5]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., solutions containing the compound).[4]

Waste TypeSegregation GuidelineRationale
Pure this compound Collect in a dedicated, labeled hazardous waste container.Prevents cross-contamination and ensures proper disposal routing.
Solutions containing this compound Collect in a dedicated, labeled hazardous waste container. Note all components and approximate concentrations.Informs waste disposal professionals of the contents for safe handling and treatment.
Contaminated Labware (e.g., pipette tips, gloves) Collect in a designated, lined container for solid hazardous waste.Prevents the spread of contamination and ensures proper disposal of solid materials.
Empty Containers Triple rinse with a suitable solvent. The first rinse must be collected as hazardous waste.[4][6]Ensures removal of residual chemical. After proper rinsing and defacing of the label, the container may be disposed of as regular trash, pending institutional policies.[7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically employ incineration.[1][8][9] Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[1][10]

Waste Collection and Containerization:
  • Select an Appropriate Container: Use a dedicated and clearly labeled waste container made of a chemically compatible material (e.g., high-density polyethylene) with a secure, leak-proof lid.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[4] The label should also identify the contents as "this compound Waste" and list all components, including solvents and their approximate concentrations.[4][7]

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible materials.[2][11] Keep the container tightly closed when not in use.[2][11]

Arranging for Disposal:

Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:
  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.[11]

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, silica gel, or universal binder to contain the spill.[2][11] Do not use combustible materials.[11]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[11]

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.[11]

Exposure Response:
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

  • Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][9][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by federal, state, and local regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[13] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Waste Generation assess_hazards Assess Hazards (Consult SDS) start->assess_hazards ppe Don Appropriate PPE assess_hazards->ppe characterize Characterize Waste (Hazardous) ppe->characterize segregate Segregate Waste (Solid vs. Liquid, Incompatibles) characterize->segregate containerize Containerize in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store disposal_request Request Disposal via EHS/Contractor store->disposal_request end Proper Disposal (Incineration) disposal_request->end

References

Navigating the Safe Handling of Ethyl 2-aminocyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the confident and safe handling of chemical reagents is paramount. Ethyl 2-aminocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to disposal protocols, grounded in established safety standards.

The primary hazards associated with this compound include the potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a comprehensive safety plan, beginning with the correct selection and use of PPE, is the first line of defense in mitigating exposure risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4]Protects against splashes and airborne droplets that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.Prevents skin contact, which can lead to irritation.[1][5] Gloves should be inspected before use and removed using the proper technique to avoid contamination.[3][6]
Respiratory Protection Typically not required in a well-ventilated area. If vapors or mists are generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[4]Minimizes the risk of respiratory tract irritation from inhaling vapors or aerosols.[1][2]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound ventilation Is the work area well-ventilated? start->ventilation splash_risk Is there a risk of splashing? ventilation->splash_risk Yes resp_protection Use NIOSH-approved respirator with organic vapor cartridges ventilation->resp_protection No eye_protection Wear safety glasses with side-shields (EN166/NIOSH approved) splash_risk->eye_protection Yes gloves Wear chemical-resistant gloves splash_risk->gloves No resp_protection->splash_risk eye_protection->gloves clothing Wear a lab coat and appropriate protective clothing gloves->clothing end Proceed with experiment clothing->end

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized protocol for handling and disposal is crucial for maintaining a safe laboratory environment.

Pre-Operational Checklist
  • Verify Chemical Identity: Confirm the container is clearly labeled as this compound (CAS No: 64162-07-8).[3][7]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for the specific product in use.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Assemble PPE: Don the appropriate PPE as determined by your risk assessment and the workflow diagram above.

  • Locate Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]

Handling Protocol
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5][8]

  • Prevent Inhalation: Avoid breathing vapors or mists.[2][4][5]

  • Use Appropriate Tools: Use tools and equipment that minimize the generation of aerosols or dust.

  • Clean Spills Promptly: In the event of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[4][5] Avoid flushing spills into the sewer system.[4]

  • Wash Thoroughly: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]

Disposal Plan
  • Waste Characterization: this compound and any contaminated materials should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.[3] Do not dispose of it as regular trash or pour it down the drain.[5]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.